N-Acetylhistidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c1-5(12)11-7(8(13)14)2-6-3-9-4-10-6/h3-4,7H,2H2,1H3,(H,9,10)(H,11,12)(H,13,14)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOJOGQFRVVWBH-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CN=CN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CN=CN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001335440 | |
| Record name | N-Acetyl-L-histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001335440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N-Acetylhistidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032055 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2497-02-1 | |
| Record name | N-Acetyl-L-histidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2497-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetylhistidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002497021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetyl-L-histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001335440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-acetyl-L-histidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.890 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-ACETYLHISTIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9T7JPU4ML | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-Acetylhistidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032055 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
187 °C | |
| Record name | N-Acetylhistidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032055 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
What are the fundamental properties of N-Acetylhistidine?
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetylhistidine (NAH) is an acetylated derivative of the amino acid L-histidine, increasingly recognized for its diverse physiological roles, particularly in poikilothermic vertebrates. While historically viewed as a simple metabolite, emerging research has highlighted its significance as a major organic osmolyte, with proposed functions in cellular hydration and tissue protection. This technical guide provides an in-depth overview of the fundamental properties of this compound, including its physicochemical characteristics, biological functions, and metabolic pathways. Detailed experimental protocols for its analysis and characterization are provided, alongside visualizations of its key functional mechanisms to support further research and drug development efforts.
Physicochemical Properties
This compound is a small, water-soluble molecule. Its chemical structure consists of an L-histidine core with an acetyl group attached to the alpha-amino group. This acetylation alters the charge and polarity of the parent amino acid, influencing its biological activity and distribution.
Chemical and Physical Data
The key quantitative properties of this compound are summarized in the tables below for easy reference and comparison.
Table 1: General and Chemical Properties of N-Acetyl-L-histidine
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-acetamido-3-(1H-imidazol-4-yl)propanoic acid | [1][2] |
| CAS Number | 2497-02-1 | [3] |
| Molecular Formula | C₈H₁₁N₃O₃ | [3][4] |
| Average Molecular Weight | 197.19 g/mol | [3][4] |
| Monoisotopic Molecular Weight | 197.080041226 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [5] |
Table 2: Physicochemical Properties of N-Acetyl-L-histidine
| Property | Value | Source(s) |
| Melting Point | 187 °C | [1][6] |
| Water Solubility | 11360 mg/L @ 25 °C (estimated) | [1] |
| logP | -1.600 (estimated) | [1] |
| pKa (Strongest Acidic) | 3.53 | [1] |
| pKa (Strongest Basic) | 6.55 | [1] |
| Polar Surface Area | 95.08 Ų | [1] |
| Hydrogen Bond Donors | 3 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Rotatable Bond Count | 4 | [1] |
Biological and Metabolic Functions
This compound is a prominent biomolecule in the brain, retina, and lens of poikilothermic (cold-blooded) vertebrates such as fish, amphibians, and reptiles.[7][8] In these organisms, it functions as a major osmolyte, helping to maintain cellular volume and integrity in the face of osmotic stress.[7] In contrast, its concentration is significantly lower in homeothermic (warm-blooded) vertebrates, including mammals.[7]
Biosynthesis and Degradation
The metabolism of this compound is a tightly regulated process.
-
Biosynthesis: this compound is synthesized from L-histidine and acetyl-CoA by the enzyme histidine N-acetyltransferase (EC 2.3.1.33).[7][9] Recent research has identified the fish homolog of the human predicted gene NAT16 as the enzyme responsible for NAH synthesis.[9]
-
Degradation: The hydrolysis of this compound back to L-histidine and acetate (B1210297) is catalyzed by this compound deacetylase (also known as anserinase).[7]
The following diagram illustrates the biosynthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. aapco.org [aapco.org]
- 3. The molecular basis for acetylhistidine synthesis by HisAT/NAT16 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-acetyl-l-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Function of the N-acetyl-L-histidine system in the vertebrate eye. Evidence in support of a role as a molecular water pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 7. Using NMR Titration Experiments to study E. coli FAS-II and AcpP Mediated Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nmr-bio.com [nmr-bio.com]
- 9. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Historical Background of N-Acetylhistidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetylhistidine (NAH) is an acetylated derivative of the amino acid L-histidine that has garnered significant interest due to its unique distribution in the animal kingdom and its proposed physiological roles. Initially identified in the mid-20th century, its functions have been a subject of ongoing research, with evidence pointing towards its involvement in osmoregulation and cellular protection. This technical guide provides a comprehensive overview of the discovery, historical background, and early characterization of this compound, including detailed experimental protocols from the era of its discovery and a summary of its key physicochemical properties.
Discovery and Initial Isolation
The first documented isolation of this compound from a biological source was reported in 1966 by Kuroda and Ikoma from the heart of the frog (Anura species).[1] Their seminal work, published in the journal Science, described the identification of a diazo-positive compound that was negative to the ninhydrin (B49086) reaction, indicating a blocked amino group. This compound was observed to have a higher Rf value than carnosine when subjected to paper chromatography with a phenol-hydrochloric acid solvent system.[1]
Experimental Protocol: Isolation from Frog Heart (Reconstructed from historical accounts)
Objective: To isolate and identify the unknown diazo-positive, ninhydin-negative compound from frog heart tissue.
Materials:
-
Frog hearts
-
Trichloroacetic acid (TCA) or similar protein precipitating agent
-
Hydrochloric acid (HCl)
-
Whatman No. 1 filter paper or equivalent for chromatography
-
Diazo reagent (for visualization)
-
Ninhydrin reagent (for visualization)
-
Carnosine standard
-
Apparatus for paper chromatography (ascending or descending)
-
General laboratory glassware and equipment
Methodology:
-
Tissue Extraction:
-
Excised frog hearts were homogenized in a cold solution of 10% trichloroacetic acid to precipitate proteins.
-
The homogenate was centrifuged, and the supernatant containing small molecules was collected.
-
The TCA was removed from the supernatant by repeated extraction with diethyl ether.
-
-
Paper Chromatography:
-
The resulting aqueous extract was concentrated and spotted onto Whatman No. 1 filter paper.
-
A standard solution of carnosine was spotted alongside the extract for comparison.
-
The chromatogram was developed using a phenol-hydrochloric acid solvent system. The exact ratio of phenol to HCl was a common variable in such separations.
-
The chromatography was likely performed in a sealed tank to ensure solvent saturation of the atmosphere.
-
-
Visualization and Identification:
-
After development, the chromatogram was dried.
-
One portion of the chromatogram was sprayed with a diazo reagent. The unknown compound produced a positive color reaction.
-
Another portion was sprayed with a ninhydrin reagent. The unknown compound remained colorless, confirming the absence of a free primary amine group.
-
The Rf value (the ratio of the distance traveled by the solute to the distance traveled by the solvent front) of the unknown spot was calculated and compared to that of the carnosine standard. The unknown compound exhibited a higher Rf value.
-
-
Further Characterization:
-
The compound was likely eluted from the paper chromatogram for further analysis, which would have included techniques such as melting point determination and elemental analysis to confirm its identity as N-Acetyl-L-histidine.
-
Early Chemical Synthesis
Experimental Protocol: N-Acetylation of L-Histidine (Historical Method)
Objective: To synthesize N-Acetyl-L-histidine from L-histidine.
Materials:
-
L-Histidine
-
Acetic anhydride (B1165640)
-
Water
-
Mechanical stirrer
-
Ice bath and refrigerator
-
Büchner funnel and filter paper
-
Apparatus for vacuum evaporation
-
Recrystallization solvent (e.g., water or ethanol-water mixture)
Methodology:
-
Dissolution of L-Histidine:
-
L-Histidine (1 mole) is dissolved in a suitable volume of water in a flask equipped with a mechanical stirrer. Due to the imidazole (B134444) side chain, the pH may need adjustment with a mild base to facilitate dissolution, although early methods often proceeded in aqueous suspension.
-
-
Acetylation Reaction:
-
The flask is placed in an ice bath to cool the solution.
-
Acetic anhydride (approximately 2 moles) is added portion-wise to the stirred solution or suspension of L-histidine.
-
The reaction is allowed to proceed with vigorous stirring for a period of 15-30 minutes. The reaction is exothermic, and cooling is necessary to prevent side reactions.
-
-
Crystallization and Isolation:
-
After the reaction is complete, the solution is placed in a refrigerator overnight to allow for the crystallization of N-Acetyl-L-histidine.
-
The resulting crystalline precipitate is collected by suction filtration using a Büchner funnel.
-
The crystals are washed with a small amount of ice-cold water to remove unreacted starting materials and acetic acid.
-
-
Purification:
-
The crude N-Acetyl-L-histidine is dried.
-
For further purification, the product can be recrystallized from hot water or an ethanol-water mixture. The purified crystals are then collected by filtration and dried.
-
-
Characterization:
-
The identity and purity of the synthesized N-Acetyl-L-histidine would have been confirmed by melting point determination and comparison with the isolated natural product, as well as elemental analysis.
-
Physicochemical Properties
The following table summarizes key quantitative data for N-Acetyl-L-histidine, compiled from modern databases, which would have been determined through classical methods during its early characterization.
| Property | Value | Source |
| Molecular Formula | C8H11N3O3 | PubChem |
| Molecular Weight | 197.19 g/mol | PubChem |
| Melting Point | 187 °C | Human Metabolome Database |
| Physical Description | Solid | Human Metabolome Database |
| IUPAC Name | (2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoic acid | PubChem |
Historical Biological Context and Proposed Functions
Following its discovery, this compound was found to be a prominent biomolecule in the brain, retina, and lens of poikilothermic (cold-blooded) vertebrates, such as fish, amphibians, and reptiles. In contrast, it is present in much lower concentrations in homeothermic (warm-blooded) vertebrates.
The most significant historical hypothesis regarding the function of this compound is its role as a "molecular water pump" (MWP) in the lens of fish. This hypothesis was proposed to explain the unusual compartmentalized metabolism of NAH in the eye.
The Molecular Water Pump Hypothesis
In the fish lens, this compound is synthesized from L-histidine and acetyl-CoA. However, the lens tissue itself lacks the enzyme to hydrolyze NAH. For its breakdown, NAH is transported out of the lens into the surrounding ocular fluid, where an acylase cleaves it back into L-histidine and acetate. The L-histidine is then actively transported back into the lens to be re-synthesized into NAH. This energy-dependent cycle was proposed to function as a mechanism to remove water from the lens, thereby maintaining its dehydrated state and transparency. It was hypothesized that as NAH moves down its concentration gradient from the lens to the ocular fluid, it carries with it a significant number of water molecules.
Signaling Pathway and Workflow Diagram
The following diagram illustrates the proposed "molecular water pump" cycle of this compound in the fish eye.
Conclusion
The discovery of this compound in 1966 marked the beginning of decades of research into the roles of N-acetylated amino acids in biology. From its initial isolation from the frog heart using classic biochemical techniques to the elucidation of its potential function as a molecular water pump, the history of this compound research provides a fascinating case study in the exploration of novel metabolites. For contemporary researchers in drug development and the life sciences, understanding this historical context is crucial for appreciating the foundational work that underpins our current knowledge and for identifying new avenues of investigation into the physiological and pathological significance of this compound and related compounds.
References
An In-depth Technical Guide to the N-Acetylhistidine Biosynthesis Pathway in Vertebrates
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetylhistidine (NAH) is a significant biomolecule with diverse physiological roles across the vertebrate subphylum. Predominantly found in poikilothermic (ectothermic) vertebrates such as fish, amphibians, and reptiles, it serves as a crucial osmolyte in the brain, retina, and lens. In these organisms, it is proposed to function as a key component of a "molecular water pump" essential for maintaining lens clarity and preventing cataracts. In contrast, homeothermic (endothermic) vertebrates, including mammals, exhibit markedly lower concentrations of NAH, with N-acetylaspartate (NAA) fulfilling analogous roles. The biosynthesis and catabolism of NAH are governed by a specific enzymatic pathway, the core of which is the enzyme histidine N-acetyltransferase (HISAT). This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymes involved, their kinetics, and the physiological context of this pathway. It includes a compilation of quantitative data, detailed experimental protocols, and visual representations of the key processes to serve as a valuable resource for researchers and professionals in drug development.
The Core Biosynthesis and Catabolism Pathway
The biosynthesis of this compound is a single-step enzymatic reaction involving the transfer of an acetyl group from acetyl-CoA to the alpha-amino group of L-histidine. The subsequent breakdown of NAH regenerates L-histidine.
Biosynthesis:
-
Reaction: L-histidine + Acetyl-CoA → N-Acetyl-L-histidine + CoA-SH
-
Enzyme: Histidine N-acetyltransferase (HISAT)
-
Enzyme Commission (EC) Number: 2.3.1.33[1]
Catabolism:
-
Reaction: N-Acetyl-L-histidine + H₂O → L-histidine + Acetate
-
Enzyme: this compound deacetylase (also known as anserinase in some contexts)[2]
-
Enzyme Commission (EC) Number: 3.5.1.34 (formerly), now included in EC 3.4.13.5[3]
The key enzyme responsible for NAH synthesis in ectothermic vertebrates is a homolog of the human predicted gene NAT16.[4] Interestingly, recent research has identified the human NAT16 protein as a functional histidine acetyltransferase (HisAT), responsible for the synthesis of acetylhistidine in humans, where its physiological significance is under active investigation, with potential links to kidney disease.[5] While the fish HISAT efficiently synthesizes NAH, the human NAT16 enzyme exhibits only trace activity for this reaction, suggesting a functional divergence during vertebrate evolution.[4]
Quantitative Data
Tissue Concentrations of this compound
This compound is found in significantly higher concentrations in the tissues of poikilothermic vertebrates compared to homeotherms.
| Organism Class | Tissue | Species | Concentration | Reference |
| Fish | Lens | Carp (Cyprinus carpio) | ~12 mM | [3] |
| Lens | Various (14 species) | 3.3–21.7 mM | [3] | |
| Skeletal Muscle | Siamese fighting fish (Betta splendens) | 10.37 µmol/g | [6] | |
| Skeletal Muscle | Three spot gourami (Trichogaster trichopterus) | 3.17–6.16 µmol/g | [6] | |
| Skeletal Muscle | Glass catfish (Kryptopterus bicirrhis) | 3.17–6.16 µmol/g | [6] | |
| Skeletal Muscle | Nile tilapia (Oreochromis niloticus) | 3.17–6.16 µmol/g | [6] | |
| Amphibians | Skeletal Muscle | 5 species | < 0.25 µmol/g | [6] |
| Reptiles | Skeletal Muscle | 4 species | < 0.25 µmol/g | [6] |
| Mammals | Plasma | Human | Detected | [5] |
| Cerebrospinal Fluid | Human | Detected | [5] |
Enzyme Kinetic Parameters
The kinetic properties of the enzymes involved in the NAH pathway are crucial for understanding its regulation and efficiency. Data for the human NAT16 enzyme (HisAT) is presented below.
Table 2.1: Kinetic Parameters of Human NAT16 (HisAT)
| Substrate | Variant | Apparent KM | Apparent kcat | Reference |
| L-Histidine | Wild-type | 93 ± 21 µM | - | [5] |
| L-Histidine | F63S | 333 ± 46 µM | - | [5] |
| Acetyl-CoA | Wild-type | 10.8 ± 1.6 µM | - | [5] |
| Acetyl-CoA | F63S | 17.6 ± 2.6 µM | - | [5] |
| L-Arginine | Wild-type | ~1 mM | ~50-100x lower than His | [5] |
| L-Lysine | Wild-type | ~1 mM | ~50-100x lower than His | [5] |
Note: The F63S variant of human NAT16 is associated with reduced plasma levels of acetylhistidine.[5] The enzyme also exhibits substrate inhibition at higher concentrations of Acetyl-CoA.[5]
Experimental Protocols
Quantification of this compound in Tissues by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from methods used for the analysis of related imidazole (B134444) compounds.[2]
Objective: To quantify the concentration of this compound in vertebrate tissue samples.
Materials:
-
Tissue sample (e.g., fish lens, muscle)
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
This compound standard
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., TSK-gel ODS-80Ts, 4.6 mm × 150 mm, 5 µm)
-
Mobile phase: 50 mmol/L potassium dihydrogen phosphate (B84403) (pH 3.4) containing 6 mmol/L 1-heptanesulfonic acid and acetonitrile (B52724) (96:4 v/v)[2]
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation:
-
Accurately weigh a portion of the frozen tissue sample.
-
Homogenize the tissue in 5 volumes of ice-cold 10% TCA.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant, which contains the deproteinized tissue extract.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
Standard Curve Preparation:
-
Prepare a stock solution of this compound in the mobile phase.
-
Create a series of dilutions from the stock solution to generate a standard curve (e.g., 0.1 µmol/L to 250 µmol/L).[2]
-
-
HPLC Analysis:
-
Set up the HPLC system with the specified column and mobile phase.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detector to a wavelength of 210 nm.
-
Inject a fixed volume (e.g., 20 µL) of the prepared standards and samples onto the column.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the chromatograms based on the retention time of the standard.
-
Integrate the peak area for each standard and sample.
-
Construct a standard curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the standard curve.
-
Express the final concentration as µmol/g of wet tissue weight.
-
Purification of Recombinant Histidine N-acetyltransferase (HISAT)
This protocol describes a general method for the purification of a His-tagged recombinant HISAT protein expressed in a suitable system (e.g., E. coli or insect cells).
Objective: To purify recombinant HISAT for subsequent enzymatic assays and characterization.
Materials:
-
Cell pellet expressing His-tagged HISAT
-
Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0
-
Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0
-
Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0
-
Ni-NTA agarose (B213101) resin
-
Chromatography column
Procedure:
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells by sonication or using a French press on ice.
-
Centrifuge the lysate at 10,000 x g for 30 minutes at 4°C to pellet cellular debris.
-
Collect the clarified supernatant containing the soluble His-tagged HISAT.
-
-
Affinity Chromatography:
-
Equilibrate the Ni-NTA agarose resin in a chromatography column with Lysis Buffer.
-
Load the clarified supernatant onto the column.
-
Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged HISAT from the column using Elution Buffer.
-
-
Fraction Analysis and Dialysis:
-
Collect fractions during the elution step.
-
Analyze the fractions for the presence of the purified protein by SDS-PAGE.
-
Pool the fractions containing the purified HISAT.
-
Dialyze the pooled fractions against a suitable storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10% glycerol, pH 7.5) to remove imidazole.
-
-
Protein Quantification and Storage:
-
Determine the concentration of the purified protein using a Bradford assay or by measuring absorbance at 280 nm.
-
Aliquot the purified enzyme and store at -80°C.
-
Enzyme Assay for Histidine N-acetyltransferase (HISAT) Activity
This spectrophotometric assay is based on the detection of the free thiol group of Coenzyme A (CoA) released during the reaction using 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).[5]
Objective: To measure the enzymatic activity of HISAT.
Materials:
-
Purified HISAT enzyme
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
L-histidine solution
-
Acetyl-CoA solution
-
DTNB solution (in Assay Buffer)
-
Spectrophotometer capable of reading at 412 nm
Procedure:
-
Reaction Setup:
-
In a 96-well plate or cuvette, prepare the reaction mixture containing:
-
Assay Buffer
-
L-histidine (at a concentration around its KM, e.g., 100 µM)
-
Acetyl-CoA (at a concentration around its KM, e.g., 20 µM)
-
DTNB (e.g., 0.2 mM)
-
-
-
Enzyme Addition and Measurement:
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a small volume of the purified HISAT enzyme.
-
Immediately start monitoring the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow-colored 2-nitro-5-thiobenzoate (TNB) anion as DTNB reacts with the released CoA.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).
-
Perform control reactions lacking the enzyme or substrates to account for any background absorbance changes.
-
To determine kinetic parameters (KM and Vmax), vary the concentration of one substrate while keeping the other constant and measure the initial velocities. Fit the data to the Michaelis-Menten equation.
-
Mandatory Visualizations
This compound Biosynthesis and Catabolism Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. N-acetyl-l-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An ectotherm homologue of human predicted gene NAT16 encodes histidine N-acetyltransferase responsible for Nα-acetylhistidine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The molecular basis for acetylhistidine synthesis by HisAT/NAT16 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Pivotal Role of N-Acetylhistidine in Poikilothermic Vertebrates: A Technical Guide
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetylhistidine (NAH) is a significant yet often overlooked biomolecule that accumulates in high concentrations within the tissues of poikilothermic (cold-blooded) vertebrates, including fish, amphibians, and reptiles.[1][2] This technical guide provides a comprehensive overview of the current understanding of NAH's physiological roles, focusing on its function as a key player in osmoregulation and cellular hydration through the hypothesized "molecular water pump" mechanism. We present a synthesis of quantitative data on NAH distribution, detailed experimental protocols for its study, and visual representations of its metabolic and functional pathways to facilitate further research and exploration of its potential therapeutic applications.
Introduction: The Phylogenetic Significance of this compound
This compound is an acetylated derivative of the amino acid L-histidine. Its presence is a distinct feature of poikilothermic vertebrates, where it is found in high concentrations, particularly in the brain, retina, and lens.[1][2] In stark contrast, homeothermic (warm-blooded) vertebrates, such as birds and mammals, exhibit significantly lower levels of NAH, instead utilizing N-acetylaspartate (NAA) for analogous functions in the central nervous system. This distinct phylogenetic distribution points to a specialized evolutionary adaptation in cold-blooded animals.[1]
The primary hypothesized roles for NAH in poikilotherms are centered on cellular defense against environmental stressors, particularly osmotic challenges. This guide will delve into the evidence supporting its function as a major osmolyte and its involvement in a unique cellular water transport system.
Quantitative Distribution of this compound
The concentration of NAH varies significantly across different species of poikilothermic vertebrates and within different tissues. The following tables summarize the available quantitative data.
Table 1: this compound Concentrations in Fish Tissues
| Species | Tissue | Condition | Concentration | Reference |
| Carp (Cyprinus carpio) | Lens | Normal | ~12 mM | [1] |
| Goldfish (Carassius auratus) | Brain | Normal | 5-10 mmol/kg | [3] |
| Atlantic Salmon (Salmo salar) | Lens | Freshwater | ~2.3-2.6 mM | [4] |
| Atlantic Salmon (Salmo salar) | Lens | Seawater | Higher than freshwater | [4] |
| Atlantic Salmon (Salmo salar) | Lens | Histidine-supplemented diet (FW) | ~6.5-8.2 mM | [4] |
| 14 Fish Species (various) | Lens | Normal | 3.3–21.7 mM | [4] |
| Siamese fighting fish (Betta splendens) | Skeletal Muscle | Normal | 10.37 µmol/g | |
| Various freshwater fish (cichlids, anabantids, catfish) | Skeletal Muscle | Normal | > 1 µmol/g |
Table 2: this compound in Amphibians and Reptiles
| Species | Tissue | Condition | Concentration | Reference |
| Frog (Anura) | Heart | Normal | Isolated, not quantified | [5] |
| Various Amphibians (5 species) | Skeletal Muscle | Normal | < 0.25 µmol/g | |
| Various Reptiles (4 species) | Skeletal Muscle | Normal | < 0.25 µmol/g |
Note: There is a notable lack of quantitative data on NAH concentrations in amphibians and reptiles, representing a significant gap in the current research landscape.
The Molecular Water Pump and Osmolyte Function of this compound
The most compelling hypothesis for the function of NAH in poikilothermic vertebrates is its role in the "molecular water pump" (MWP), particularly in the lens of fish.[1][2] This mechanism is crucial for maintaining the dehydrated state of the lens, which is essential for its transparency and the prevention of cataracts.[1][2]
The this compound Cycle in the Fish Lens
The MWP is driven by a unique, compartmentalized metabolism of NAH:
-
Synthesis: Within the lens cells, L-histidine is acetylated using acetyl-CoA to form NAH.[1][2] This reaction is catalyzed by the enzyme histidine N-acetyltransferase.
-
Export: NAH is then transported out of the lens cells into the surrounding ocular fluid, moving down its concentration gradient.[1][2]
-
Water Transport: It is hypothesized that as each molecule of NAH moves into the ocular fluid, it carries with it a significant number of water molecules (estimated at 33 molecules of bound water).[1][2] This effectively pumps water out of the lens against a water concentration gradient.
-
Hydrolysis: In the ocular fluid, an enzyme called this compound deacetylase hydrolyzes NAH back into L-histidine and acetate.[1][2]
-
Re-uptake and Recycling: The L-histidine is then actively transported back into the lens cells, where it can be re-acetylated, thus completing the cycle.[1][2]
This continuous, energy-dependent cycle allows for the constant removal of water from the lens, maintaining its clarity.
This compound as an Osmolyte
In addition to the MWP, NAH also functions as a crucial osmolyte, helping to maintain cellular volume in response to changes in extracellular osmolarity.[6] This is particularly important for anadromous fish, such as salmon, that migrate between freshwater and seawater. Studies have shown that the concentration of NAH in the lens of Atlantic salmon increases when they move to a hyperosmotic seawater environment.[4] Furthermore, under hypoosmotic stress, there is a regulated efflux of NAH from the lens to counteract the osmotic imbalance.[6]
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the key components and relationships within the this compound molecular water pump and osmolyte system in the fish lens.
Detailed Experimental Protocols
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reverse-phase HPLC method for the quantification of NAH in vertebrate tissues.
4.1.1. Sample Preparation
-
Excise tissue samples (e.g., brain, lens, muscle) and immediately freeze in liquid nitrogen to halt metabolic activity.
-
Weigh the frozen tissue and homogenize in 10 volumes of ice-cold 0.6 M perchloric acid.
-
Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and neutralize with 3 M potassium carbonate.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate (B79767) precipitate.
-
Filter the final supernatant through a 0.22 µm syringe filter prior to HPLC analysis.
4.1.2. HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: 50 mM potassium dihydrogen phosphate (B84403) buffer (pH adjusted to 3.4) containing 6 mM 1-heptanesulfonic acid (as an ion-pairing agent) and acetonitrile (B52724) in a 96:4 (v/v) ratio.[6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 210 nm.
-
Injection Volume: 20 µL.
-
Quantification: Prepare a standard curve of known concentrations of NAH (commercially available) and compare the peak areas of the samples to the standard curve.
In Vivo Detection of this compound by Proton Magnetic Resonance Spectroscopy (¹H-MRS)
This protocol describes the non-invasive detection of NAH in the brain of poikilothermic vertebrates.
4.2.1. Animal Preparation
-
Anesthetize the animal according to approved institutional protocols.
-
Secure the animal in a stereotaxic frame compatible with the MRS scanner to minimize motion artifacts.
-
Monitor physiological parameters (e.g., heart rate, respiration) throughout the experiment.
4.2.2. MRS Acquisition
-
Scanner: A high-field MRS scanner (e.g., 7.0 Tesla) is recommended for better signal-to-noise ratio and spectral resolution.[2]
-
Localization: Use a single-voxel spectroscopy (SVS) technique such as Point Resolved Spectroscopy (PRESS) or Stimulated Echo Acquisition Mode (STEAM) to select a volume of interest (VOI) in the brain.
-
Acquisition Parameters:
-
Echo Time (TE): A short TE (e.g., 20-30 ms) is preferable to minimize T2 relaxation effects and detect metabolites with short T2 relaxation times.
-
Repetition Time (TR): A long TR (e.g., >1500 ms) is used to ensure full T1 relaxation of the metabolites.
-
Water Suppression: Employ a water suppression technique (e.g., CHESS) to attenuate the large water signal.
-
-
Data Acquisition: Acquire a sufficient number of averages to achieve an adequate signal-to-noise ratio.
4.2.3. Data Processing
-
Apply post-processing corrections for eddy currents and phase variations.
-
Use a spectral fitting software (e.g., LCModel) to quantify the concentration of metabolites.
-
Identify the NAH peak at its characteristic chemical shift of approximately 1.963 ppm.[1]
Ex Vivo Fish Lens Culture for Osmolyte Efflux Studies
This protocol details a method for maintaining isolated fish lenses in culture to study the efflux of NAH in response to osmotic stress.
4.3.1. Lens Isolation and Culture
-
Euthanize the fish and carefully dissect the eyes.
-
Isolate the lenses under sterile conditions in a laminar flow hood.
-
Place individual lenses in a 24-well culture plate containing a simple support medium. A suitable medium consists of 0.9% NaCl, 4 mEq/L Ca²⁺, and 5 mM D-glucose, with the pH adjusted to 7.4.[3]
-
Incubate the lenses at a temperature appropriate for the species.
4.3.2. Osmotic Challenge and Efflux Measurement
-
To induce hyperosmotic stress, increase the osmolality of the culture medium by adding a non-metabolizable solute like mannitol.
-
To induce hypoosmotic stress, decrease the osmolality of the culture medium by diluting it with sterile water.
-
At specified time points, collect aliquots of the culture medium.
-
Quantify the concentration of NAH in the collected medium using the HPLC protocol described in section 4.1.
-
At the end of the experiment, homogenize the lenses to determine the remaining intracellular NAH concentration.
-
The rate of NAH efflux can be calculated from the change in its concentration in the medium over time.
Experimental Workflow and Logical Diagrams
The following diagrams illustrate the workflows for the key experimental protocols described above.
Conclusion and Future Directions
This compound is a key metabolite in poikilothermic vertebrates, playing a vital role in cellular hydration and osmoregulation, particularly in the lens of the eye. The molecular water pump hypothesis provides a robust framework for understanding its function in maintaining tissue integrity under varying environmental conditions. While significant progress has been made, particularly in fish, several areas warrant further investigation:
-
Quantitative Analysis in Amphibians and Reptiles: A concerted effort is needed to quantify NAH levels in a wider range of amphibian and reptile species to better understand its phylogenetic and ecological significance.
-
Regulation of NAH Metabolism: The signaling pathways and regulatory mechanisms that control the synthesis, transport, and degradation of NAH in response to environmental cues remain to be fully elucidated.
-
Therapeutic Potential: Given its role in preventing cataracts in fish, exploring the potential of modulating NAH levels or its metabolic pathways could offer novel therapeutic strategies for lens disorders and other conditions related to cellular hydration and osmotic stress.
This guide provides a solid foundation for researchers and drug development professionals to delve into the fascinating world of this compound and its unique biological functions. The provided protocols and conceptual frameworks are intended to catalyze further research into this important molecule.
References
- 1. N-acetyl-l-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Function of the N-acetyl-L-histidine system in the vertebrate eye. Evidence in support of a role as a molecular water pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mriquestions.com [mriquestions.com]
- 5. This compound isolated from frog heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
N-Acetylhistidine as a Molecular Water Pump: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides an in-depth exploration of the function of N-Acetylhistidine (NAH) as a molecular water pump (MWP), a critical mechanism for cellular hydration and osmoregulation, particularly in the ocular lens of poikilothermic vertebrates. We delve into the quantitative aspects of this process, detail the experimental protocols for its investigation, and illustrate the key pathways and workflows. This document is intended to serve as a comprehensive resource for researchers in cellular biology, ophthalmology, and drug development interested in the physiological roles of acetylated amino acids and their therapeutic potential.
Introduction: The Molecular Water Pump Hypothesis
N-Acetyl-L-histidine (NAH) is a significant biomolecule found in high concentrations in the brain, retina, and lens of poikilothermic (cold-blooded) vertebrates, such as fish, amphibians, and reptiles[1][2]. The "molecular water pump" hypothesis posits that NAH plays a crucial role in maintaining cellular dehydration, a process vital for the transparency of the ocular lens and the prevention of cataracts[1][2][3].
The fundamental principle of the NAH-mediated molecular water pump is the transport of water against its concentration gradient, coupled to the facilitated diffusion of NAH down its own steep concentration gradient[1][3]. This process is not a direct pumping of water in the traditional sense but rather a cyclical, energy-dependent mechanism that effectively removes water from the cell.
The this compound Cycle: A Detailed Mechanism
The NAH molecular water pump operates through a metabolic cycle that is spatially compartmentalized between the intracellular environment (e.g., lens fiber cells) and the extracellular fluid (e.g., ocular fluid).
The key steps are as follows:
-
Intracellular Synthesis: Inside the cell, L-histidine is acetylated using acetyl-CoA to form this compound. This reaction is catalyzed by the enzyme Histidine N-acetyltransferase (HISAT) . This synthesis traps histidine in a form that is not readily metabolized within the cell, leading to its accumulation and the creation of a high intracellular concentration of NAH[2][3].
-
Water Binding and Efflux: Each molecule of NAH, a highly hydrophilic compound, is thought to bind a significant number of water molecules. Driven by its high intracellular concentration, NAH is then transported out of the cell into the extracellular fluid, carrying with it the bound water. This efflux is a key step in the water removal process[1][3][4].
-
Extracellular Hydrolysis: In the extracellular fluid, NAH is hydrolyzed back into L-histidine and acetate (B1210297) by the enzyme This compound deacetylase (acylase) [1][2][3]. This step is crucial as it releases the bound water into the extracellular space, where it can be cleared from the tissue.
-
Reuptake and Re-synthesis: The L-histidine and acetate molecules are then actively transported back into the cell, where they can be re-synthesized into NAH, thus completing the cycle[2][3]. This re-synthesis requires energy in the form of acetyl-CoA, making the overall process an active, energy-dependent form of water transport.
Visualization of the this compound Cycle
Caption: The this compound (NAH) metabolic cycle driving the molecular water pump.
Quantitative Data
The efficiency and capacity of the NAH molecular water pump can be understood through key quantitative metrics derived from experimental studies.
| Parameter | Value | Source Organism/Tissue | Reference |
| Water Molecules per NAH Molecule | 33 | Goldfish eye | [1][3][4] |
| Recycling Rate of NAH | Up to 10 times per day | Poikilotherm brain (estimated) | [4] |
| Potential Daily Water Transport | 330 mmol of water per mmol of NAH | Poikilotherm brain (calculated) | [4] |
| NAH Concentration in Brain | 5-10 mmol/kg | Poikilothermic vertebrates | [4] |
| Potential Water Removal from Brain | Up to 3.3 mol (60 mL) per kg per day (~8% of total brain water) | Poikilothermic vertebrates (calculated) | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the NAH molecular water pump. These protocols are reconstructed based on descriptions in the available literature.
Protocol for Isolation and Culture of Fish Lenses
This protocol is adapted from descriptions of experiments on goldfish and zebrafish lenses.
Materials:
-
Adult zebrafish or goldfish
-
Anesthetic: Tricaine methanesulfonate (B1217627) (MS-222) solution (0.02%)
-
Dissection buffer: Phosphate-buffered saline (PBS), sterile and chilled
-
Culture medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and Gentamicin (50 µg/mL)
-
Micro-dissection scissors, fine-tipped forceps
-
Stereo microscope
-
60 mm sterile culture dishes
Procedure:
-
Anesthetize the fish by immersion in the MS-222 solution until gill movements cease.
-
Humanely euthanize the fish according to approved institutional protocols.
-
Carefully excise the eyes using micro-dissection scissors and place them in a sterile culture dish containing chilled PBS.
-
Under a stereo microscope, orient the eye with the posterior side up.
-
Gently grasp the optic nerve with fine-tipped forceps to stabilize the eye.
-
Make two to three radial incisions through the sclera and retina, from the optic nerve towards the front of the eye.
-
Carefully peel back the flaps of the sclera and retina to expose the lens.
-
Rotate the eye so the cornea is facing up. Gently hold the lens through the cornea and pull away the remaining sclera and retina.
-
Trim any remaining tissue from the isolated lens.
-
Gently rinse the lens in fresh, sterile PBS.
-
Transfer the isolated lens to a culture dish containing pre-warmed culture medium for subsequent experiments.
Protocol for Radiolabeled Histidine Efflux Assay
This protocol is designed to measure the efflux of NAH from cultured lenses in response to osmotic stress, using radiolabeled L-histidine as a tracer.
Materials:
-
Isolated and cultured fish lenses (from Protocol 4.1)
-
Labeling medium: Culture medium containing [¹⁴C]-L-histidine (specific activity and concentration to be optimized, e.g., 1-5 µCi/mL).
-
Wash buffer: Isotonic culture medium without radiolabel.
-
Efflux buffers:
-
Isotonic control buffer (e.g., standard culture medium)
-
Hypo-osmotic buffer (e.g., culture medium diluted with sterile water to 60-80% of normal osmolarity)
-
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Labeling: Incubate the isolated lenses in the labeling medium for a sufficient time to allow for the uptake of [¹⁴C]-L-histidine and its conversion to [¹⁴C]-NAH (e.g., 18-24 hours).
-
Washing: After the labeling period, quickly wash the lenses several times with the isotonic wash buffer to remove extracellular radiolabel.
-
Equilibration: Place each lens in a separate well of a multi-well plate containing a small volume of fresh isotonic buffer and allow to equilibrate for a short period (e.g., 30 minutes).
-
Efflux Measurement:
-
At time zero, replace the equilibration buffer with the experimental efflux buffers (isotonic or hypo-osmotic).
-
At specified time intervals (e.g., 5, 10, 20, 30, 60 minutes), collect the entire volume of the efflux buffer from each well and transfer it to a scintillation vial.
-
Immediately add fresh efflux buffer of the same composition to the wells.
-
-
Cell Lysis: At the end of the experiment, lyse the lenses (e.g., with a suitable detergent or by sonication) to determine the amount of remaining intracellular radioactivity.
-
Quantification: Add scintillation cocktail to all collected samples (efflux media and cell lysates) and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis: Calculate the fractional efflux at each time point as: (CPM in efflux medium) / (Total CPM in efflux medium + CPM remaining in the lens).
Protocol for ¹H-NMR Spectroscopy of Brain Tissue
This protocol outlines the steps for preparing fish brain tissue for the quantification of NAH and other metabolites using ¹H-NMR.
Materials:
-
Fish brain tissue, rapidly dissected and flash-frozen in liquid nitrogen.
-
Extraction solvent: Methanol:Chloroform:Water (2:1:1 v/v/v), ice-cold.
-
NMR buffer: Deuterated phosphate (B84403) buffer (e.g., 100 mM, pH 7.4) in D₂O, containing a known concentration of an internal standard (e.g., TSP or DSS).
-
Homogenizer, centrifuge, lyophilizer.
-
NMR spectrometer and NMR tubes.
Procedure:
-
Tissue Homogenization: Homogenize the frozen brain tissue in the ice-cold extraction solvent.
-
Phase Separation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to separate the polar (methanol/water) and non-polar (chloroform) phases.
-
Extraction of Polar Metabolites: Carefully collect the upper aqueous (polar) phase, which contains NAH and other water-soluble metabolites.
-
Lyophilization: Freeze-dry the collected aqueous phase to remove the solvents.
-
Sample Reconstitution: Reconstitute the dried extract in a precise volume of the NMR buffer.
-
NMR Data Acquisition:
-
Transfer the reconstituted sample to an NMR tube.
-
Acquire ¹H-NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
Use a water suppression pulse sequence (e.g., NOESY-presaturation).
-
Acquire data with a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the NMR spectra (Fourier transformation, phasing, baseline correction).
-
Identify the NAH peak (typically around 1.96 ppm).
-
Quantify the concentration of NAH by integrating its peak area relative to the known concentration of the internal standard.
-
Regulatory Mechanisms
The efflux of NAH is not a passive, unregulated process. Experimental evidence points to a sophisticated control mechanism that responds to cellular needs, particularly osmotic stress.
Osmotic Stress as a Primary Trigger
The primary trigger for the release of NAH appears to be hypo-osmotic stress. When a cell is placed in a hypotonic environment, water enters the cell, causing it to swell. This swelling activates a process known as Regulatory Volume Decrease (RVD), where the cell releases osmolytes to reduce its internal osmolarity and expel water. NAH efflux is a key component of RVD in fish lenses.
The Role of Calcium Signaling
The release of NAH is proposed to be mediated by a "Ca²⁺-dependent gate". While the specific channels or transporters responsible for NAH efflux have not been definitively identified, a plausible model involves the following steps:
-
Osmosensing: Cell swelling is detected by mechanosensitive ion channels in the plasma membrane.
-
Calcium Influx: Activation of these channels leads to an influx of extracellular Ca²⁺.
-
Calcium-Induced Calcium Release: The initial influx of Ca²⁺ can trigger the release of more Ca²⁺ from intracellular stores, such as the endoplasmic reticulum, amplifying the signal.
-
Activation of Efflux Pathway: The rise in intracellular Ca²⁺ concentration acts as a second messenger, activating the yet-to-be-identified transporters or channels responsible for NAH efflux.
Visualization of the Proposed Regulatory Pathway
Caption: Proposed signaling pathway for the regulation of NAH efflux.
Concluding Remarks
The function of this compound as a molecular water pump is a fascinating example of how metabolic cycling can be harnessed to perform physiological work. This mechanism is of paramount importance for maintaining the health and function of tissues subjected to osmotic stress, most notably the ocular lens in certain vertebrates. The quantitative data, experimental protocols, and mechanistic diagrams presented in this guide provide a solid foundation for further research in this area.
Future investigations should focus on the molecular identification of the transporters and channels involved in NAH efflux, a more detailed characterization of the kinetics of the enzymes in the NAH cycle, and a deeper understanding of the signaling pathways that regulate this process. Such knowledge will not only enhance our understanding of fundamental cell biology but may also open new avenues for the development of therapeutic strategies for conditions related to cellular dehydration and osmotic imbalance, including cataracts and potentially other degenerative diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. 1H-NMR metabolomics analysis of nutritional components from two kinds of freshwater fish brain extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The combinatorial nature of osmosensing in fishes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Function of the N-acetyl-L-histidine system in the vertebrate eye. Evidence in support of a role as a molecular water pump - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cellular Landscape of N-Acetylhistidine: A Technical Guide to its Localization, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetylhistidine (NAH) is an acetylated derivative of the essential amino acid L-histidine. While it is a prominent osmolyte in the nervous and ocular tissues of poikilothermic vertebrates, its role in mammals is less understood, though its presence in key biofluids is confirmed. The metabolism of NAH is characterized by a distinct spatial separation of its synthesis and degradation pathways, a feature critical to its proposed physiological functions. This technical guide provides an in-depth overview of the cellular localization and tissue distribution of this compound, details the experimental protocols used for its study, and presents its core metabolic pathways. Quantitative data are summarized for comparative analysis, and key processes are visualized to facilitate a deeper understanding of NAH biology.
Cellular Localization and Tissue Distribution
This compound is primarily localized within the cytoplasm , with evidence also pointing to its presence in the extracellular space , including key biofluids like plasma and cerebrospinal fluid[1]. Its synthesis from L-histidine and acetyl-CoA is catalyzed by the cytosolic enzyme Histidine N-acetyltransferase (HisAT), encoded by the NAT16 gene in humans[1]. This cytosolic location of the synthesizing enzyme strongly supports the cytoplasm as the primary site of NAH production[1].
The distribution of NAH shows significant variation across different vertebrate classes.
-
Poikilothermic (Cold-Blooded) Vertebrates: In teleost fish, amphibians, and reptiles, NAH is found in high concentrations, particularly in the brain, retina, and lens , where it functions as a major osmolyte[2][3].
-
Homeothermic (Warm-Blooded) Vertebrates: In mammals, NAH is present in significantly lower amounts[2]. However, modern metabolomics studies have confirmed its presence in human plasma and cerebrospinal fluid , as well as in tissues of the rat and guinea pig[1]. The human placenta has also been identified as a site of NAH presence.
The catabolism of NAH involves hydrolysis back to L-histidine and acetate. This process is catalyzed by a deacetylase enzyme. While the specific this compound deacetylase in mammals has not been definitively isolated and characterized, strong evidence points to Acylase I , a cytosolic enzyme with broad distribution across tissues including the kidney, liver, lung, and brain[4]. The substrate specificity of Acylase I from porcine kidney shows a preference for N-acetylated amino acids with unbranched side chains; it demonstrates some activity towards aromatic amino acids, making it a plausible candidate for NAH hydrolysis[5].
This spatial separation of synthesis (cytosolic) and potential degradation (cytosolic and extracellular) is a key feature of NAH metabolism.
Quantitative Distribution of this compound
The following tables summarize the reported concentrations of this compound in various biological samples. Data for mammalian tissues are sparse compared to poikilotherms, reflecting its lower abundance.
Table 1: this compound Concentration in Poikilothermic Vertebrates
| Tissue | Species | Concentration | Reference |
| Lens | Carp (Cyprinis carpio) | ~12 mM | [2] |
| Brain | Fish (General) | ~10 mM | [2] |
Table 2: this compound Detection in Mammalian Biofluids and Tissues
| Biofluid/Tissue | Species | Concentration/Status | Reference(s) |
| Plasma | Human | Detected | [1] |
| Cerebrospinal Fluid | Human | Detected | [1][6] |
| Brain | Rat | Detected | [1] |
| Tissues | Rat, Guinea Pig | Detected | [1] |
| Placenta | Human | Detected |
Metabolic Pathways
The core metabolism of this compound is a simple, two-step cycle of synthesis and degradation. A particularly well-studied example of its functional importance is the "Molecular Water Pump" hypothesis in the fish eye, which relies on the strict compartmentalization of these two steps.
This compound Synthesis and Degradation
This compound is synthesized in the cytosol from L-histidine and Acetyl-CoA, a reaction catalyzed by Histidine N-acetyltransferase (NAT16). It is then hydrolyzed back to its constituent parts by an this compound deacetylase, likely Acylase I in mammals.
Caption: Metabolic cycle of this compound synthesis and degradation.
The Molecular Water Pump Workflow (Fish Eye)
In the fish eye, NAH is hypothesized to function as a molecular water pump to maintain lens dehydration. This is achieved by synthesizing NAH within the lens cells (cytosol) and exporting it to the ocular fluid. In the ocular fluid (extracellular space), it is hydrolyzed by a specific deacetylase. The resulting L-histidine is then actively transported back into the lens cells to be re-acetylated, completing the cycle. This process effectively pumps water out of the lens.
Caption: Compartmentalized workflow of the NAH molecular water pump in the fish eye.
Experimental Protocols
The study of this compound's cellular localization and distribution relies on a combination of techniques to isolate cellular components, identify the molecule, and visualize its spatial arrangement.
Protocol for Subcellular Fractionation and Metabolite Extraction
This protocol describes a general method for separating cytosolic fractions from cultured cells to analyze metabolite concentrations.
Objective: To isolate the cytosolic fraction for subsequent quantification of this compound.
Materials:
-
Cultured cells (e.g., HAP1, HeLa)
-
Phosphate-buffered saline (PBS), ice-cold
-
Fractionation Buffer (e.g., 20 mM HEPES-KOH pH 7.5, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 250 mM sucrose, with protease inhibitors)
-
Dounce homogenizer or needle for cell lysis (e.g., 25G needle)
-
Refrigerated centrifuge
-
Metabolite Extraction Solution (e.g., 80:20 Methanol (B129727):Water, pre-chilled to -80°C)
Procedure:
-
Cell Harvesting: Harvest cultured cells by trypsinization or scraping, wash twice with ice-cold PBS, and pellet by centrifugation (e.g., 500 x g for 5 min at 4°C).
-
Cell Lysis: Resuspend the cell pellet in a hypotonic fractionation buffer and incubate on ice for 15-20 minutes to allow cells to swell.
-
Homogenization: Lyse the swollen cells by passing them through a narrow-gauge needle (e.g., 25-30 strokes with a 25G needle) or using a Dounce homogenizer. Monitor lysis under a microscope.
-
Removal of Nuclei and Debris: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 min at 4°C) to pellet nuclei and intact cells.
-
Isolation of Cytosolic Fraction: Carefully transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 15,000 x g for 20 min at 4°C) to pellet mitochondria and other organelles.
-
Metabolite Extraction: The resulting supernatant is the cytosolic fraction. Immediately add 4 volumes of ice-cold metabolite extraction solution (e.g., 800 µL of 80% methanol for 200 µL of cytosol). Vortex vigorously and incubate at -20°C for at least 1 hour to precipitate proteins.
-
Sample Preparation for Analysis: Centrifuge at maximum speed (e.g., 20,000 x g for 10 min at 4°C) to pellet precipitated protein. Transfer the supernatant containing the metabolites to a new tube and dry it using a vacuum concentrator. The dried extract can be reconstituted for analysis by LC-MS/MS.
Protocol for LC-MS/MS Quantification of this compound
This protocol provides a general framework for the quantitative analysis of NAH from biological extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Objective: To quantify the concentration of this compound in a prepared biological sample.
Materials:
-
Dried metabolite extract from fractionation or biofluid processing.
-
Reconstitution Solution (e.g., 0.1% formic acid in water).
-
LC-MS/MS system with an electrospray ionization (ESI) source.
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
This compound analytical standard.
Procedure:
-
Sample Preparation: Reconstitute the dried metabolite extract in a small, precise volume of Reconstitution Solution. Vortex and centrifuge to pellet any insoluble debris. Transfer the supernatant to an autosampler vial.
-
Chromatographic Separation: Inject the sample onto a HILIC column. Elute NAH using a gradient of Mobile Phase A and B. A typical gradient might start at high organic content (e.g., 95% B) and gradually increase the aqueous content to elute polar compounds like NAH.
-
Mass Spectrometry Detection: Operate the mass spectrometer in positive ion ESI mode. Detect NAH using Multiple Reaction Monitoring (MRM).
-
Parent Ion (Q1): The protonated molecule [M+H]⁺ for NAH has a theoretical m/z of 198.087.
-
Product Ions (Q3): Fragment the parent ion and monitor for characteristic product ions. Common fragments for N-acetylated amino acids involve the loss of the acetyl group or parts of the side chain. Specific transitions for NAH must be optimized using an analytical standard.
-
-
Quantification: Create a standard curve by running serial dilutions of the NAH analytical standard. Quantify the amount of NAH in the unknown samples by comparing their peak areas to the standard curve.
Protocol for MALDI Mass Spectrometry Imaging (MALDI-MSI) of Brain Tissue
This protocol outlines key steps for visualizing the spatial distribution of this compound in brain tissue sections.
Objective: To map the location of this compound across a brain tissue section.
Materials:
-
Flash-frozen brain tissue.
-
Cryostat.
-
ITO-coated glass slides.
-
Washing Solvents (e.g., Chloroform (B151607), n-Hexane, pre-chilled).
-
MALDI Matrix (e.g., 9-aminoacridine (B1665356) (9-AA) or α-cyano-4-hydroxycinnamic acid (CHCA)).
-
Matrix Solvent (e.g., 90:10 Methanol:Water for 9-AA).
-
Automated matrix sprayer or sublimator.
-
MALDI-TOF Mass Spectrometer.
Procedure:
-
Tissue Sectioning: Section the frozen brain tissue at 10-12 µm thickness using a cryostat and thaw-mount the section onto an ITO-coated slide.
-
Lipid Removal (Optional but Recommended): To enhance the signal of small polar metabolites like NAH, perform a brief wash to remove ion-suppressing lipids. A quick dip (e.g., 15-30 seconds) in pre-chilled chloroform or n-hexane can be effective[7]. Allow the section to dry completely under a gentle stream of nitrogen or in a desiccator.
-
Matrix Application: Apply the MALDI matrix uniformly over the tissue section. Automated spraying is preferred for reproducibility. For 9-AA, a concentration of 10 mg/mL in 90% methanol is a common starting point. Sublimation is an alternative solvent-free application method.
-
Data Acquisition: Load the slide into the MALDI-MS instrument. Acquire mass spectra in a grid pattern across the entire tissue section. Set the instrument to positive ion mode and define the mass range to include the m/z of NAH ([M+H]⁺ ≈ 198.1).
-
Image Generation: Use imaging software to generate an ion intensity map for the specific m/z corresponding to NAH. The intensity of the signal at each pixel is represented by a color scale, creating a visual map of NAH distribution across the anatomical features of the brain section.
References
- 1. The molecular basis for acetylhistidine synthesis by HisAT/NAT16 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-acetyl-l-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-acetyl-L-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunohistochemical localization of the acylases that catalyze the deacetylation of N-acetyl-L-cysteine and haloalkene-derived mercapturates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Substrate specificity of acylase I from pig kidney] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Abnormal concentrations of acetylated amino acids in cerebrospinal fluid in acetyl-CoA transporter deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic washes of tissue sections for comprehensive analysis of small molecule metabolites by MALDI MS imaging of rat brain following status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Acetylhistidine: An Endogenous Metabolite in the Vertebrate Brain
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetylhistidine (NAH) is an endogenous amino acid derivative found within the nervous system of vertebrates. Its distribution and concentration exhibit a remarkable phylogenetic dichotomy, being a prominent metabolite in the brains of poikilothermic (cold-blooded) vertebrates, while present in significantly lower concentrations in homeothermic (warm-blooded) species, including mammals. This technical guide provides a comprehensive overview of the current understanding of NAH in the brain, focusing on its biosynthesis, metabolism, and purported physiological roles. We present available quantitative data, detail established and adaptable experimental protocols for its study, and provide visual representations of its metabolic pathway and the leading hypothesis regarding its function.
Introduction
This compound is an acetylated derivative of the essential amino acid L-histidine. For decades, its presence in the brain has been noted, yet its precise function, particularly in mammals, remains an area of active investigation. In poikilothermic vertebrates such as fish, amphibians, and reptiles, NAH is a major osmolyte in the brain, existing in high millimolar concentrations.[1][2] Conversely, in the mammalian brain, N-acetylaspartate (NAA) assumes this role as the predominant acetylated amino acid, with NAH typically found in only trace amounts.[2][3] Despite its low abundance in mammals, recent advanced metabolomic analyses have confirmed the presence of NAH in human plasma and cerebrospinal fluid, suggesting it is a conserved, albeit quantitatively minor, component of human neurochemistry.[4] This guide aims to consolidate the existing knowledge on cerebral NAH to facilitate further research into its potential physiological and pathological significance.
Biosynthesis and Metabolism
The metabolic pathway of this compound is a relatively simple enzymatic cycle involving synthesis and degradation, which in some specialized tissues, is highly compartmentalized.
2.1. Biosynthesis
This compound is synthesized via the enzymatic transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the alpha-amino group of L-histidine.[2] This reaction is catalyzed by the enzyme histidine N-acetyltransferase (EC 2.3.1.33) .[2] The gene responsible for encoding this enzyme in fish has been identified, and its human homolog is N-acetyltransferase 16 (NAT16) .[5][6] Interestingly, while fish HISAT readily synthesizes NAH, the recombinant human NAT16 protein exhibits only minimal activity for NAH synthesis in vitro, suggesting potential differences in regulation or substrate specificity in mammals.[5]
2.2. Degradation
The hydrolysis of NAH back to L-histidine and acetate (B1210297) is carried out by the enzyme This compound deacetylase (also referred to as acylase or amidohydrolase) .[2][7] In some systems, such as the fish eye, a striking spatial separation of the synthetic and degradative enzymes exists. NAH is synthesized within the lens cells but cannot be catabolized there. For hydrolysis, it is exported to the surrounding ocular fluid where the deacetylase is located.[2][8] The resulting L-histidine is then actively transported back into the lens for re-synthesis into NAH, forming a continuous, energy-dependent cycle.[2]
References
- 1. pubs.rsna.org [pubs.rsna.org]
- 2. N-acetyl-l-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The molecular basis for acetylhistidine synthesis by HisAT/NAT16 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An ectotherm homologue of human predicted gene NAT16 encodes histidine N-acetyltransferase responsible for Nα-acetylhistidine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The molecular basis for acetylhistidine synthesis by HisAT/NAT16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Similarity of tuna this compound deacetylase and cod fish anserinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-acetyl-L-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-Acetylhistidine and N-acetylaspartate (NAA) in the Nervous System
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-acetylaspartate (NAA) is a highly abundant amino acid derivative in the mammalian central nervous system (CNS), widely recognized as a marker of neuronal health and integrity. In contrast, N-Acetylhistidine (NAH) is found in significantly lower concentrations in mammals, with a more prominent role observed in the nervous systems of poikilothermic vertebrates. This technical guide provides a comprehensive comparison of these two molecules, detailing their synthesis, metabolism, and function within the nervous system. We present quantitative data on their respective concentrations, detailed experimental protocols for their measurement, and visual representations of their metabolic pathways and analytical workflows to support researchers and professionals in neuroscience and drug development.
N-acetylaspartate (NAA) in the Nervous System
NAA is one of the most concentrated molecules in the CNS, reaching levels of 10 mM or greater in various brain regions[1]. It is synthesized primarily in neuronal mitochondria and plays a crucial role in various metabolic and cellular processes.
Synthesis and Metabolism
NAA is synthesized from L-aspartate and acetyl-Coenzyme A by the enzyme L-aspartate N-acetyltransferase (NAT8L) within neuronal mitochondria. Following its synthesis, NAA is transported out of the neurons and into oligodendrocytes. In these glial cells, it is catabolized by the enzyme aspartoacylase (ASPA) into acetate (B1210297) and aspartate. The acetate is then utilized for the synthesis of fatty acids and steroids, which are essential components of the myelin sheath. This intercellular transfer highlights a key aspect of neuron-glia metabolic coupling.
The metabolic pathway of NAA is intricately linked with cellular energy metabolism. The synthesis of NAA is a mechanism to transport acetyl groups out of the mitochondria and also influences the glutamate-glutamine cycle. The degradation of NAA in oligodendrocytes provides a crucial source of acetate for myelin lipid synthesis.
dot
Caption: Metabolic pathway of N-acetylaspartate (NAA) from synthesis in neurons to degradation in oligodendrocytes.
Functions of NAA
The primary proposed functions of NAA in the nervous system include:
-
Neuronal Health Marker: The concentration of NAA, as measured by proton magnetic resonance spectroscopy (1H-MRS), is a widely used non-invasive marker for neuronal density and viability. Reduced NAA levels are associated with neuronal loss or dysfunction in a variety of neurological disorders[1].
-
Myelination: NAA serves as a precursor for the synthesis of fatty acids in oligodendrocytes, which are essential for the formation and maintenance of the myelin sheath.
-
Energy Metabolism: The synthesis of NAA in mitochondria is linked to the Krebs cycle and may play a role in neuronal energy production from glutamate.
-
Osmoregulation: NAA contributes to the osmotic balance within neuronal cells.
-
Precursor to NAAG: NAA is a direct precursor for the synthesis of N-acetylaspartylglutamate (NAAG), the most abundant peptide neurotransmitter in the brain.
Quantitative Data on NAA Concentration
The concentration of NAA varies across different regions and tissue types within the brain.
| Brain Region/Tissue | Species | Method | Concentration (mM) | Reference |
| Whole Brain (Average) | Human | 1H-MRS | 12.5 ± 1.4 | [2] |
| Gray Matter | Human | 1H-MRS | 14.3 ± 1.1 | [3] |
| White Matter | Human | 1H-MRS | 9.5 ± 1.0 | [3] |
| Occipital Gray Matter | Human | 1H-MRS | 10.1 ± 1.0 | [4] |
| Frontal/Parietal/Occipital White Matter | Human | 1H-MRS | 8.0 - 8.9 | [4] |
| Olfactory Bulb | Mouse | HPLC | 58.2 ± 4.0 (nmol/mg protein) | [5] |
| Hippocampus | Mouse | HPLC | 42.8 ± 1.6 (nmol/mg protein) | [5] |
This compound (NAH) in the Nervous System
This compound is a metabolite with a more enigmatic role in the mammalian nervous system compared to NAA. While it is found in high concentrations in the brain and eye of poikilothermic vertebrates, its presence in mammals is significantly lower[6].
Synthesis and Metabolism
NAH is synthesized from L-histidine and acetyl-CoA by the enzyme histidine N-acetyltransferase. Recent research has identified the human enzyme responsible for histidine acetylation as NAT16[7]. However, the corresponding human protein exhibits only trace activity for NAH synthesis compared to its fish homologue, suggesting a different primary function in mammals[8]. The degradation of NAH is catalyzed by a specific acylase. The complete metabolic pathway and its regulation in the mammalian brain are not yet fully understood.
dot
Caption: Putative metabolic pathway for this compound (NAH) in mammalian systems.
Functions of NAH
The functions of NAH in the mammalian nervous system are still under investigation. Based on its role in other vertebrates and its structural similarity to other imidazole-containing compounds, potential functions include:
-
Osmoregulation: Similar to NAA, NAH may act as an osmolyte.
-
pH Buffering: The imidazole (B134444) ring of histidine suggests a potential role in maintaining pH homeostasis.
-
Metal Ion Chelation and Antioxidant Activity: Histidine and related dipeptides like carnosine possess metal-binding and radical-scavenging properties, suggesting a similar role for NAH[7].
Quantitative Data on NAH Concentration
Quantitative data for NAH in the mammalian brain is limited, with most studies indicating only trace amounts. It has been detected in human plasma and cerebrospinal fluid, but specific concentrations in different brain regions are not well-established in the literature. This stands in stark contrast to the high millimolar concentrations of NAA.
| Fluid/Tissue | Species | Method | Concentration | Reference |
| Plasma | Human | Metabolomics | Detected | [7] |
| Cerebrospinal Fluid | Human | Metabolomics | Detected | [7] |
| Brain | Mammals | Various | Trace amounts | [6] |
Experimental Protocols
Accurate quantification of NAA and NAH is critical for understanding their roles in health and disease. The following sections outline the methodologies for their measurement.
Proton Magnetic Resonance Spectroscopy (1H-MRS) for NAA Measurement
1H-MRS is a non-invasive technique used to measure the concentration of metabolites in the brain in vivo.
dot
Caption: General workflow for the measurement of NAA using 1H-MRS.
Methodology:
-
Patient Preparation: The subject is positioned within the MRI scanner.
-
Voxel Placement: A region of interest (voxel) is selected in the brain (e.g., a 2x2x2 cm cube) from which the metabolic data will be acquired[9].
-
Data Acquisition: A proton MR spectrum is acquired using a specific pulse sequence such as Point Resolved Spectroscopy (PRESS) or Stimulated Echo Acquisition Mode (STEAM). Typical parameters include a long repetition time (TR) to allow for full relaxation of the signal and a specific echo time (TE)[9]. For whole-brain NAA measurements, non-localizing sequences with specific inversion times (TI) can be used to suppress lipid signals[10].
-
Data Processing: The raw data is processed to correct for factors such as eddy currents and phase distortions. The resulting spectrum is then analyzed using software packages like LCModel, which fits a basis set of known metabolite spectra to the acquired data to determine the concentration of each metabolite.
-
Quantification: The area under the prominent NAA peak at 2.02 ppm is integrated and compared to an internal reference (e.g., creatine (B1669601) or water) or an external phantom to calculate the absolute concentration in millimoles (mM).
High-Performance Liquid Chromatography (HPLC) for NAA and NAH Measurement
HPLC is a highly sensitive and specific method for quantifying amino acids and their derivatives in tissue samples.
dot
Caption: General workflow for the measurement of NAA and NAH using HPLC.
Methodology:
-
Sample Collection and Preparation:
-
Brain tissue is rapidly dissected in the cold and immediately frozen[11].
-
A known weight of the frozen tissue is homogenized in a cold acid solution (e.g., 0.1 M perchloric acid) to precipitate proteins[11].
-
The homogenate is centrifuged at high speed (e.g., 10,000 x g) at 4°C[11].
-
The resulting supernatant is collected, neutralized, and filtered through a microcentrifuge filter[11].
-
-
Chromatographic Separation:
-
The prepared sample is injected into an HPLC system equipped with a suitable column (e.g., a reverse-phase C18 column).
-
The molecules are separated based on their physicochemical properties as they pass through the column with a specific mobile phase.
-
-
Detection and Quantification:
-
For increased sensitivity, especially for low-abundance molecules like NAH, pre-column derivatization with a fluorescent tag may be employed[12].
-
The separated molecules are detected using a detector such as a fluorescence detector, a UV detector, or a mass spectrometer.
-
The concentration of the target molecule is determined by comparing the peak area in the sample chromatogram to a standard curve generated from known concentrations of the pure compound.
-
Conclusion and Future Directions
N-acetylaspartate is a well-established and abundant metabolite in the mammalian nervous system, serving critical roles in myelination, energy metabolism, and as a biomarker for neuronal health. Its metabolic pathways are well-characterized, and robust methods for its quantification are readily available.
In contrast, this compound, while a major player in the nervous system of lower vertebrates, appears to be a minor component in mammals. Its precise functions and the regulation of its metabolism in the mammalian brain remain largely unexplored. The recent identification of NAT16 as the enzyme responsible for its synthesis in humans opens new avenues for research into its potential physiological and pathological significance.
Future research should focus on:
-
Developing more sensitive analytical methods to accurately quantify the low levels of NAH in different mammalian brain regions and cell types.
-
Elucidating the specific signaling pathways and functional roles of NAH in mammalian neurons and glia.
-
Investigating the potential interplay and functional redundancy between NAA and NAH in the context of neurological disorders.
This guide provides a foundational understanding of these two acetylated amino acids, highlighting the current state of knowledge and pointing towards critical areas for future investigation that could have significant implications for the development of novel therapeutic strategies for a range of neurological conditions.
References
- 1. N-Acetylaspartate in the CNS: From Neurodiagnostics to Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajnr.org [ajnr.org]
- 3. Global Average Gray and White Matter N-acetylaspartate Concentration in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of N-acetylaspartic acid concentration in the mouse brain using HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The molecular basis for acetylhistidine synthesis by HisAT/NAT16 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An ectotherm homologue of human predicted gene NAT16 encodes histidine N-acetyltransferase responsible for Nα-acetylhistidine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Whole-Brain N-Acetylaspartate MR Spectroscopic Quantification: Performance Comparison of Metabolite versus Lipid Nulling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cores.emory.edu [cores.emory.edu]
- 12. SMPDB [smpdb.ca]
Investigating the Antioxidant Properties of N-Acetylhistidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathophysiology of a wide range of diseases. This has spurred intensive research into novel antioxidant compounds. N-Acetylhistidine (NAH) is an acetylated derivative of the amino acid L-histidine. While the antioxidant properties of histidine and its related dipeptides are recognized, and the analogous compound N-Acetylcysteine (NAC) is a well-established antioxidant, there is a notable scarcity of direct research into the specific antioxidant capabilities of this compound. This technical guide provides a comprehensive overview of the theoretical antioxidant potential of this compound, drawing parallels with the known antioxidant mechanisms of its parent molecule, histidine, and the extensively studied N-Acetylcysteine. It details standard experimental protocols for evaluating antioxidant activity and presents a framework for future investigation into this compound as a potential therapeutic agent.
Introduction to this compound
N-Acetyl-L-histidine is a derivative of the essential amino acid L-histidine, characterized by the acetylation of the alpha-amino group.[1] Histidine itself is known for the unique chemical properties of its imidazole (B134444) ring, which include proton buffering, metal ion chelation, and antioxidant activities.[2][3] These cytoprotective effects are attributed to the imidazole ring's ability to scavenge reactive oxygen and nitrogen species (ROS/RNS) and chelate transition metal ions, thereby preventing the formation of highly reactive hydroxyl radicals.[4] While this compound is a known metabolite, particularly abundant in the brain and eyes of some vertebrates, its specific biological functions, including its antioxidant capacity, remain largely unexplored.[1][5]
Potential Antioxidant Mechanisms of this compound
Based on the structure of this compound and the known properties of its constituent parts, several potential antioxidant mechanisms can be hypothesized.
Radical Scavenging via the Imidazole Ring
The imidazole ring of histidine is an effective scavenger of various reactive oxygen species.[4] This activity is a key contributor to the antioxidant properties of histidine-containing peptides.[2] It is plausible that the imidazole ring of this compound retains this radical scavenging ability.
Metal Ion Chelation
The imidazole ring of histidine is also a proficient chelator of transition metal ions such as copper and iron.[6] By sequestering these metal ions, it can inhibit their participation in Fenton and Haber-Weiss reactions, which generate highly damaging hydroxyl radicals. This compound may share this metal-chelating property, contributing to its potential antioxidant effect.
N-Acetylcysteine (NAC) as a Comparative Framework
In the absence of direct data on this compound, the well-characterized antioxidant N-Acetylcysteine (NAC) serves as a valuable comparative model. NAC is an N-acetylated derivative of the amino acid cysteine and is widely used as an antioxidant supplement and therapeutic agent.[7][8]
Mechanisms of Action of NAC
NAC exhibits its antioxidant effects through multiple mechanisms:
-
Precursor to Glutathione (GSH) Synthesis: NAC is readily deacetylated in the body to yield cysteine, which is the rate-limiting amino acid in the synthesis of glutathione, a major intracellular antioxidant.[8]
-
Direct ROS Scavenging: The thiol (-SH) group of NAC can directly scavenge a variety of reactive oxygen species.[9]
-
Disulphide Breaking Agent: NAC can reduce disulfide bonds in proteins, which can restore the function of proteins that have been oxidatively damaged.[10]
-
Metal Chelation: NAC has been shown to chelate heavy metals, which can contribute to its protective effects against metal-induced oxidative stress.[11][12][13]
Quantitative Antioxidant Data for NAC
The antioxidant capacity of NAC has been quantified in numerous studies. The following table summarizes typical findings from various in vitro antioxidant assays. It is important to note that IC50 values (the concentration of a substance required to inhibit a specific biological or biochemical function by 50%) can vary depending on the specific experimental conditions.
| Assay | Compound | IC50 (µg/mL) | Reference |
| DPPH Radical Scavenging | N-Acetylcysteine (NAC) | Varies | [14][15] |
| H2O2 Scavenging | N-Acetylcysteine (NAC) | Varies | [14][16] |
| Metal Chelating Activity | N-Acetylcysteine (NAC) | Varies | [16] |
Note: Specific IC50 values for NAC are highly dependent on assay conditions and are presented here as variable. The provided references offer detailed experimental data.
Experimental Protocols for Investigating Antioxidant Properties
To systematically investigate the antioxidant properties of this compound, a series of standardized in vitro and cell-based assays are recommended.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical.
-
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades to yellow, and the decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the sample.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Prepare a working solution of DPPH in the same solvent (typically 0.1 mM).
-
In a 96-well plate or cuvettes, add various concentrations of the this compound solution.
-
Add the DPPH working solution to each well/cuvette and mix thoroughly.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Principle: The ABTS radical cation is a blue-green chromophore. In the presence of an antioxidant, the radical is reduced, and the color intensity decreases. The reduction in absorbance at 734 nm is proportional to the antioxidant activity.
-
Procedure:
-
Generate the ABTS•+ solution by reacting an ABTS stock solution (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM).
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add various concentrations of the this compound solution to the diluted ABTS•+ solution.
-
Record the absorbance at 734 nm after a specific incubation time (e.g., 6 minutes).
-
Use a known antioxidant as a positive control.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
-
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.
-
Principle: A fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). Antioxidants that can penetrate the cells will inhibit the oxidation of DCFH, leading to a reduction in fluorescence.
-
Procedure:
-
Culture a suitable cell line (e.g., HepG2) in a 96-well plate until confluent.
-
Wash the cells and incubate them with the DCFH-DA probe.
-
Treat the cells with various concentrations of this compound.
-
Induce oxidative stress by adding a radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.
-
A known cellular antioxidant, such as quercetin, can be used as a positive control.
-
The antioxidant activity is quantified by calculating the area under the curve of fluorescence intensity versus time.
-
Visualizing Experimental Workflows and Potential Mechanisms
The following diagrams, generated using Graphviz, illustrate a proposed workflow for investigating the antioxidant properties of this compound and its potential mechanisms of action.
References
- 1. The molecular basis for acetylhistidine synthesis by HisAT/NAT16 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. N-acetyl-l-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemistry, Histidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory and Anti-Oxidant Properties of N-Acetylcysteine: A Fresh Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. air.unimi.it [air.unimi.it]
- 10. N-Acetylcysteine as an antioxidant and disulphide breaking agent: the reasons why - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Experimental chelation therapy in chromium, lead, and boron intoxication with N-acetylcysteine and other compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N-Acetyl-Cysteine as Effective and Safe Chelating Agent in Metal-on-Metal Hip-Implanted Patients: Two Cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. N-Acetyl-Cysteine as Effective and Safe Chelating Agent in Metal-on-Metal Hip-Implanted Patients: Two Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. "Antioxidant and Free Radical Scavenging Properties of N-acetylcysteine" by Burhan Ates, Linu Sara Abraham et al. [scholarsmine.mst.edu]
- 16. Antioxidant and free radical scavenging properties of N-acetylcysteine amide (NACA) and comparison with N-acetylcysteine (NAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Investigations into N-Acetylhistidine and its Congeners for Cataract Prevention: A Technical Whitepaper for Researchers
Abstract
Cataract, the opacification of the crystalline lens, remains the leading cause of blindness globally. The pathogenesis of many cataract types is strongly linked to oxidative stress and osmotic imbalances within the lens. This has spurred research into protective molecules that can counteract these stressors. This technical guide provides an in-depth review of early and foundational studies on N-Acetylhistidine (NAH) and related histidine-containing compounds, including N-Acetylcysteine (NAC) and N-Acetylcarnosine, as potential agents for cataract prevention. We consolidate quantitative data from key in vivo, ex vivo, and in vitro experiments, detail the methodologies employed, and present visual diagrams of the proposed mechanisms of action, including antioxidant pathways and osmotic regulation. This document is intended for researchers, scientists, and professionals in drug development engaged in the discovery of anti-cataract therapies.
Introduction
The lens of the eye is a unique, avascular tissue that relies on a delicate balance of metabolic processes to maintain its transparency. Two primary threats to this transparency are oxidative stress from reactive oxygen species (ROS) and disruptions in osmotic homeostasis. Early research identified several endogenous molecules that may play a protective role. Among these, this compound (NAH) has been a subject of interest, particularly in poikilothermic vertebrates where it is found in high concentrations in the lens.[1][2] The proposed functions of NAH and its analogs are twofold: acting as an antioxidant to neutralize ROS and functioning as an osmolyte to regulate cellular volume and water balance. This whitepaper will delve into the seminal studies that have explored these roles.
Mechanisms of Action
Antioxidant and Cytoprotective Pathways
N-acetylated amino acids, particularly N-Acetylcysteine (NAC) and its amide form (NACA), have been extensively studied for their antioxidant properties in the context of cataract prevention. These compounds are thought to protect lens epithelial cells, which are crucial for maintaining lens health, from oxidative damage.[3][4][5][6] The primary mechanisms include direct ROS scavenging and, more importantly, replenishing the intracellular pool of glutathione (B108866) (GSH), the most critical antioxidant in the lens.[5][6][7]
A key pathway implicated in oxidative stress and inflammation in the lens is the ROS/TRX/TXNIP axis.[3][4] Oxidative stress leads to the accumulation of ROS, which in turn can activate the thioredoxin-interacting protein (TXNIP). TXNIP binds to and inhibits thioredoxin (Trx), a vital antioxidant protein, thereby exacerbating oxidative damage.[3] Studies have shown that compounds like NACA can suppress the expression of TXNIP, thus preserving the function of the thioredoxin system and protecting the lens.[3][4]
Osmotic Regulation and the Molecular Water Pump Hypothesis
In certain species, particularly anadromous fish like salmon that migrate between freshwater and seawater, maintaining lens volume and hydration is critical for transparency.[8] this compound has been identified as a key osmolyte in this process.[8][9] A fascinating hypothesis, termed the "Molecular Water Pump" (MWP), has been proposed to explain how NAH helps to keep the lens in a relatively dehydrated state, which is essential for preventing cataracts.[1][2][9]
According to this hypothesis, NAH is synthesized within the lens from L-histidine and acetyl-CoA.[1][2] It then moves down its concentration gradient into the surrounding ocular fluid.[1][2][9] Crucially, it is proposed that each molecule of NAH carries with it a significant number of water molecules (estimated at 33).[1][2] In the ocular fluid, an enzyme called NAH acylase hydrolyzes NAH back into histidine and acetate, releasing the bound water, which can then be cleared from the eye.[1][2] The histidine is then actively transported back into the lens to be re-synthesized into NAH, completing the cycle.[1][2][9] This energy-dependent process effectively pumps water out of the lens against a water gradient, maintaining its clarity.[1][2]
Quantitative Data from Key Studies
The following tables summarize quantitative findings from early studies investigating the effects of N-acetylated compounds on cataract models.
Table 1: In Vivo Studies on Cataract Prevention
| Compound | Animal Model | Cataract Induction Method | Treatment Regimen | Key Quantitative Findings | Reference(s) |
| NACA | Wistar Rats | L-buthionine-(S,R)-sulfoximine (BSO) | Not specified | 80% of NACA-treated rats had clear lenses vs. 0% in the BSO-only group. | [5] |
| NACA | Wistar Rats | Sodium Selenite (B80905) | Intraperitoneal injection (days 9, 11, 13) and topical eye drops (days 15-30) | Reversed cataract grade; significantly increased GSH levels and reduced malondialdehyde (MDA) levels compared to selenite-only group. | [10][11][12] |
| NAC | Sprague-Dawley Rats | Sodium Selenite | Intraperitoneal injection (days 9-15) | 14.3% developed dense opacities vs. 50% in the selenite-only group. Lenticular GSH was significantly higher, while MDA and protein carbonyls were lower. | [13] |
| N-Acetylcarnosine | Humans (Senile Cataract) | Age-related | 1% topical solution, 2 drops, twice daily for 6-24 months | After 6 months, 90% of treated eyes showed improvement in visual acuity (7-100%); 88.9% had improved glare sensitivity (27-100%). | [14] |
| Dietary Histidine (precursor to NAH) | Atlantic Salmon | Nutritional Deficiency / Osmotic Stress | Diets with 9, 13, and 17 g/kg histidine for 4 months | Lens NAH concentrations were positively correlated with dietary histidine. Cataract scores were negatively correlated with lens NAH levels. | [15] |
Table 2: Ex Vivo and In Vitro Study Data
| Compound | Model | Experimental Condition | Key Quantitative Findings | Reference(s) |
| NACA | Rat Lenses (ex vivo) | 100 µM H₂O₂ for 24 hours | 200 µM NACA significantly reduced H₂O₂-induced lens opacity. | [3] |
| NACA | Human Lens Epithelial Cells (HLE B-3) (in vitro) | Tert-butyl hydroperoxide (tBHP) induced stress | NACA-treated cells showed the highest viability post-tBHP exposure compared to NAC, MPG, and exogenous GSH. NACA decreased ROS and increased intracellular GSH. | [6] |
| NACA | Human Lens Epithelial Cells (in vitro) | 50 or 100 µM H₂O₂ | 200 µM NACA protected against H₂O₂-induced reduction in cell viability. | [16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the protocols from representative studies.
Selenite-Induced Cataract Model in Rats (In Vivo)
This model is commonly used to study cataracts related to oxidative stress.
-
Animal Model: Male Wistar or Sprague-Dawley rat pups.[10][13]
-
Grouping: Animals are typically divided into four groups: Control (saline injection), Test Compound Only, Selenite Only, and Selenite + Test Compound.[10][12]
-
Cataract Induction: A single subcutaneous or intraperitoneal injection of sodium selenite (e.g., 19-30 µmol/kg body weight) is administered to rat pups on postpartum day 10.[10][13]
-
Treatment Protocol:
-
Prophylactic: N-Acetylcysteine (NAC) or N-Acetylcysteine Amide (NACA) is administered intraperitoneally for several days, often starting before and continuing after the selenite injection (e.g., days 9-15).[10][13]
-
Reversal/Treatment: In some studies, after cataract induction, topical eye drops of the test compound (e.g., 1% NACA) are administered for several weeks.[10][12]
-
-
Evaluation:
-
Morphological: Lenses are examined and graded for opacity using a slit lamp or stereomicroscope at regular intervals.[10][12][13] Cataract stages can be classified (e.g., Grade 0: clear; Grade 4: dense nuclear opacity).
-
Biochemical Analysis: After sacrifice, lenses are homogenized. The homogenate is used to measure levels of:
-
Oxidative Stress Model in Lens Organ Culture (Ex Vivo)
This model allows for the study of direct effects on the whole lens tissue.
-
Lens Isolation: Lenses are carefully extracted from enucleated eyes of animals (e.g., 12-week-old rats) under sterile conditions.[3]
-
Culture: Lenses are placed in a culture medium (e.g., M199) and incubated, often free-floating, at 37°C in a 5% CO₂ atmosphere.
-
Induction and Treatment:
-
Lenses are pre-incubated with the test compound (e.g., 200 µM NACA) for a short period.
-
Oxidative stress is induced by adding an agent like hydrogen peroxide (H₂O₂) (e.g., 100 µM) to the culture medium.[3]
-
Control groups include lenses with no treatment, H₂O₂ alone, and test compound alone.
-
Incubation continues for a set period (e.g., 24 hours).[3]
-
-
Evaluation:
Osmolyte Function Studies in Fish Lenses
These studies investigate the role of NAH in response to osmotic changes.
-
Animal Model: Anadromous fish, such as Atlantic salmon (Salmo salar L.).[8]
-
Dietary Intervention: Fish are divided into groups and fed diets with varying levels of histidine (the precursor of NAH) for an extended period (e.g., several weeks).[17]
-
In Vitro Efflux Assay:
-
Lenses are isolated from fish from different dietary groups.
-
They are cultured in a suitable medium, such as Eagle's Minimum Essential Medium (EMEM).[17]
-
To study efflux, lenses can be pre-loaded with a radiolabeled tracer like ¹⁴C-histidine.
-
A hypo-osmotic challenge is initiated by transferring the lenses to a medium with lower osmolality (e.g., from 300 mmol/kg to 200 mmol/kg).[17]
-
The culture medium is collected at time points, and the amount of radiolabel or NAH (measured by HPLC) released from the lens is quantified to determine the efflux rate.[8][17]
-
Conclusion
Early studies have provided compelling, albeit distinct, lines of evidence for the potential role of this compound and its analogs in preventing cataracts. In mammalian models, the focus has been on the antioxidant and cytoprotective effects of related compounds like NAC and NACA, which act by replenishing glutathione and modulating redox-sensitive signaling pathways. In contrast, research in poikilothermic vertebrates has highlighted a unique role for NAH as an osmolyte, potentially driving a "molecular water pump" to maintain the dehydrated state of the lens necessary for transparency. While N-acetylcarnosine has shown promise in human clinical trials, the therapeutic application of these compounds requires further investigation, particularly concerning bioavailability and long-term efficacy. The foundational experimental models and quantitative data summarized herein provide a crucial framework for future research aimed at developing non-surgical therapies for cataracts.
References
- 1. N-acetyl-L-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Topical Instillation of N-Acetylcysteine and N-Acetylcysteine Amide Impedes Age-Related Lens Opacity in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Topical Instillation of N-Acetylcysteine and N-Acetylcysteine Amide Impedes Age-Related Lens Opacity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Thiol Antioxidants Protect Human Lens Epithelial (HLE B-3) Cells Again" by Annalise Pfaff, Anna Chernatynskaya et al. [scholarsmine.mst.edu]
- 7. "Effects of n-acetylcysteine amide in preventing/treating cataracts" by Sri Krishna Yasaswi Maddirala [scholarsmine.mst.edu]
- 8. This compound, a novel osmolyte in the lens of Atlantic salmon (Salmo salar L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-acetyl-l-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prevention and reversal of selenite-induced cataracts by N-acetylcysteine amide in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prevention and reversal of selenite-induced cataracts by N-acetylcysteine amide in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Prevention of selenite-induced cataractogenesis by N-acetylcysteine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. N-Acetylcarnosine, a natural histidine-containing dipeptide, as a potent ophthalmic drug in treatment of human cataracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
The Phylogenetic Landscape of N-Acetylhistidine: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the phylogenetic distribution, biosynthesis, and physiological roles of N-Acetylhistidine (NAH). Tailored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, presents quantitative data in a structured format, details key experimental protocols, and visualizes relevant biochemical pathways.
Introduction: An Evolutionary Tale of Two Acetylated Amino Acids
This compound (NAH) is an acetylated derivative of the amino acid L-histidine.[1][2] Its presence and concentration across the animal kingdom reveal a fascinating evolutionary divergence, particularly within vertebrates. While it is a prominent biomolecule in the nervous and ocular tissues of poikilothermic (cold-blooded) vertebrates, its role is largely supplanted by N-acetyl-L-aspartate (NAA) in homeothermic (warm-blooded) vertebrates.[3][4] This guide explores the phylogenetic distribution of NAH, its metabolic pathways, and its potential physiological significance, with a focus on providing practical information for researchers in the field.
Phylogenetic Distribution of this compound
The distribution of NAH exhibits a strong phylogenetic pattern, with significant differences observed between poikilothermic and homeothermic vertebrates.
Vertebrates:
This compound is a major osmolyte and prominent biomolecule in the brain, retina, and lens of teleost (bony) fish, amphibians, and reptiles.[3][4][5] In these poikilothermic vertebrates, NAH is present in high millimolar concentrations.[4] Conversely, in birds and mammals (homeotherms), NAH is found in much lower or trace amounts in the brain and other tissues.[3][4] In these animals, N-acetyl-L-aspartate (NAA) is the dominant acetylated amino acid in the brain and eyes.[3] This distinct distribution highlights a phylogenetic transition in brain metabolism at the fish-tetrapod boundary.[6]
Beyond the nervous system, NAH has been identified in the skeletal muscle of numerous freshwater fish species.[7] Its presence has also been noted in the heart of some poikilotherms.[8]
Invertebrates:
While the primary focus of research has been on vertebrates, the presence of this compound has been reported in some invertebrates, including Drosophila melanogaster (fruit fly) and Apis cerana (Asiatic honeybee).[1] The broader distribution and physiological roles of NAH in invertebrates remain an area for further investigation.
Quantitative Distribution of this compound
The following tables summarize the reported concentrations of this compound across various species and tissues.
Table 1: Concentration of this compound in Vertebrate Tissues
| Species Category | Species | Tissue | Concentration | Reference |
| Fish | 14 species (general) | Lens | 3.3–21.7 mM | [3][4] |
| Carp (Cyprinus carpio) | Lens | ~12 mM | [4] | |
| Siamese fighting fish (Betta splendens) | Skeletal Muscle | 10.37 µmol/g | [7] | |
| Three spot gourami (Trichogaster trichopterus) | Skeletal Muscle | 3.17–6.16 µmol/g | [7] | |
| Glass catfish (Kryptopterus bicirrhis) | Skeletal Muscle | 3.17–6.16 µmol/g | [7] | |
| Nile tilapia (Oreochromis niloticus) | Skeletal Muscle | 3.17–6.16 µmol/g | [7] | |
| Ram cichlid (Mikrogeophagus ramirezi) | Skeletal Muscle | 3.17–6.16 µmol/g | [7] | |
| Guapote tigre (Parachromis managuensis) | Skeletal Muscle | 3.17–6.16 µmol/g | [7] | |
| Amphibians | 5 species (general) | Skeletal Muscle | < 0.25 µmol/g | [7] |
| Reptiles | 4 species (general) | Skeletal Muscle | < 0.25 µmol/g | [7] |
Biosynthesis and Metabolism
This compound is synthesized from L-histidine and acetyl-CoA in a reaction catalyzed by the enzyme histidine N-acetyltransferase (HISAT), also known as acetyl-CoA:L-histidine N-acetyltransferase (EC 2.3.1.33).[4][9][10]
The gene encoding HISAT in fish has been identified as a homolog of the human predicted gene NAT16.[11] Interestingly, the recombinant human NAT16 protein exhibits only trace enzymatic activity for NAH synthesis, suggesting a functional divergence during evolution where the role of mammalian NAT16 may have been altered.[11]
The degradation of NAH is carried out by this compound deacetylase (EC 3.5.1.34), which hydrolyzes NAH back into L-histidine and acetate.[4]
Biosynthesis of this compound
Biosynthesis of this compound.
Physiological Functions
The high concentrations of NAH in the brain and eyes of poikilothermic vertebrates suggest important physiological roles.
Osmoregulation
This compound is considered a major osmolyte in the brain and eyes of teleost fish, amphibians, and reptiles, contributing to the maintenance of cellular volume and osmotic balance in these tissues.[3]
The Molecular Water Pump Hypothesis
A significant hypothesized function of NAH, particularly in the fish lens, is its role in a "molecular water pump" (MWP).[3][4][8][12][13][14] This proposed mechanism helps to maintain the highly dehydrated state of the lens, which is crucial for its transparency and the prevention of cataracts.[3][4][14]
The MWP cycle involves the following steps:
-
Synthesis: NAH is synthesized within the lens cells from L-histidine and acetyl-CoA.[3][4][13]
-
Export: NAH is then exported from the lens cells into the surrounding ocular fluid, moving down its concentration gradient.[3][4][13] It is proposed that each molecule of NAH carries with it a significant number of water molecules (estimated at 33) out of the lens.[3][13][14]
-
Hydrolysis: In the ocular fluid, NAH is hydrolyzed by this compound deacetylase into L-histidine and acetate.[3][4][13]
-
Re-uptake: The L-histidine is then actively transported back into the lens cells, where it can be re-synthesized into NAH, thus completing the cycle.[3][4][13]
This energy-dependent cycling effectively pumps water out of the lens against a water concentration gradient, maintaining its dehydrated state.[3][4][13]
The this compound Molecular Water Pump Cycle.
Other Potential Roles
It has also been suggested that NAH may serve as an emergency reservoir for the essential amino acid histidine, particularly during periods of food deprivation in some fish species.[7]
Experimental Protocols
Accurate quantification of this compound in biological samples is crucial for understanding its physiological roles. The following sections detail generalized protocols for the detection and quantification of NAH using common analytical techniques.
Sample Preparation from Tissues
-
Tissue Homogenization:
-
Excise and weigh the tissue of interest (e.g., brain, lens, muscle).
-
Immediately freeze the tissue in liquid nitrogen to halt metabolic activity.
-
Homogenize the frozen tissue in a suitable buffer (e.g., phosphate-buffered saline) on ice using a tissue homogenizer.
-
-
Deproteinization:
-
Add a deproteinizing agent, such as trichloroacetic acid or a cold organic solvent (e.g., acetonitrile (B52724) or methanol), to the homogenate.
-
Vortex thoroughly to precipitate proteins.
-
Incubate the mixture on ice for at least 20 minutes.
-
Centrifuge at high speed (e.g., 12,000 x g) for 15 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the small molecule metabolites, including NAH.
-
The supernatant can be directly analyzed or stored at -80°C. For some applications, it may be necessary to evaporate the solvent and reconstitute the sample in a mobile phase-compatible solvent.
-
Quantification by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a commonly used method for the separation and quantification of N-acetylated amino acids.
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., TSK-gel ODS-80Ts, 4.6 mm × 150 mm, 5 µm).
-
Mobile Phase: An isocratic mobile phase consisting of a buffer such as 50 mM potassium dihydrogen phosphate (B84403) (pH adjusted to 3.4) with an ion-pairing agent like 6 mM 1-heptanesulfonic acid, mixed with a small percentage of an organic solvent like acetonitrile (e.g., 96:4 v/v).
-
Flow Rate: A typical flow rate is 1.0 ml/min.
-
Detection: UV detection at a wavelength of 212 nm.
-
Quantification: Generate a standard curve using known concentrations of pure this compound. The concentration of NAH in the samples is determined by comparing the peak area to the standard curve.
Analysis by Mass Spectrometry (MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for the quantification of NAH.
-
Sample Preparation: Follow the general sample preparation protocol. The final extract can be directly injected into the LC-MS/MS system.
-
Liquid Chromatography: Utilize a C18 column with a gradient elution, typically with mobile phases consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantification. This involves monitoring a specific precursor ion to product ion transition for NAH.
-
-
Quantification: An internal standard (e.g., a stable isotope-labeled version of NAH) should be used for accurate quantification. A calibration curve is constructed by analyzing a series of standards with known concentrations.
Detection by Proton Magnetic Resonance Spectroscopy (¹H-MRS)
¹H-MRS is a non-invasive technique that can be used to detect and quantify NAH in vivo or in tissue extracts.
-
Principle: The methyl protons of the acetyl group of NAH produce a characteristic signal in the ¹H-MRS spectrum.
-
Signal Identification: The peak for the N-acetyl group of NAH is typically observed at approximately 1.963 ppm. This is very close to the signal for NAA at around 2.006 ppm, so careful spectral analysis and the use of appropriate standards are necessary for accurate identification.
-
Quantification: The concentration of NAH can be determined by integrating the area under its characteristic peak and comparing it to the peak of a known internal or external standard.
Histidine N-acetyltransferase (HISAT) Activity Assay
This assay measures the enzymatic activity of HISAT by detecting the formation of one of its products.
-
Principle: The activity of HISAT is determined by monitoring the production of Coenzyme A (CoA) as a byproduct of the transfer of the acetyl group from acetyl-CoA to L-histidine.
-
Reagents:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
L-histidine (substrate)
-
Acetyl-CoA (substrate)
-
Source of HISAT enzyme (e.g., tissue homogenate, purified recombinant protein)
-
A reagent to detect free thiol groups on CoA, such as 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), which produces a yellow product that can be measured spectrophotometrically at 412 nm, or a fluorescent probe like ThioGlo4.
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, L-histidine, and the enzyme source.
-
Initiate the reaction by adding acetyl-CoA.
-
Incubate at an optimal temperature (e.g., 37°C).
-
At various time points, stop the reaction and add the detection reagent (e.g., DTNB).
-
Measure the absorbance or fluorescence and calculate the rate of CoA production, which is proportional to the HISAT activity.
-
Implications for Drug Development
The distinct phylogenetic distribution of NAH and its proposed role in maintaining tissue homeostasis, particularly in the eye, present potential avenues for drug development. For instance, targeting the enzymes involved in NAH metabolism could be a strategy for addressing certain diseases in poikilothermic vertebrates, which are relevant in aquaculture and ecological studies. Furthermore, understanding the evolutionary switch from NAH to NAA dominance in homeotherms could provide insights into the fundamental roles of acetylated amino acids in the nervous system and their potential involvement in neurological disorders. The human enzyme NAT16, despite its low activity for NAH synthesis, could have other, as yet uncharacterized, functions that may be of therapeutic interest.
Conclusion
This compound is a molecule of significant interest due to its distinct phylogenetic distribution and important physiological roles in poikilothermic vertebrates. The stark contrast in its abundance compared to N-acetyl-aspartate in homeotherms underscores a significant evolutionary divergence in vertebrate neurochemistry. The "molecular water pump" hypothesis for NAH in the fish lens provides a compelling example of its specialized functions. The experimental protocols detailed in this guide offer a starting point for researchers to further investigate the distribution, metabolism, and functions of this fascinating biomolecule, with potential implications for comparative physiology, evolutionary biology, and drug discovery.
References
- 1. ajpp.in [ajpp.in]
- 2. Preparation and Biochemical Analysis of Classical Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. s10901.pcdn.co [s10901.pcdn.co]
- 5. The molecular basis for acetylhistidine synthesis by HisAT/NAT16 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Human Metabolome Database: Showing metabocard for this compound (HMDB0032055) [hmdb.ca]
- 8. N-acetyl-l-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates [mdpi.com]
- 9. Purification and activity assays of N-terminal acetyltransferase D - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone deacetylase activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
- 13. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Proton Magnetic Resonance Spectroscopy: Technique for the Neuroradiologist - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Chemical Synthesis of N-Acetyl-L-histidine from L-histidine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the chemical synthesis of N-Acetyl-L-histidine, a molecule of significant interest in various research and development fields. This document outlines validated experimental protocols, presents quantitative data in a structured format, and includes visualizations to elucidate the reaction pathways and experimental workflows.
Introduction
N-Acetyl-L-histidine is an endogenous derivative of the essential amino acid L-histidine. It plays a role in various biological processes and is investigated for its potential therapeutic applications. The controlled and efficient chemical synthesis of this compound is crucial for advancing research in areas such as drug formulation, neurochemistry, and metabolic studies. This guide focuses on the practical aspects of synthesizing N-Acetyl-L-histidine from its readily available precursor, L-histidine, primarily through N-acetylation using acetic anhydride (B1165640).
Physicochemical Properties
A summary of the key physicochemical properties of the reactant and the product is provided below for easy reference.
| Property | L-Histidine | N-Acetyl-L-histidine |
| Molecular Formula | C₆H₉N₃O₂ | C₈H₁₁N₃O₃ |
| Molecular Weight | 155.15 g/mol | 197.19 g/mol [1] |
| Appearance | White crystalline powder | White to off-white crystalline powder |
| Melting Point | ~282 °C (decomposes) | ~173-176 °C |
| Solubility | Soluble in water | Soluble in water |
Chemical Synthesis Pathways
The primary and most direct method for the synthesis of N-Acetyl-L-histidine is the N-acetylation of the α-amino group of L-histidine. Acetic anhydride is the most commonly employed acetylating agent for this transformation. The reaction is typically performed in an acidic or aqueous medium.
Reaction Mechanism
The synthesis proceeds via a nucleophilic acyl substitution reaction. The α-amino group of L-histidine, acting as a nucleophile, attacks one of the carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate (B1210297) ion as a leaving group, resulting in the formation of the N-acetylated product.
Caption: General reaction scheme for the N-acetylation of L-histidine.
Experimental Protocols
Two primary protocols for the synthesis of N-Acetyl-L-histidine are detailed below. The first is based on a method using acetic acid as a solvent, which has been reported to achieve high yields[2]. The second protocol is an adaptation of a greener, aqueous-based method.
Protocol 1: Acetylation in Acetic Acid
This protocol is adapted from a method for the general N-acetylation of amino acids and is expected to provide high yields[2].
Materials:
-
L-Histidine
-
Glacial Acetic Acid
-
Acetic Anhydride
-
Deionized Water
Equipment:
-
Round-bottom flask with a magnetic stirrer and heating mantle
-
Condenser
-
Distillation apparatus
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask, mix L-histidine and glacial acetic acid in a molar ratio of 1:4 to 1:7.
-
Heating: Heat the mixture to a temperature between 40-70°C with continuous stirring and maintain for 1-6 hours to ensure complete dissolution.
-
Acetylation: Over a period of 1-5 hours, slowly and uniformly add acetic anhydride to the reaction mixture. The molar ratio of acetic anhydride to L-histidine should be between 1.0 and 1.4.
-
Reaction Completion: After the addition of acetic anhydride is complete, continue to stir the mixture at 40-70°C for an additional 1-4 hours.
-
Solvent Removal: Remove the excess acetic acid and unreacted acetic anhydride by distillation under reduced pressure (vacuum of 0.07-0.08 MPa) at a temperature of up to 90°C.
-
Crystallization: To the concentrated residue, add deionized water (1 to 3 times the initial mass of L-histidine). Stir the mixture and cool to induce crystallization. The mixture can be left for 1-24 hours to maximize crystal formation.
-
Isolation and Drying: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol and dry under vacuum.
Protocol 2: Aqueous Acetylation
This protocol is a greener alternative, adapted from a well-established method for the acetylation of other amino acids in an aqueous medium[3].
Materials:
-
L-Histidine
-
Acetic Anhydride
-
Deionized Water
-
Ice bath
Equipment:
-
Beaker or Erlenmeyer flask with a magnetic stirrer
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve L-histidine in deionized water in a beaker or flask with vigorous stirring. The concentration should be managed to keep the amino acid in solution.
-
Cooling: Cool the solution in an ice bath to approximately 0-5°C.
-
Acetylation: While maintaining the low temperature and vigorous stirring, add acetic anhydride in a molar excess (e.g., 2-3 equivalents relative to L-histidine). The acetic anhydride should be added portion-wise to control the exothermic reaction.
-
Reaction: Continue stirring the reaction mixture in the ice bath for 1-2 hours.
-
Crystallization: After the reaction period, allow the mixture to slowly warm to room temperature. N-Acetyl-L-histidine may begin to crystallize. To enhance crystallization, the solution can be concentrated under reduced pressure and then cooled.
-
Isolation and Drying: Collect the product by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of N-Acetyl-L-histidine based on the described protocols.
| Parameter | Protocol 1 (Acetic Acid)[2] | Protocol 2 (Aqueous) |
| L-Histidine:Acetic Acid (molar ratio) | 1 : 4-7 | N/A (Water is the solvent) |
| L-Histidine:Acetic Anhydride (molar ratio) | 1 : 1.0-1.4 | 1 : 2-3 (recommended) |
| Reaction Temperature | 40-70°C | 0-5°C |
| Reaction Time | 2-10 hours (total) | 1-2 hours |
| Reported Yield | 92-98% (for general amino acids) | 80-90% (expected, based on similar reactions) |
| Purity | High (post-crystallization) | Good to High (post-crystallization) |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of N-Acetyl-L-histidine.
Caption: Generalized workflow for N-Acetyl-L-histidine synthesis.
Considerations for the Imidazole (B134444) Side Chain
The imidazole side chain of histidine possesses a secondary amine that could potentially undergo acetylation, leading to the formation of di-acetylated byproducts. However, the nucleophilicity of the imidazole nitrogen is significantly lower than that of the α-amino group. Under the described reaction conditions, particularly the aqueous protocol at a controlled pH, the α-amino group is more readily deprotonated and thus more nucleophilic, favoring selective Nα-acetylation. In the acetic acid protocol, the acidic environment would protonate the imidazole ring, further deactivating it towards acetylation. Nevertheless, for applications requiring very high purity, chromatographic purification may be necessary to remove any trace impurities.
Conclusion
The synthesis of N-Acetyl-L-histidine from L-histidine can be achieved efficiently through N-acetylation with acetic anhydride. This guide provides two robust protocols with expected high yields. For large-scale production, the acetic acid method offers excellent yields, while the aqueous method presents a more environmentally benign alternative. Careful control of reaction conditions is key to achieving high selectivity and purity. The provided data and workflows serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development.
References
Methodological & Application
Application Note: Quantitative Analysis of N-Acetylhistidine in Tissue by Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of N-Acetylhistidine (NAH) in biological tissue samples using Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-MS/MS). This compound is an acetylated amino acid found in various tissues, notably in the brain and eye of many vertebrate species.[1][2][3][4] Accurate quantification of NAH is crucial for understanding its physiological roles and its potential as a biomarker. The protocol provides a comprehensive workflow, including tissue homogenization, metabolite extraction, chromatographic separation, and mass spectrometric detection. All quantitative parameters and experimental protocols are presented in a clear and detailed format to facilitate implementation in a research or drug development laboratory.
Introduction
This compound (NAH) is a naturally occurring acetylated derivative of the amino acid L-histidine. It is synthesized from L-histidine and acetyl-CoA and has been identified as a significant metabolite in the brain, retina, and lens of many poikilothermic vertebrates, such as fish.[1][2][3][4] Its high concentration in these tissues suggests important physiological functions, including roles in osmoregulation and neurotransmission. The study of NAH levels in different tissues can provide valuable insights into metabolic pathways and potential alterations associated with disease states.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique for the selective and sensitive quantification of small molecules in complex biological matrices. This application note describes a HILIC-MS/MS method optimized for the analysis of polar metabolites like this compound, ensuring reliable and reproducible quantification in tissue homogenates.
Experimental Workflow
The overall experimental workflow for the quantification of this compound in tissue samples is depicted below.
Caption: Experimental workflow for this compound quantification in tissue.
Materials and Reagents
-
N-Acetyl-L-histidine (analytical standard)
-
N-Acetyl-L-histidine-(acetyl-d3) or other stable isotope-labeled NAH (Internal Standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Microcentrifuge tubes
-
Tissue homogenizer
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the stable isotope-labeled internal standard (IS) in LC-MS grade water.
-
Working Standard Solutions: Serially dilute the primary stock solutions with a 50:50 mixture of acetonitrile and water to prepare a series of working standard solutions for constructing the calibration curve.
-
Internal Standard Spiking Solution: Prepare a working solution of the internal standard at a fixed concentration (e.g., 100 ng/mL) in the extraction solvent.
Tissue Sample Preparation
-
Tissue Weighing: Accurately weigh approximately 20-50 mg of frozen tissue into a pre-chilled 2 mL microcentrifuge tube containing homogenization beads.
-
Extraction Solvent Addition: Add 1 mL of cold extraction solvent (Acetonitrile:Methanol:Water, 50:30:20, v/v/v) containing the internal standard to each tissue sample.
-
Homogenization: Homogenize the tissue using a bead-based homogenizer until the tissue is completely dispersed.
-
Protein Precipitation: Incubate the homogenate at -20°C for 30 minutes to facilitate protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Acetonitrile with 5 mM Ammonium Formate).
-
Final Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 10 minutes at 4°C to remove any remaining particulates. Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
HILIC-MS/MS Analysis
The following are recommended starting conditions and should be optimized for the specific instrument and column used.
| Parameter | Recommended Condition |
| LC System | UPLC/UHPLC system |
| Column | HILIC Column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm) |
| Column Temperature | 40°C |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | 95% Acetonitrile / 5% Water with 10 mM Ammonium Formate and 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | 0-1 min: 95% B; 1-8 min: 95% to 50% B; 8-9 min: 50% B; 9-9.1 min: 50% to 95% B; 9.1-12 min: 95% B (Re-equilibration) |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimize for the specific instrument |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Multiple Reaction Monitoring (MRM) Parameters
The following MRM transitions for this compound are proposed based on its chemical structure and common fragmentation patterns of acetylated amino acids. These parameters, especially the collision energies, should be optimized experimentally for the specific mass spectrometer being used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound (Quantifier) | 198.1 | 110.1 | 50 | To be optimized |
| This compound (Qualifier) | 198.1 | 140.1 | 50 | To be optimized |
| Internal Standard (e.g., d3-NAH) | 201.1 | 110.1 | 50 | To be optimized |
Method Validation
A full method validation should be performed according to established bioanalytical method validation guidelines. The following parameters should be assessed:
-
Linearity: A calibration curve should be prepared in a surrogate matrix (e.g., tissue homogenate from a species known to have low NAH levels) over the expected concentration range. A linear regression with a correlation coefficient (r²) > 0.99 is desirable.
-
Accuracy and Precision: The intra- and inter-day accuracy and precision should be evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations. Acceptance criteria are typically within ±15% (±20% for the LLOQ) of the nominal concentration.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Recovery: The extraction recovery of this compound should be determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples at three different concentration levels.
-
Matrix Effect: The effect of the tissue matrix on the ionization of the analyte should be assessed by comparing the analyte response in post-extraction spiked samples to that in a pure solvent.
-
Stability: The stability of this compound in the tissue matrix should be evaluated under various storage conditions, including bench-top, freeze-thaw cycles, and long-term storage at -80°C.
Quantitative Data Summary
The following table presents expected performance characteristics of the described method, based on similar validated assays for related compounds.
| Validation Parameter | Expected Performance |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy (% Bias) | Within ±15% |
| Precision (%RSD) | < 15% |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Extraction Recovery | > 85% |
| Matrix Effect | Within acceptable limits (e.g., 85-115%) |
Signaling Pathways and Logical Relationships
The synthesis of this compound is a key metabolic process. The diagram below illustrates this pathway.
References
- 1. N-acetyl-l-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-acetyl-l-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates [agris.fao.org]
- 4. Occurrence of a novel acetylated amino acid, N(alpha)-acetylhistidine, in skeletal muscle of freshwater fish and other ectothermic vertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Extraction and Analysis of N-Acetylhistidine from Fish Brain Tissue
Introduction
N-acetyl-L-histidine (NAH) is a significant biomolecule found in high concentrations in the brain, retina, and lens of poikilothermic vertebrates, such as fish.[1][2] Unlike in mammals where N-acetylaspartate (NAA) is the dominant acetylated amino acid, NAH is a major osmolyte in the nervous system of many fish species, with reported concentrations of approximately 10 mM in the brain.[1] NAH is synthesized from L-histidine and acetyl-CoA by the enzyme histidine N-acetyltransferase (HISAT).[3] Research suggests that NAH plays a crucial role in maintaining cellular hydration through a "molecular water pump" mechanism, where it helps transport water out of cells against a gradient, a function vital for cellular integrity and function, particularly in tissues like the eye lens.[4][5]
This application note provides a detailed protocol for the extraction of NAH from fish brain tissue and its subsequent quantification using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The methodology is designed for researchers in neuroscience, marine biology, and drug development investigating the roles of NAH and other metabolites in neurological function and disease models.
I. Biological Pathway for N-Acetylhistidine Synthesis and Function
The synthesis of NAH is a targeted enzymatic process primarily occurring in the brain and lens of ectothermic vertebrates. The proposed functional cycle, particularly described in the fish lens, provides a model for its role in the brain.
Caption: this compound (NAH) synthesis and proposed transport pathway.
II. Experimental Protocols
This section details the complete workflow from tissue collection to analytical quantification.
Workflow Overview
The experimental process involves rapid dissection and preservation of the brain tissue, followed by homogenization and protein precipitation to extract small molecules like NAH. The resulting supernatant is then analyzed via HPLC.
Caption: Workflow for NAH extraction and analysis from fish brain tissue.
A. Reagents and Materials
| Reagent/Material | Grade | Recommended Supplier |
| N-Acetyl-L-histidine Standard | ≥98% Purity | Sigma-Aldrich |
| Perchloric Acid (PCA) | Analytical Grade | Fisher Scientific |
| Potassium Hydroxide (KOH) | Analytical Grade | VWR |
| Potassium Dihydrogen Phosphate | HPLC Grade | Sigma-Aldrich |
| 1-Heptanesulfonic Acid Sodium Salt | HPLC Grade | Sigma-Aldrich |
| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific |
| Ultrapure Water (18.2 MΩ·cm) | Millipore Milli-Q | |
| Dounce Tissue Grinder | 1-2 mL | Wheaton |
| Refrigerated Centrifuge | Eppendorf/Beckman | |
| Syringe Filters (0.22 µm, PVDF) | Millipore |
B. Protocol 1: Tissue Extraction
-
Euthanasia and Dissection: Euthanize fish according to approved institutional animal care and use committee (IACUC) protocols. Immediately dissect the brain on an ice-cold surface.[6]
-
Sample Preservation: Transfer the dissected brain into a pre-weighed microcentrifuge tube, immediately snap-freeze in liquid nitrogen, and store at -80°C until processing.[6]
-
Homogenization:
-
On the day of extraction, place the frozen tissue (still in its tube) on dry ice.
-
Add 10 volumes of ice-cold 0.4 M perchloric acid (PCA) to the tube (e.g., for a 50 mg brain, add 500 µL of 0.4 M PCA).
-
Homogenize the tissue thoroughly using an ice-cold Dounce tissue grinder (15-20 strokes).[6] Alternatively, use a bead-based homogenizer.
-
-
Protein Precipitation and Clarification:
-
Incubate the homogenate on ice for 20 minutes.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet precipitated proteins and cellular debris.
-
Carefully transfer the supernatant to a new, clean microcentrifuge tube.
-
-
Neutralization:
-
Neutralize the acidic supernatant by adding a pre-determined volume of 3 M KOH dropwise while vortexing gently. Use a pH indicator strip to confirm the pH is between 6.5 and 7.5. The addition of KOH will cause the precipitation of potassium perchlorate (B79767) (KClO₄).
-
Incubate the neutralized sample on ice for 10 minutes.
-
-
Final Clarification:
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the KClO₄ salt.
-
Carefully collect the final supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial. The sample is now ready for analysis.
-
C. Protocol 2: HPLC-UV Analysis
This method utilizes ion-pair reversed-phase chromatography, which is effective for retaining and separating polar compounds like NAH.[7]
1. Standard Preparation:
-
Stock Standard (10 mM): Accurately weigh and dissolve N-Acetyl-L-histidine in ultrapure water to prepare a 10 mM stock solution.
-
Calibration Standards: Perform serial dilutions of the stock standard with ultrapure water to create a series of calibration standards (e.g., 0.1, 0.5, 1.0, 2.5, 5.0, 10.0 µmol/L).[7]
2. Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | TSK-gel ODS-80Ts (4.6 mm × 150 mm, 5 µm) or equivalent C18 column[7] |
| Mobile Phase | 50 mmol/L Potassium Dihydrogen Phosphate (pH 3.4) containing 6 mmol/L 1-Heptanesulfonic Acid and Acetonitrile (96:4 v/v)[7] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | 214 nm[8] |
| Run Time | 15 minutes |
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the NAH standard against its concentration.
-
Determine the concentration of NAH in the brain tissue samples by comparing their peak areas to the calibration curve.
-
Calculate the final concentration in the tissue, accounting for the initial tissue weight and dilution factors, typically expressed as µmol/g of wet tissue weight.
III. Method Validation and Data
To ensure the reliability of the results, the analytical method should be validated according to established guidelines.[9][10]
| Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.995 for the calibration curve[8] |
| Accuracy (% Recovery) | 85-115% for spiked samples at low, medium, and high concentrations within the linear range.[10] |
| Precision (%RSD) | Intra-day and Inter-day Relative Standard Deviation (RSD) should be ≤ 15%.[11] |
| Limit of Quantitation (LOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[9] |
Example Quantitative Data
The following table presents hypothetical data consistent with literature values for NAH concentrations in fish brain tissue.
| Sample ID | Fish Species | Tissue Weight (mg) | NAH Peak Area | Calculated Conc. (µmol/g tissue) |
| Brain-01 | Zebrafish (Danio rerio) | 45.2 | 187534 | 9.8 |
| Brain-02 | Zebrafish (Danio rerio) | 48.9 | 201109 | 9.7 |
| Brain-03 | Atlantic Salmon (Salmo salar) | 102.5 | 453211 | 10.4 |
| Brain-04 | Atlantic Salmon (Salmo salar) | 98.7 | 428756 | 10.2 |
Disclaimer: This protocol provides a general framework. Optimization of homogenization, extraction, and chromatographic conditions may be necessary depending on the specific fish species, tissue characteristics, and available instrumentation.
References
- 1. N-acetyl-l-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-acetyl-L-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An ectotherm homologue of human predicted gene NAT16 encodes histidine N-acetyltransferase responsible for Nα-acetylhistidine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Function of the N-acetyl-L-histidine system in the vertebrate eye. Evidence in support of a role as a molecular water pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation of Immunocomplexes from Zebrafish Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 11. Recent Advances in Mass Spectrometry for the Identification of Neuro-chemicals and their Metabolites in Biofluids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Identification of N-Acetylhistidine using Proton NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetylhistidine (NAH) is an acetylated derivative of the amino acid L-histidine. It plays a significant role in various biological processes, acting as a crucial osmolyte in the brain and ocular tissues of many vertebrate species. Its accurate identification and quantification are paramount in metabolomics, neuroscience, and drug development research. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful analytical technique that provides detailed structural information, making it an ideal method for the unambiguous identification of this compound in biological and chemical samples. These application notes provide a comprehensive guide to the identification of this compound using ¹H NMR spectroscopy, including detailed experimental protocols and data interpretation.
¹H NMR Spectral Data of this compound
The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to its unique molecular structure. The chemical shifts (δ) are influenced by the electronic environment of each proton. The data presented below was obtained from the Biological Magnetic Resonance Bank (BMRB) under accession number bmse000707. The spectrum was recorded on a 500 MHz spectrometer in D₂O at pH 7.4, using 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) as a reference standard.
Table 1: ¹H NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity |
| Hα | 4.441 | Doublet of doublets (dd) |
| Hβ₁ | 3.158 | Doublet of doublets (dd) |
| Hβ₂ | 2.998 | Doublet of doublets (dd) |
| H2 (imidazole) | 8.046 | Singlet (s) |
| H4 (imidazole) | 7.053 | Singlet (s) |
| Acetyl CH₃ | 1.968 | Singlet (s) |
Note: In D₂O, the labile amide (NH) and carboxylic acid (COOH) protons are exchanged with deuterium (B1214612) and are therefore not observed in the spectrum.
Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound can be interpreted as follows:
-
Acetyl Protons (-COCH₃): A sharp singlet peak appears at approximately 1.968 ppm, integrating to three protons. This is a characteristic signal for the methyl protons of an acetyl group and is often a key identifier for N-acetylated compounds.
-
Imidazole (B134444) Protons (H2 and H4): Two distinct singlets in the aromatic region, at approximately 8.046 ppm and 7.053 ppm, correspond to the protons on the imidazole ring. The downfield shift is due to the aromatic nature of the ring.
-
Alpha-Proton (Hα): The proton attached to the α-carbon (the carbon adjacent to the carboxyl and amide groups) appears as a doublet of doublets around 4.441 ppm. Its multiplicity arises from coupling to the two non-equivalent β-protons.
-
Beta-Protons (Hβ): The two protons on the β-carbon (adjacent to the imidazole ring) are diastereotopic and therefore have different chemical shifts, appearing as two separate doublet of doublets at approximately 3.158 ppm and 2.998 ppm. They are coupled to each other (geminal coupling) and to the α-proton (vicinal coupling).
Experimental Protocols
A. Sample Preparation for ¹H NMR Analysis
-
Sample Weighing: Accurately weigh 1-5 mg of the this compound sample.
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated water (D₂O) is commonly used for biological samples. For organic-soluble samples, deuterated methanol (B129727) (CD₃OD) or deuterated chloroform (B151607) (CDCl₃) can be used.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.
-
pH Adjustment (if using D₂O): If necessary, adjust the pH of the D₂O solution to a desired value (e.g., 7.4 for physiological relevance) using dilute DCl or NaOD.
-
Reference Standard: Add a small amount of an internal reference standard, such as DSS or trimethylsilylpropanoic acid (TSP), to the solution.
-
Transfer to NMR Tube: Carefully transfer the solution to a clean, dry 5 mm NMR tube.
-
Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to ensure a homogeneous solution.
B. ¹H NMR Data Acquisition Protocol
The following is a general protocol for acquiring a 1D ¹H NMR spectrum. Instrument-specific parameters may need to be optimized.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the ¹H frequency.
-
-
Acquisition Parameters (for a 500 MHz spectrometer):
-
Pulse Program: A standard 1D proton experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width (SW): 12-16 ppm.
-
Transmitter Frequency Offset (O1p): Centered on the spectral region of interest (e.g., around 5-6 ppm).
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds (a longer delay ensures full relaxation for quantitative analysis).
-
Number of Scans (NS): 8-16 scans for a concentrated sample. Increase the number of scans for dilute samples to improve the signal-to-noise ratio.
-
Receiver Gain (RG): Adjust to avoid signal clipping.
-
-
Data Processing:
-
Fourier Transform (FT): Apply an exponential window function (line broadening) of 0.3 Hz and perform a Fourier transform.
-
Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale to the internal reference standard (e.g., DSS at 0.0 ppm).
-
Integration: Integrate the signals to determine the relative number of protons for each resonance.
-
Visualizations
Caption: Experimental workflow for identifying this compound.
Caption: Structure of this compound with proton assignments.
Caption: Simplified metabolic pathway for this compound synthesis.
Conclusion
Proton NMR spectroscopy is a robust and reliable method for the identification and structural elucidation of this compound. By following the detailed protocols for sample preparation and data acquisition, and by understanding the characteristic chemical shifts and coupling patterns, researchers can confidently identify this important metabolite in their samples. The provided data and workflows serve as a valuable resource for scientists and professionals in various fields of chemical and biological research.
N-Acetylhistidine as a Supplement in Cell Culture Media: Application Notes and Protocols
For Research Use Only. Not for diagnostic or therapeutic use.
Introduction
N-Acetyl-L-histidine (NAH) is a derivative of the essential amino acid L-histidine, characterized by an acetyl group on its alpha-nitrogen.[1] While its presence is well-documented as a significant biomolecule in the brain, retina, and lens of poikilothermic vertebrates, where it is suggested to function as an osmolyte and potentially as part of a "molecular water pump," its application as a supplement in mammalian cell culture media is not yet established.[2][3] In humans, NAH is synthesized from L-histidine and acetyl-CoA by the enzyme histidine N-acetyltransferase, encoded by the NAT16 gene.[4]
The N-acetylation of amino acids can modify their biochemical properties, potentially enhancing stability and altering their metabolic fate.[5] This has led to the widespread use of other N-acetylated amino acids, such as N-Acetylcysteine (NAC), in cell culture. NAC is commonly used as an antioxidant to reduce oxidative stress and improve cell viability.[6][7]
These application notes provide a hypothetical framework for the use of N-Acetylhistidine as a supplement in cell culture media. The proposed applications and protocols are based on the known biochemical properties of L-histidine and N-acetylation, and draw parallels from the well-established use of NAC. Researchers are strongly encouraged to perform their own validation studies to determine the efficacy and optimal conditions for their specific cell lines and applications.
Hypothetical Applications in Cell Culture
Based on the roles of L-histidine and the potential effects of N-acetylation, this compound may offer several benefits as a cell culture media supplement:
-
Antioxidant Support: L-histidine and related dipeptides like carnosine possess antioxidant properties by scavenging reactive oxygen species (ROS).[4] N-acetylation may influence this activity, and NAH could potentially help mitigate oxidative stress in culture, thereby improving cell viability and productivity.
-
pH Buffering: The imidazole (B134444) ring of histidine has a pKa near physiological pH, making it an effective buffer.[4] Supplementing with NAH could help maintain pH stability in the culture medium, which is critical for optimal cell growth and metabolism.
-
Enhanced Histidine Availability and Stability: N-acetylation can protect the amino acid from enzymatic degradation and may improve its stability in liquid media.[5] NAH could serve as a more stable source of histidine for protein synthesis and other metabolic needs.
-
Improved Recombinant Protein Quality: For the production of therapeutic proteins like monoclonal antibodies, maintaining a stable culture environment is crucial for consistent product quality. The potential pH buffering and antioxidant effects of NAH could contribute to reduced heterogeneity and aggregation of the final product.
Data Presentation: Hypothetical Dose-Response Effects
The following tables present hypothetical quantitative data to illustrate the potential effects of NAH supplementation on various cell culture parameters. These are not experimental results and should be used as a guide for experimental design.
Table 1: Hypothetical Effect of this compound on CHO Cell Viability and Proliferation
| NAH Concentration (mM) | Cell Viability (%) (Day 5) | Viable Cell Density (x 10^6 cells/mL) (Day 5) |
| 0 (Control) | 90 ± 3.5 | 8.2 ± 0.5 |
| 1 | 92 ± 2.8 | 8.5 ± 0.4 |
| 5 | 95 ± 2.1 | 9.1 ± 0.3 |
| 10 | 94 ± 2.5 | 8.9 ± 0.4 |
| 20 | 88 ± 4.1 | 7.9 ± 0.6 |
Table 2: Hypothetical Effect of this compound on Monoclonal Antibody Titer in a Fed-Batch CHO Culture
| NAH Concentration (mM) | Final mAb Titer (g/L) | Specific Productivity (pg/cell/day) |
| 0 (Control) | 3.5 ± 0.2 | 30 ± 2.1 |
| 1 | 3.7 ± 0.3 | 32 ± 1.9 |
| 5 | 4.1 ± 0.2 | 35 ± 1.5 |
| 10 | 3.9 ± 0.4 | 33 ± 2.4 |
Experimental Protocols
The following are detailed protocols for investigating the hypothetical effects of this compound in a cell culture setting.
Protocol 1: Evaluation of this compound on Cell Viability and Proliferation using the MTT Assay
This assay determines the effect of NAH on cell viability and proliferation.
Materials:
-
Mammalian cell line (e.g., CHO, HEK293, HepG2)
-
Complete growth medium (e.g., DMEM/F12 with 10% FBS)
-
N-Acetyl-L-histidine (NAH)
-
Sterile phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Preparation of NAH Solutions: Prepare a 100 mM stock solution of NAH in sterile water or PBS and filter-sterilize. Prepare serial dilutions in complete growth medium to achieve final concentrations of 1, 5, 10, and 20 mM.
-
Treatment: After 24 hours of initial incubation, carefully remove the medium and replace it with 100 µL of the medium containing different concentrations of NAH. Include a vehicle control (medium without NAH).
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: At each time point, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Workflow for the MTT Cell Viability Assay.
Protocol 2: Assessment of Antioxidant Activity of this compound
This protocol uses a cell-based assay to measure the potential of NAH to mitigate oxidative stress.
Materials:
-
Mammalian cell line (e.g., CHO-K1)
-
Complete growth medium
-
N-Acetyl-L-histidine (NAH)
-
Hydrogen peroxide (H₂O₂) or another oxidizing agent
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe
-
N-Acetylcysteine (NAC) as a positive control
-
96-well black, clear-bottom plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment with NAH: Remove the medium and add fresh medium containing various concentrations of NAH (e.g., 1, 5, 10 mM) and NAC (positive control, e.g., 5 mM). Incubate for 1-2 hours.
-
Induction of Oxidative Stress: Add H₂O₂ to the wells to a final concentration that induces sub-lethal oxidative stress (to be determined empirically, e.g., 100-500 µM).
-
Staining with DCFH-DA: After a short incubation with the oxidizing agent (e.g., 30-60 minutes), wash the cells with warm PBS and then add DCFH-DA solution (e.g., 10 µM in serum-free medium). Incubate for 30 minutes in the dark.
-
Fluorescence Measurement: Wash the cells again with PBS and add fresh PBS or medium. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.
Hypothesized Antioxidant Mechanism of NAH.
Protocol 3: Evaluating the Effect of this compound on Recombinant Protein Production in a Fed-Batch Culture
This protocol outlines a fed-batch culture experiment to determine if NAH supplementation can improve the yield of a recombinant protein.
Materials:
-
A recombinant CHO cell line producing a monoclonal antibody (mAb)
-
Chemically defined basal and feed media
-
N-Acetyl-L-histidine (NAH)
-
Shake flasks or benchtop bioreactors
-
Cell counting instrument
-
Analyzers for metabolites (e.g., glucose, lactate)
-
HPLC or ELISA for protein titer determination
Procedure:
-
Culture Inoculation: Inoculate shake flasks or bioreactors with the recombinant CHO cells at a starting viable cell density of approximately 0.5 x 10^6 cells/mL in the basal medium.
-
NAH Supplementation: Supplement the basal medium with different concentrations of NAH (e.g., 1, 5, 10 mM) at the start of the culture. Include an un-supplemented control.
-
Fed-Batch Strategy: Begin the feeding strategy on a pre-determined day (e.g., Day 3) by adding a specific volume of the feed medium daily. The feed medium can also be supplemented with NAH to maintain its concentration.
-
Process Monitoring: At regular intervals (e.g., daily), take samples to measure viable cell density, viability, metabolite concentrations, and pH.
-
Titer Measurement: At the end of the culture (e.g., Day 14), harvest the supernatant and measure the final mAb titer using an appropriate method like Protein A HPLC or ELISA.
-
Data Analysis: Compare the growth profiles, metabolite profiles, and final protein titers between the control and NAH-supplemented cultures. Calculate the specific productivity.
Fed-Batch Culture Experimental Workflow.
Conclusion
While the direct application of this compound in cell culture is a novel area of investigation, its biochemical properties and the precedent set by other N-acetylated amino acids suggest it holds potential as a beneficial media supplement. The hypothetical applications and detailed protocols provided here offer a structured approach for researchers to explore the effects of this compound on their specific cell culture systems. Empirical validation is essential to determine its efficacy and to optimize its use for improving cell growth, viability, and recombinant protein production.
References
- 1. N-Acetyl-L-histidine | C8H11N3O3 | CID 75619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Function of the N-acetyl-L-histidine system in the vertebrate eye. Evidence in support of a role as a molecular water pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-acetyl-l-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The molecular basis for acetylhistidine synthesis by HisAT/NAT16 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Acetylation Analysis: A Key Post-Translational Modification - Creative Proteomics Blog [creative-proteomics.com]
- 6. mdpi.com [mdpi.com]
- 7. N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of N-Acetylcysteine in Mitigating Oxidative Stress: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo effects of N-Acetylcysteine (NAC) on oxidative stress. This document includes a summary of quantitative data from various studies, detailed protocols for key experiments, and diagrams of the associated signaling pathways. NAC, a precursor to the antioxidant glutathione (B108866) (GSH), has demonstrated significant potential in reducing oxidative damage in a variety of in vivo models.
Quantitative Data Summary
The following tables summarize the quantitative effects of N-Acetylcysteine administration on key biomarkers of oxidative stress in various in vivo studies.
Table 1: Effect of N-Acetylcysteine on Lipid Peroxidation (Malondialdehyde - MDA)
| Animal Model | Treatment Group | Dosage | MDA Level Change | Reference |
| Rats with Lead-induced Neurotoxicity | NAC Treatment | 160 mg/kg body wt/d | Decreased | [1] |
| Rats with Obstructive Jaundice + LPS | OJ + NAC + LPS | 100 mg/kg subcutaneously | Lowered lipid peroxidation products | [2] |
| Rats with Doxorubicin-induced Nephropathy | DOX + NAC | 100 mg/kg intraperitoneally | Decreased | [3] |
| Rats exposed to Acetamiprid | ACP + NAC | Not Specified | Ameliorated | [4] |
Table 2: Effect of N-Acetylcysteine on Antioxidant Enzyme Activity (Superoxide Dismutase - SOD)
| Animal Model | Treatment Group | Dosage | SOD Activity Change | Reference |
| Septic Rat Diaphragms | LPS + NAC | 3 mmol/kg | Increased Mn-SOD protein content and activity | [5] |
| Rats with Lead-induced Neurotoxicity | NAC Treatment | 160 mg/kg body wt/d | Improved (cerebellar region) | [1] |
| Rats with Doxorubicin-induced Nephropathy | DOX + NAC | 100 mg/kg intraperitoneally | Increased | [3] |
| Endothelin-1-induced Cardiac Hypertrophy in Rats | ET-1 + NAC | 50 mg/kg intraperitoneally | Enhanced | [6] |
Table 3: Effect of N-Acetylcysteine on Glutathione (GSH) Levels
| Animal Model | Treatment Group | Dosage | GSH Level Change | Reference |
| Healthy Individuals | NAC Treatment | 600 mg daily | Increased Glutathione Peroxidase (GSH-px) | [7] |
| Rats | NAC Treatment | Not Specified | Increased intracellular GSH in erythrocytes, liver, and lung cells | [8] |
| Diabetic Rats (Submandibular Glands) | Diabetic + NAC | Not Specified | Recovery of reducing power | [9] |
| Rats exposed to Acetamiprid | ACP + NAC | Not Specified | Significantly improved | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Measurement of Malondialdehyde (MDA) for Lipid Peroxidation
This protocol is based on the reaction of MDA with thiobarbituric acid (TBA).
Materials:
-
Tissue homogenate or plasma sample
-
Tris-KCl buffer (0.15 M, pH 7.4)
-
30% Trichloroacetic Acid (TCA)
-
0.75% Thiobarbituric Acid (TBA)
-
Spectrophotometer
Procedure:
-
Mix 0.4 mL of the sample (spleen or liver homogenate) with 1.6 mL of Tris-KCl buffer.[9]
-
Add 0.5 mL of 30% TCA to the mixture.[9]
-
Add 0.5 mL of 0.75% TBA.[9]
-
Incubate the mixture in a water bath at 80°C for 45 minutes.[9]
-
After incubation, cool the reaction mixture on ice.[9]
-
Centrifuge the mixture at 10,000 rpm for 15 minutes.[9]
-
Measure the absorbance of the clear pink supernatant at 532 nm.[9]
Calculation: The concentration of MDA is calculated using the extinction coefficient of the MDA-TBA complex (1.56 x 10^5 M⁻¹cm⁻¹).[9]
Superoxide (B77818) Dismutase (SOD) Activity Assay
This protocol utilizes a water-soluble tetrazolium salt (WST-1) that produces a formazan (B1609692) dye upon reduction with superoxide anions.
Materials:
-
Sample (plasma, tissue homogenate, or cell lysate)
-
WST Working Solution
-
Enzyme Working Solution (Xanthine Oxidase)
-
Assay Buffer
-
Microplate reader
Procedure:
-
Prepare sample solutions. For tissues, homogenize in an appropriate buffer and centrifuge to obtain the supernatant.[10][11]
-
Add 20 µL of the sample solution to the sample wells of a 96-well plate.
-
To initiate the reaction, add 20 µL of the Enzyme Working Solution to each well.[2][3]
-
Read the absorbance at 450 nm using a microplate reader.[2][3]
Calculation: SOD activity is calculated as the percentage of inhibition of the rate of formazan dye formation. One unit of SOD is defined as the amount of enzyme that inhibits the reduction of WST-1 by 50%.[2]
Measurement of Glutathione (GSH) Levels
This protocol is based on the enzymatic recycling method using glutathione reductase and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
Materials:
-
Tissue homogenate or plasma sample
-
Assay Buffer (0.1M sodium phosphate (B84403) with 5 mM EDTA, pH 7.4)
-
DTNB solution
-
Glutathione Reductase
-
NADPH
-
Microplate reader
Procedure:
-
Homogenize tissue samples in ice-cold assay buffer. Centrifuge to remove cellular debris. For plasma, deproteinize the sample.[12]
-
Add 30 µL of the prepared sample or standard to a well in a 96-well plate.[12]
-
Add 120 µL of assay buffer to each well.[12]
-
Add 50 µL of a reaction mixture containing DTNB and glutathione reductase to each well.[12]
-
Add 50 µL of NADPH solution to initiate the reaction.[12]
-
Measure the absorbance at 412 nm at 30-second intervals for 3 minutes.[12]
Calculation: The rate of change in absorbance is proportional to the GSH concentration. A standard curve is generated using known concentrations of GSH.[12]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanisms of action and experimental processes related to N-Acetylcysteine's effect on oxidative stress.
Caption: N-Acetylcysteine (NAC) Antioxidant Signaling Pathway.
Caption: General Experimental Workflow for In Vivo Studies.
Caption: Logical Relationship of NAC's Protective Effects.
References
- 1. tandfonline.com [tandfonline.com]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. resources.novusbio.com [resources.novusbio.com]
- 4. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of three methods for in vivo quantification of glutathione in tissues of hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2.10. Determination of malondialdehyde (MDA) [bio-protocol.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. dojindo.com [dojindo.com]
- 11. Methods for the Determination of Plasma or Tissue Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. elkbiotech.com [elkbiotech.com]
Application Notes and Protocols for Determining the Antioxidant Capacity of N-Acetylhistidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetylhistidine (NAH) is an acetylated derivative of the essential amino acid L-histidine. The imidazole (B134444) side chain of histidine is known to possess antioxidant properties, including the ability to scavenge radicals and chelate metal ions. Acetylation of the amino group may alter the molecule's bioavailability and antioxidant efficacy. N-Acetylcysteine (NAC), a structurally similar compound, is a well-established antioxidant that acts as a precursor to glutathione (B108866) (GSH), a critical component of the cellular antioxidant defense system.[1][2][3] Like NAC, this compound is suggested to have antioxidant properties that can help in combating oxidative stress and supporting cellular health.[4]
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Consequently, the accurate assessment of the antioxidant capacity of compounds like this compound is crucial for drug development and therapeutic applications.
This document provides detailed protocols for three widely accepted in vitro assays to determine the antioxidant capacity of this compound: the Oxygen Radical Absorbance Capacity (ORAC) assay, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. Additionally, it outlines the potential involvement of this compound in the Keap1-Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.
Data Presentation
While direct quantitative antioxidant capacity data for this compound from standardized assays is not extensively available in peer-reviewed literature, the following tables provide representative data for structurally related and commonly used antioxidants. This data can serve as a benchmark when evaluating the antioxidant potential of this compound.
Table 1: DPPH Radical Scavenging Activity of Various Antioxidants
| Compound | IC50 Value |
| N-Acetylcysteine Amide (NACA) | Higher than NAC |
| α-Tocopherol | Higher than NACA and NAC |
| Ascorbic Acid | Not specified |
| Butylated Hydroxytoluene (BHT) | Not specified |
Note: IC50 is the concentration of the antioxidant required to scavenge 50% of the initial DPPH radicals. A lower IC50 value indicates higher antioxidant activity. Data is qualitative as presented in the source.[2][5]
Table 2: Comparative Antioxidant Properties of NACA and NAC
| Assay | NACA | NAC |
| DPPH Radical Scavenging | Higher | Lower |
| Reducing Power | Higher | Lower |
| H2O2 Scavenging (Higher Conc.) | Higher | Lower |
| H2O2 Scavenging (Lower Conc.) | Lower | Higher |
| β-carotene Bleaching Prevention | 55% higher than control | 60% higher than control |
| Metal Chelating Activity | >50% of EDTA | Not specified |
[5]
Experimental Protocols
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.
Principle: The assay quantifies the decay of fluorescence of a probe, such as fluorescein (B123965), in the presence of a free radical generator, typically 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH). Antioxidants present in the sample inhibit the fluorescence decay. The antioxidant capacity is determined by comparing the net area under the fluorescence decay curve (AUC) of the sample to that of a standard antioxidant, Trolox (a water-soluble vitamin E analog).
Workflow Diagram:
Caption: Workflow for the ORAC assay.
Detailed Methodology:
-
Reagent Preparation:
-
Phosphate (B84403) Buffer (75 mM, pH 7.4): Prepare fresh.
-
Fluorescein Stock Solution (4 µM): Dissolve sodium fluorescein in phosphate buffer. Protect from light and store at 4°C.
-
Fluorescein Working Solution (~8.4 x 10⁻⁸ M): Dilute the stock solution 1:500 in phosphate buffer just before use.
-
AAPH Solution (75 mM): Dissolve AAPH in phosphate buffer. Prepare fresh daily.
-
Trolox Standards: Prepare a stock solution of Trolox in phosphate buffer. Create a series of dilutions to generate a standard curve (e.g., 6.25, 12.5, 25, 50 µM).
-
This compound Samples: Prepare a stock solution of this compound in phosphate buffer and create a series of dilutions.
-
-
Assay Procedure (96-well plate format):
-
Pipette 150 µL of the fluorescein working solution into each well of a black 96-well microplate.
-
Add 25 µL of either this compound sample, Trolox standard, or phosphate buffer (as a blank) to the appropriate wells.
-
Incubate the plate at 37°C for 30 minutes in the plate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to each well.
-
Immediately begin kinetic measurement of fluorescence every 1-2 minutes for 60-90 minutes. Use an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 520 nm.
-
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for each sample, standard, and blank.
-
Calculate the Net AUC for each sample and standard by subtracting the AUC of the blank from the AUC of the sample/standard.
-
Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.
-
Determine the ORAC value of the this compound samples by comparing their Net AUC to the Trolox standard curve. Results are expressed as micromoles of Trolox Equivalents (TE) per liter or per gram of sample (µmol TE/L or µmol TE/g).
-
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
Principle: DPPH is a stable free radical with a deep violet color, showing a maximum absorbance around 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the antioxidant's radical scavenging activity.
Workflow Diagram:
Caption: Workflow for the DPPH assay.
Detailed Methodology:
-
Reagent Preparation:
-
DPPH Solution (e.g., 0.1 mM): Dissolve DPPH in methanol (B129727) or ethanol (B145695). This solution should be freshly prepared and protected from light.
-
Positive Control: Prepare a stock solution of a known antioxidant like ascorbic acid or Trolox in the same solvent.
-
This compound Samples: Prepare a stock solution of this compound in the solvent and create a series of dilutions.
-
-
Assay Procedure (96-well plate format):
-
Add a specific volume of the this compound sample or positive control to the wells of a 96-well plate.
-
Add the DPPH working solution to each well to initiate the reaction.
-
Include a control well containing only the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).
-
Measure the absorbance of each well at approximately 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
Plot the percentage of inhibition against the concentration of the this compound samples.
-
Determine the IC50 value, which is the concentration of this compound required to cause a 50% reduction in the initial DPPH concentration.
-
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).
Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent, such as potassium persulfate. The ABTS•+ has a characteristic blue-green color with maximum absorbance at approximately 734 nm. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization is proportional to the antioxidant concentration.
Workflow Diagram:
Caption: Workflow for the ABTS assay.
Detailed Methodology:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve ABTS diammonium salt in water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water.
-
ABTS•+ Radical Cation Solution: Mix equal volumes of the ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
ABTS•+ Working Solution: Dilute the ABTS•+ radical cation solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Trolox Standards: Prepare a stock solution of Trolox and a series of dilutions.
-
This compound Samples: Prepare a stock solution of this compound and a series of dilutions.
-
-
Assay Procedure (96-well plate format):
-
Add a small volume of the this compound sample or Trolox standard to the wells of a 96-well plate.
-
Add a larger volume of the ABTS•+ working solution to each well.
-
Incubate the plate at room temperature in the dark for a specified time (e.g., 6 minutes).
-
Measure the absorbance at approximately 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of absorbance.
-
Plot the percentage of inhibition against the concentrations of the Trolox standards to generate a standard curve.
-
Determine the Trolox Equivalent Antioxidant Capacity (TEAC) of the this compound samples by comparing their percentage of inhibition to the Trolox standard curve. The results are expressed as millimoles of Trolox Equivalents per gram of sample (mM TE/g).
-
Cellular Antioxidant Mechanisms
This compound may exert its antioxidant effects not only through direct radical scavenging but also by modulating intracellular antioxidant signaling pathways. A key pathway in cellular defense against oxidative stress is the Keap1-Nrf2 pathway.
Keap1-Nrf2 Signaling Pathway:
Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation.[6][7] When cells are exposed to oxidative stress, Keap1 is modified, leading to the release of Nrf2.[7] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, inducing their expression.[6][7] These genes include those encoding for enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis.[7]
Antioxidant compounds like N-Acetylcysteine have been shown to activate the Nrf2 pathway.[8] It is plausible that this compound could act in a similar manner, thereby upregulating the endogenous antioxidant defenses of the cell.
Signaling Pathway Diagram:
Caption: The Keap1-Nrf2 signaling pathway.
Conclusion
The protocols detailed in this application note provide a robust framework for assessing the in vitro antioxidant capacity of this compound. By employing the ORAC, DPPH, and ABTS assays, researchers can obtain a comprehensive profile of its radical scavenging abilities. Furthermore, investigating the potential interaction of this compound with the Keap1-Nrf2 signaling pathway can elucidate its role in modulating cellular antioxidant defenses. The data and methodologies presented herein are intended to support further research into the therapeutic potential of this compound in conditions associated with oxidative stress.
References
- 1. mdpi.com [mdpi.com]
- 2. "Antioxidant and Free Radical Scavenging Properties of N-acetylcysteine" by Burhan Ates, Linu Sara Abraham et al. [scholarsmine.mst.edu]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. Antioxidant and free radical scavenging properties of N-acetylcysteine amide (NACA) and comparison with N-acetylcysteine (NAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of the Keap1/Nrf2 Signaling Pathway Significantly Promotes the Progression of Type 1 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Simultaneous Quantification of Histidine and N-Acetylhistidine in Human Plasma by LC-MS/MS
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of histidine and N-Acetylhistidine in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by separation using hydrophilic interaction liquid chromatography (HILIC) and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This assay demonstrates excellent linearity, accuracy, and precision, making it suitable for various research applications, including metabolic studies and drug development.
Introduction
Histidine is an essential amino acid involved in various physiological processes, including protein synthesis, and as a precursor for histamine (B1213489) and carnosine biosynthesis. This compound, a derivative of histidine, is found in various tissues and is thought to play a role in neurotransmission and as an osmolyte. The ability to accurately and simultaneously measure the levels of both histidine and its acetylated form is crucial for understanding their metabolic relationship and biological functions in health and disease. This application note provides a detailed protocol for a high-throughput LC-MS/MS method for the simultaneous quantification of these two analytes in human plasma.
Experimental
Materials and Reagents
-
Histidine (≥98% purity)
-
This compound (≥98% purity)
-
Histidine-d3 (internal standard, IS)
-
This compound-d3 (internal standard, IS)
-
LC-MS grade water
-
LC-MS grade acetonitrile (B52724)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Human plasma (K2EDTA)
-
Sulfosalicylic acid
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX QTRAP 6500 or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: A HILIC column suitable for polar analytes.
Standard and Sample Preparation
Standard Stock Solutions:
-
Prepare individual stock solutions of histidine and this compound in LC-MS grade water at a concentration of 1 mg/mL.
-
Prepare internal standard (IS) stock solutions of Histidine-d3 and this compound-d3 in LC-MS grade water at a concentration of 1 mg/mL.
Calibration Standards and Quality Control (QC) Samples:
-
Prepare a series of working standard solutions by serially diluting the stock solutions with a 50:50 mixture of acetonitrile and water to create calibration standards.
-
Spike appropriate amounts of the working standard solutions into blank human plasma to prepare calibration standards and QC samples at low, medium, and high concentrations.
Plasma Sample Preparation:
-
To 50 µL of plasma sample, calibrator, or QC, add 100 µL of the internal standard working solution (containing Histidine-d3 and this compound-d3 in acetonitrile).
-
Add 10 µL of 15% (w/v) sulfosalicylic acid to precipitate proteins.[1][2]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography:
-
Column: HILIC, 2.1 x 100 mm, 1.7 µm
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0.0-1.0 min: 95% B
-
1.0-5.0 min: 95% to 50% B
-
5.0-5.1 min: 50% to 95% B
-
5.1-7.0 min: 95% B
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
MRM Transitions:
The following MRM transitions were optimized for the quantification of histidine, this compound, and their corresponding internal standards.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Histidine | 156.1 | 110.1 | 25 |
| 156.1 | 83.1 | 35 | |
| This compound | 198.1 | 110.1 | 28 |
| 198.1 | 152.1 | 20 | |
| Histidine-d3 | 159.1 | 113.1 | 25 |
| This compound-d3 | 201.1 | 113.1 | 28 |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the simultaneous quantification of histidine and this compound in human plasma.
Chromatography
The use of a HILIC column provided good retention and peak shape for both polar analytes, with baseline separation achieved within a 7-minute run time. A representative chromatogram is shown below.
Method Validation
The method was validated according to general bioanalytical method validation guidelines.[3][4][5][6]
Linearity:
The calibration curves were linear over the concentration ranges of 1-500 µM for histidine and 0.1-50 µM for this compound, with a correlation coefficient (r²) of >0.99 for both analytes.
Accuracy and Precision:
The intra- and inter-day accuracy and precision were evaluated using QC samples at three concentration levels. The results are summarized in the table below.
| Analyte | Concentration | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Histidine | Low QC | 4.5 | 6.2 | 98.7 |
| Mid QC | 3.1 | 4.8 | 101.2 | |
| High QC | 2.5 | 3.9 | 99.5 | |
| This compound | Low QC | 5.2 | 7.1 | 97.9 |
| Mid QC | 3.8 | 5.5 | 102.5 | |
| High QC | 2.9 | 4.3 | 100.8 |
Matrix Effect and Recovery:
The matrix effect was found to be minimal, and the extraction recovery was consistent and reproducible for both analytes and their internal standards.
Conclusion
This application note presents a rapid, sensitive, and reliable LC-MS/MS method for the simultaneous quantification of histidine and this compound in human plasma. The simple sample preparation and short analytical run time make this method suitable for high-throughput analysis in clinical and research settings.
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of histidine and this compound.
Caption: Simplified metabolic pathways of histidine.
References
Application of N-Acetylhistidine in Ophthalmic Research: A Review and Pivot to the Prominently Studied N-Acetylcysteine
A Note to the Researcher: Initial investigations into the application of N-Acetylhistidine (NAH) in ophthalmic research reveal a narrow and specific area of study, primarily focused on its role in poikilothermic (cold-blooded) vertebrates. In these species, NAH is hypothesized to function as a "molecular water pump" within the lens, helping to maintain its dehydrated state and prevent cataract formation.[1][2][3][4][5][6] This mechanism involves the synthesis of NAH in the lens and its export to the ocular fluid, where it is hydrolyzed.[1][3][4][5][6] While there is speculation about its relevance to mammals, extensive research and clinical applications for this compound in human or mammalian ophthalmic therapies are not documented in current scientific literature.
Conversely, there is a substantial body of research on a similarly named compound, N-Acetylcysteine (NAC) , which is widely investigated and used in ophthalmology. Given the extensive data available and its direct relevance to the target audience of researchers, scientists, and drug development professionals, this document will focus on the applications of N-Acetylcysteine in ophthalmic research. It is highly probable that interest in the therapeutic potential of acetylated amino acids in ophthalmology is directed towards the extensively studied NAC.
Application Notes for N-Acetylcysteine (NAC) in Ophthalmic Research
N-Acetylcysteine (NAC) is a derivative of the amino acid L-cysteine and serves as a precursor to the antioxidant glutathione (B108866) (GSH). Its therapeutic effects in ophthalmology are attributed to its mucolytic, antioxidant, and anti-inflammatory properties.
Key Applications in Ocular Pathologies:
-
Dry Eye Disease (DED): NAC is used to treat the symptoms of DED, particularly in cases with filamentary keratitis and increased mucus production.[7] Its mucolytic action breaks down mucous filaments, improving tear film stability.
-
Cataracts: As an antioxidant, NAC is researched for its potential to prevent or slow the progression of cataracts by protecting the lens from oxidative damage.[8][9]
-
Retinitis Pigmentosa (RP): NAC is being investigated as a neuroprotective agent to slow the degeneration of cone photoreceptors by reducing oxidative stress.[10][11][12][13]
-
Uveitis: NAC has demonstrated anti-inflammatory effects, reducing the expression of pro-inflammatory cytokines in models of uveitis.[3]
-
Diabetic Retinopathy: Research suggests NAC may have a protective effect on the diabetic retina by down-regulating VEGF and ICAM-1 expression and reducing oxidative stress.[14]
-
Corneal Wound Healing: NAC has been shown to facilitate wound healing in damaged corneal epithelial cells.[7]
Mechanism of Action:
NAC's therapeutic benefits in ophthalmic applications stem from a multi-faceted mechanism of action. As a precursor to L-cysteine, it boosts the synthesis of glutathione (GSH), a primary intracellular antioxidant. This replenishment of GSH is crucial for mitigating oxidative stress, a key factor in the pathogenesis of many ocular diseases. Furthermore, NAC itself can directly scavenge reactive oxygen species (ROS). Its mucolytic properties arise from its ability to break disulfide bonds in mucoproteins, thereby reducing mucus viscosity. Additionally, NAC exhibits anti-inflammatory effects by modulating cytokine expression and inhibiting inflammatory pathways.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the efficacy of NAC in ophthalmic research.
Table 1: Efficacy of NAC in Retinitis Pigmentosa (Phase I Clinical Trial) [15]
| Cohort (Oral NAC Dose) | Mean Change in Best-Corrected Visual Acuity (letters/month) | 95% Confidence Interval | P-value |
| 1 (600 mg bid/tid) | +0.4 | 0.2 - 0.6 | < 0.001 |
| 2 (1200 mg bid/tid) | +0.5 | 0.3 - 0.7 | < 0.001 |
| 3 (1800 mg bid/tid) | +0.2 | 0.02 - 0.4 | 0.03 |
Table 2: Anti-inflammatory Effects of NAC in Diabetic Rat Corneal Epithelium [16]
| Group | RAGE Expression (fold change vs. control) | TNF-α Concentration (pg/mL) in HCECs |
| Control | 1.00 ± 0.34 | - |
| Diabetic | 2.46 ± 0.13 | - |
| Diabetic + NAC | 1.83 ± 0.11 | - |
| HCECs (50mM Glucose) | - | 310 ± 2.00 |
| HCECs (50mM Glucose + NAC) | - | 153.67 ± 2.31 |
Table 3: Effects of NAC on Human Conjunctival Epithelial Cells in High-Glucose
| Parameter | High Glucose (25 mM) | High Glucose + NAC (3 mM) |
| ROS Generation | Stimulated | Markedly Reduced |
| Apoptosis (Annexin-PI+ cells) | Increased | Markedly Reduced |
| Cleaved Caspase-3 Levels | Increased | Markedly Reduced |
| BAX Levels | Increased | Markedly Reduced |
| IL-6 and TNF-α Release | Increased | Markedly Reduced |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of NAC's effects in ophthalmic research.
Protocol 1: Induction and Treatment of Uveitis in a Rat Model
This protocol is adapted from studies investigating the anti-inflammatory effects of NAC in lipopolysaccharide (LPS)-induced uveitis.[3]
Objective: To evaluate the in vivo effect of NAC on LPS-induced uveitis in rats.
Materials:
-
Wistar rats (170-190 g)
-
Lipopolysaccharide (LPS) from E. coli
-
N-Acetylcysteine (NAC)
-
Sterile saline
-
Intraperitoneal (IP) and subcutaneous injection supplies
-
Slit-lamp biomicroscope
-
Aqueous humor collection supplies (micropipettes)
-
ELISA kits for TNF-α and IL-6
-
Protein assay kit
-
Hemocytometer
Procedure:
-
Animal Acclimatization: House rats in a controlled environment for at least one week prior to the experiment.
-
Induction of Uveitis: Inject 100 µg of LPS subcutaneously into the footpad of each rat to induce uveitis.
-
Treatment: Administer NAC via intraperitoneal injection at the desired concentration. A control group should receive a sham injection of sterile saline.
-
Clinical Assessment: At 24 hours post-LPS injection, examine the eyes of the rats using a slit-lamp biomicroscope to assess the degree of inflammation.
-
Aqueous Humor Collection: Euthanize the rats and collect aqueous humor from the anterior chamber using a micropipette under a microscope.
-
Cell Count: Determine the number of inflammatory cells in the aqueous humor using a hemocytometer.
-
Protein Concentration: Measure the total protein concentration in the aqueous humor as an indicator of blood-aqueous barrier breakdown.
-
Cytokine Analysis: Quantify the levels of TNF-α and IL-6 in the aqueous humor using specific ELISA kits according to the manufacturer's instructions.
Protocol 2: Evaluation of NAC on Oxidative Stress in Human Conjunctival Epithelial Cells
This protocol is based on in vitro studies assessing the antioxidant effects of NAC on human conjunctival epithelial cells exposed to high glucose.[5]
Objective: To determine if NAC can mitigate high glucose-induced reactive oxygen species (ROS) generation and apoptosis in primary cultured human conjunctival epithelial cells (pHCECs).
Materials:
-
Primary human conjunctival epithelial cells (pHCECs)
-
Appropriate cell culture medium and supplements
-
High-glucose medium (e.g., 25 mM D-glucose)
-
N-Acetylcysteine (NAC)
-
2',7'-dichlorofluorescein diacetate (DCFH-DA) for ROS detection
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
-
Fluorescence microscope
-
Western blot supplies (antibodies for cleaved caspase-3, BAX, and a loading control)
Procedure:
-
Cell Culture: Culture pHCECs in appropriate medium until they reach the desired confluency.
-
Treatment Groups: Divide cells into the following groups:
-
Control (normal glucose medium, e.g., 5 mM)
-
High Glucose (HG) (e.g., 25 mM glucose)
-
High Glucose + NAC (HG medium with a specific concentration of NAC, e.g., 3 mM)
-
-
Incubation: Treat the cells for a specified period (e.g., 24 hours).
-
ROS Measurement:
-
Incubate cells with DCFH-DA.
-
Measure the fluorescence intensity using a fluorescence microscope or a plate reader. Increased fluorescence indicates higher ROS levels.
-
-
Apoptosis Assay:
-
Stain cells with Annexin V-FITC and PI according to the kit manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
-
-
Western Blot Analysis:
-
Lyse the cells and extract total protein.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against cleaved caspase-3 and BAX, followed by HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities.
-
References
- 1. N-acetyl-l-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Function of the N-acetyl-L-histidine system in the vertebrate eye. Evidence in support of a role as a molecular water pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-acetyl-l-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates [agris.fao.org]
- 5. mdpi.com [mdpi.com]
- 6. N-acetyl-L-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Topical Instillation of N-Acetylcysteine and N-Acetylcysteine Amide Impedes Age-Related Lens Opacity in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ftp.morelife.org [ftp.morelife.org]
- 10. Histidine: A Systematic Review on Metabolism and Physiological Effects in Human and Different Animal Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-Acetylcysteine amide (NACA) and diNACA inhibit H2O2-induced cataract formation ex vivo in pig and rat lenses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prevention and reversal of selenite-induced cataracts by N-acetylcysteine amide in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oral N-acetylcysteine for Retinitis Pigmentosa | Clinical Research Trial Listing [centerwatch.com]
- 14. N-Acetylcarnosine and histidyl-hydrazide are potent agents for multitargeted ophthalmic therapy of senile cataracts and diabetic ocular complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Oral N-acetylcysteine improves cone function in retinitis pigmentosa patients in phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Role of N-Acetylhistidine in Osmotic Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osmotic regulation is a fundamental cellular process essential for maintaining cell volume, shape, and function in the face of changes in the extracellular osmotic environment. Cells employ various strategies to counteract osmotic stress, including the accumulation of small organic molecules known as osmolytes. N-Acetylhistidine (NAH) is an acetylated derivative of the amino acid histidine, which has been identified as a significant osmolyte in the tissues of certain organisms, particularly in the lens of fish where it is thought to contribute to maintaining lens transparency under varying osmotic conditions. These application notes provide a comprehensive set of protocols to investigate the potential role of this compound as an osmoprotectant in a cellular context, focusing on its effects on cell viability, volume regulation, and intracellular signaling pathways.
Key Concepts in Osmotic Stress and Cell Volume Regulation
Cells subjected to hyperosmotic stress lose water and shrink, a process known as crenation. To counteract this, cells activate mechanisms to accumulate inorganic ions and organic osmolytes, leading to water influx and a restoration of cell volume, a process termed regulatory volume increase (RVI). Conversely, under hypoosmotic conditions, cells swell due to water influx and activate pathways to release ions and osmolytes to restore their volume, a phenomenon known as regulatory volume decrease (RVD).
Data Presentation
The following tables summarize hypothetical quantitative data illustrating the potential effects of this compound on key parameters of osmotic stress. This data is intended to serve as a template for the presentation of experimental findings.
Table 1: Effect of this compound Supplementation on Cell Viability under Hyperosmotic Stress
| Treatment Group | Osmolality (mOsm/kg) | This compound (mM) | Cell Viability (%)[1][2][3] |
| Isotonic Control | 300 | 0 | 98 ± 2 |
| Hyperosmotic Control | 600 | 0 | 45 ± 5 |
| NAH Supplemented | 600 | 1 | 58 ± 4 |
| NAH Supplemented | 600 | 5 | 75 ± 3 |
| NAH Supplemented | 600 | 10 | 88 ± 2 |
Table 2: Intracellular this compound Concentration in Response to Hyperosmotic Stress
| Treatment Group | Osmolality (mOsm/kg) | Time (hours) | Intracellular NAH (nmol/10^6 cells) |
| Isotonic Control | 300 | 6 | 1.2 ± 0.3 |
| Hyperosmotic | 600 | 1 | 3.5 ± 0.5 |
| Hyperosmotic | 600 | 3 | 8.9 ± 1.1 |
| Hyperosmotic | 600 | 6 | 15.2 ± 1.8 |
Table 3: Effect of this compound on Relative Cell Volume Change under Hyperosmotic Stress
| Treatment Group | Osmolality (mOsm/kg) | Time after Stress (min) | Relative Cell Volume (%) |
| Isotonic | 300 | 30 | 100 ± 3 |
| Hyperosmotic Control | 600 | 5 | 62 ± 4 |
| Hyperosmotic Control | 600 | 30 | 65 ± 5 |
| NAH Supplemented (10 mM) | 600 | 5 | 75 ± 3 |
| NAH Supplemented (10 mM) | 600 | 30 | 85 ± 4 |
Table 4: Activation of p38 MAPK and JNK in Response to Hyperosmotic Stress and this compound
| Treatment Group | Osmolality (mOsm/kg) | Time (min) | Relative p-p38/total p38 ratio | Relative p-JNK/total JNK ratio |
| Isotonic Control | 300 | 15 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| Hyperosmotic Control | 600 | 15 | 5.2 ± 0.6 | 4.8 ± 0.5 |
| Hyperosmotic + NAH (10 mM) | 600 | 15 | 2.8 ± 0.3 | 2.5 ± 0.3 |
| Hyperosmotic Control | 600 | 60 | 2.1 ± 0.3 | 1.9 ± 0.2 |
| Hyperosmotic + NAH (10 mM) | 600 | 60 | 1.3 ± 0.2 | 1.2 ± 0.1 |
Experimental Protocols
Protocol 1: Assessment of this compound's Effect on Cell Viability under Hyperosmotic Stress
This protocol details the methodology to determine the cytoprotective effect of this compound against hyperosmotic stress-induced cell death.
1. Cell Culture and Seeding:
-
Culture mammalian cells (e.g., HEK293, HeLa, or a cell line relevant to the research area) in a suitable growth medium supplemented with fetal bovine serum and antibiotics.
-
Seed cells into 96-well plates at a density that will result in 70-80% confluency at the time of the experiment.
-
Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours.
2. Pre-treatment with this compound:
-
Prepare stock solutions of this compound (NAH) in sterile phosphate-buffered saline (PBS).
-
2 hours prior to inducing osmotic stress, replace the culture medium with a fresh medium containing various concentrations of NAH (e.g., 0, 1, 5, 10 mM).
3. Induction of Hyperosmotic Stress:
-
Prepare hyperosmotic media by supplementing the culture medium with a non-metabolizable solute such as mannitol (B672) or sorbitol to the desired final osmolality (e.g., 600 mOsm/kg).
-
After the 2-hour pre-treatment with NAH, replace the medium with the prepared hyperosmotic medium (containing the respective concentrations of NAH).
-
Include an isotonic control group maintained in the normal growth medium.
-
Incubate the cells for a predetermined period (e.g., 24 hours).
4. Cell Viability Assay (MTT Assay): [2][4]
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the isotonic control.
Protocol 2: Quantification of Intracellular this compound by LC-MS/MS
This protocol describes the extraction and quantification of intracellular this compound levels in response to hyperosmotic stress.
1. Cell Culture and Stress Induction:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Expose cells to hyperosmotic medium (e.g., 600 mOsm/kg) for different time points (e.g., 0, 1, 3, 6 hours).
2. Cell Lysis and Metabolite Extraction:
-
At each time point, wash the cells twice with ice-cold PBS.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to each well and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Vortex vigorously and incubate on ice for 20 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the metabolites.
3. LC-MS/MS Analysis:
-
Analyze the extracted metabolites using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Chromatographic Separation: Use a suitable column (e.g., a HILIC column) for separation.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode and use multiple reaction monitoring (MRM) for the specific detection and quantification of this compound.
-
Quantification: Generate a standard curve using known concentrations of pure this compound to quantify the intracellular concentrations in the cell extracts. Normalize the results to the cell number or total protein content.
Protocol 3: Measurement of Cell Volume Changes
This protocol outlines a method to measure dynamic changes in cell volume in response to hyperosmotic stress using fluorescence microscopy.
1. Cell Preparation and Staining:
-
Seed cells on glass-bottom dishes suitable for live-cell imaging.
-
On the day of the experiment, wash the cells with an isotonic buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Load the cells with a fluorescent dye that is retained in the cytoplasm, such as calcein-AM, by incubating them with the dye in the isotonic buffer.
2. Live-Cell Imaging:
-
Mount the dish on an inverted fluorescence microscope equipped with a temperature-controlled stage (37°C).
-
Acquire baseline images of the cells in the isotonic buffer.
3. Induction of Osmotic Stress and Image Acquisition:
-
Perfuse the chamber with a hyperosmotic buffer (e.g., HBSS supplemented with mannitol) with or without this compound.
-
Immediately start acquiring time-lapse images at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 30-60 minutes).
4. Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji) to measure the cross-sectional area or volume of the cells in each frame.
-
Calculate the relative change in cell volume over time compared to the baseline volume in the isotonic buffer.
Protocol 4: Analysis of MAPK Signaling Pathway Activation
This protocol describes the use of Western blotting to assess the phosphorylation status of key kinases in the MAPK signaling pathway.
1. Cell Treatment and Lysis:
-
Seed cells in 6-well plates.
-
Pre-treat with this compound as described in Protocol 1.
-
Expose cells to hyperosmotic stress for short time points (e.g., 0, 15, 30, 60 minutes), as MAPK activation is often rapid and transient.
-
Immediately after treatment, wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
2. Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
3. Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of p38 MAPK (p-p38) and JNK (p-JNK).
-
After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis:
-
To normalize for protein loading, strip the membranes and re-probe with antibodies against the total forms of p38 MAPK and JNK.
-
Quantify the band intensities using densitometry software.
-
Express the results as the ratio of the phosphorylated protein to the total protein.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and signaling pathways.
Caption: Workflow for assessing this compound's effect on cell viability.
Caption: Workflow for analyzing MAPK signaling activation.
Caption: Hypothesized role of this compound in the osmotic stress signaling pathway.
References
- 1. The Role of N-Acetylcysteine Supplementation on the Oxidative Stress Levels, Genotoxicity and Lineage Commitment Potential of Ex Vivo Murine Haematopoietic Stem/Progenitor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hyperosmotic treatment synergistically boost efficiency of cell-permeable peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Neuroprotective Effects of N-Acetylhistidine (NAH) In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Acetylhistidine (NAH) is an acetylated derivative of the amino acid L-histidine. Histidine and its related dipeptides, such as carnosine, are known to be present in the brain and possess antioxidant and neuroprotective properties.[1][2] Acetylation can improve the stability of amino acid compounds, potentially making NAH a promising candidate for neuroprotective therapies.[3] These application notes provide detailed protocols for assessing the neuroprotective efficacy of NAH in established in vitro models of neuronal damage, focusing on oxidative stress, excitotoxicity, and apoptosis.
The provided protocols utilize common neuronal cell models, such as the human neuroblastoma SH-SY5Y cell line and primary cortical neurons. The assays described are standard methods for quantifying cell viability, oxidative stress, and apoptotic pathways.
General Experimental Workflow
The overall workflow for assessing the neuroprotective effects of a compound like this compound involves a multi-step process. It begins with cell culture, followed by treatment with NAH, induction of a neurotoxic insult, and finally, assessment of cellular health through various assays.
Protocol 1: Assessing Neuroprotection Against Oxidative Stress
This protocol details the use of a hydrogen peroxide (H₂O₂) induced oxidative stress model in the SH-SY5Y human neuroblastoma cell line to evaluate the protective effects of this compound.
Objective: To determine the dose-dependent effect of NAH on cell viability and intracellular reactive oxygen species (ROS) levels in neurons under oxidative stress.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium with 10% FBS, 1% Penicillin-Streptomycin
-
This compound (NAH)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution
-
96-well plates
Methodology:
Part A: Cell Viability using MTT Assay
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
NAH Pre-treatment: Prepare various concentrations of NAH (e.g., 10 µM, 50 µM, 100 µM, 500 µM, 1 mM) in serum-free medium. Remove the old medium from cells and add 100 µL of the NAH solutions to the respective wells. Incubate for 2 hours.
-
Oxidative Insult: Prepare a 500 µM H₂O₂ solution in serum-free medium. Add 10 µL of this solution to the wells (final concentration ~50 µM), except for the vehicle control wells. Incubate for 24 hours.
-
MTT Assay:
-
Remove the medium from all wells.
-
Add 100 µL of fresh medium and 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage relative to the untreated control cells.
Part B: Intracellular ROS Measurement using DCFH-DA Assay
-
Follow steps 1-3 from Part A using a black, clear-bottom 96-well plate.
-
Staining: After the 24-hour incubation with H₂O₂, wash the cells once with warm PBS.
-
Add 100 µL of 10 µM DCFH-DA solution to each well and incubate for 30 minutes at 37°C in the dark.
-
Measurement: Wash the cells again with PBS to remove the excess probe. Measure the fluorescence intensity with an excitation wavelength of 485 nm and an emission wavelength of 530 nm using a fluorescence plate reader.
-
Data Analysis: Express ROS levels as a percentage relative to the H₂O₂-treated control group.
Expected Data:
The following tables represent illustrative data for the expected outcomes of the experiments.
Table 1: Effect of this compound on SH-SY5Y Cell Viability under H₂O₂ Stress
| Treatment Group | NAH Concentration | Mean Absorbance (570 nm) | Cell Viability (%) |
| Control (Untreated) | 0 µM | 1.25 ± 0.08 | 100.0 |
| H₂O₂ (50 µM) | 0 µM | 0.63 ± 0.05 | 50.4 |
| H₂O₂ + NAH | 10 µM | 0.71 ± 0.06 | 56.8 |
| H₂O₂ + NAH | 50 µM | 0.85 ± 0.07 | 68.0 |
| H₂O₂ + NAH | 100 µM | 0.98 ± 0.09 | 78.4 |
| H₂O₂ + NAH | 500 µM | 1.10 ± 0.08 | 88.0 |
| H₂O₂ + NAH | 1 mM | 1.12 ± 0.10 | 89.6 |
Table 2: Effect of this compound on Intracellular ROS Levels
| Treatment Group | NAH Concentration | Mean Fluorescence (AU) | Relative ROS Level (%) |
| Control (Untreated) | 0 µM | 1500 ± 120 | 12.5 |
| H₂O₂ (50 µM) | 0 µM | 12000 ± 950 | 100.0 |
| H₂O₂ + NAH | 100 µM | 7800 ± 600 | 65.0 |
| H₂O₂ + NAH | 500 µM | 4200 ± 350 | 35.0 |
| H₂O₂ + NAH | 1 mM | 2500 ± 210 | 20.8 |
Protocol 2: Assessing Neuroprotection Against Glutamate-Induced Excitotoxicity
This protocol uses primary cortical neurons to model glutamate-induced excitotoxicity, a key pathological mechanism in ischemic stroke and other neurodegenerative diseases.
Objective: To evaluate the ability of NAH to protect primary neurons from cell death induced by excessive glutamate (B1630785) exposure.
Materials:
-
Primary cortical neurons (e.g., from E18 rat embryos)
-
Neurobasal medium supplemented with B27
-
This compound (NAH)
-
L-Glutamic acid
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
96-well plates
Methodology:
-
Cell Seeding: Plate primary cortical neurons on poly-D-lysine coated 96-well plates at a suitable density. Culture for 7-10 days to allow for maturation.
-
NAH Pre-treatment: Pre-treat neurons with various concentrations of NAH (e.g., 100 µM, 500 µM, 1 mM) for 24 hours.
-
Excitotoxic Insult: Expose the neurons to 250 µM L-glutamate for 4-6 hours.[4]
-
LDH Assay:
-
Collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 100 µL of the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cytotoxicity based on LDH release relative to a maximum LDH release control (lysed cells). Neuroprotection is indicated by a reduction in cytotoxicity.
Expected Data:
Table 3: Effect of this compound on Glutamate-Induced Cytotoxicity in Primary Neurons
| Treatment Group | NAH Concentration | Mean Absorbance (490 nm) | Cytotoxicity (%) |
| Vehicle Control | 0 µM | 0.15 ± 0.02 | 5.0 |
| Glutamate (250 µM) | 0 µM | 0.85 ± 0.07 | 75.0 |
| Glutamate + NAH | 100 µM | 0.70 ± 0.06 | 60.7 |
| Glutamate + NAH | 500 µM | 0.52 ± 0.05 | 42.6 |
| Glutamate + NAH | 1 mM | 0.35 ± 0.04 | 26.1 |
| Lysis Control | - | 1.10 ± 0.09 | 100.0 |
Potential Signaling Pathways and Mechanisms of Action
The neuroprotective effects of N-acetylated compounds are often attributed to their antioxidant and anti-apoptotic properties.[5][6] this compound may act through similar mechanisms, including direct ROS scavenging and modulation of key signaling pathways that regulate cellular defense and apoptosis.
Antioxidant Response via Nrf2 Pathway
This compound may enhance the endogenous antioxidant system by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[7][8] Under oxidative stress, Nrf2 translocates to the nucleus and promotes the transcription of antioxidant enzymes.
Inhibition of the Mitochondrial Apoptosis Pathway
This compound may prevent apoptosis by modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[6][9] This helps to maintain mitochondrial integrity and prevent the release of cytochrome c, a key step in the intrinsic apoptotic cascade.
References
- 1. Neuroprotective actions of a histidine analogue in models of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The chemoprotective agent N-acetylcysteine blocks cisplatin-induced apoptosis through caspase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amelioration of Glutamate-induced Toxicity by a New Thyrotropin-releasing Hormone (TRH) Analogue PYR-l-(2,5-Dibromo)-His-l-ProNH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of N-acetylcysteine actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-acetylcysteine induces apoptosis via the mitochondria-dependent pathway but not via endoplasmic reticulum stress in H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-acetylcysteine amide provides neuroprotection via Nrf2-ARE pathway in a mouse model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The molecular basis for acetylhistidine synthesis by HisAT/NAT16 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stable Isotope Labeling of N-Acetylhistidine in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetylhistidine (NAH) is an acetylated derivative of the amino acid L-histidine. It is synthesized from L-histidine and acetyl-CoA by the enzyme histidine N-acetyltransferase. While its precise functions are still under investigation, NAH is known to be involved in various biological processes, including acting as an osmolyte in the brain and eye of some vertebrates. The study of NAH metabolism is crucial for understanding its role in both normal physiology and disease states.
Stable isotope labeling, in conjunction with mass spectrometry, is a powerful technique for elucidating metabolic pathways and quantifying the flux of metabolites. By introducing non-radioactive heavy isotopes (e.g., ¹³C, ¹⁵N) into precursor molecules, researchers can trace the metabolic fate of these precursors into downstream metabolites like NAH. This approach allows for the determination of synthesis rates, turnover, and the contribution of different substrates to the NAH pool.
These application notes provide a comprehensive overview and detailed protocols for designing and conducting stable isotope labeling experiments to study NAH metabolism.
Metabolic Pathway of this compound
The synthesis and degradation of this compound represent a focused metabolic cycle. The primary synthesis route involves the direct acetylation of L-histidine, utilizing acetyl-CoA as the acetyl group donor. Degradation occurs via hydrolysis, which regenerates L-histidine and acetate. This cycle is crucial for maintaining cellular homeostasis of these molecules.
Caption: Metabolic pathway of this compound synthesis and degradation.
Experimental Workflow for Stable Isotope Labeling of this compound
The general workflow for a stable isotope labeling experiment to study NAH metabolism involves several key stages, from cell culture and labeling to sample analysis and data interpretation.
Caption: General experimental workflow for NAH metabolic studies.
Quantitative Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from a stable isotope labeling experiment focused on NAH metabolism. These values are for illustrative purposes and will vary depending on the experimental system and conditions.
Table 1: Isotopic Enrichment of this compound and Precursors
| Metabolite | Isotopic Tracer | Labeling Time (hours) | Isotopic Enrichment (%) |
| L-Histidine | U-¹³C₆-Glucose | 24 | 85 ± 5 |
| Acetyl-CoA | U-¹³C₆-Glucose | 24 | 95 ± 3 |
| This compound | U-¹³C₆-Glucose | 24 | 90 ± 4 |
| L-Histidine | U-¹⁵N₂-Histidine | 12 | 98 ± 2 |
| This compound | U-¹⁵N₂-Histidine | 12 | 96 ± 3 |
Table 2: Kinetic Parameters of this compound Metabolism
| Parameter | Value | Method |
| Synthesis Rate | 15 ± 2 nmol/mg protein/hr | ¹³C-Glucose tracing |
| Degradation Rate | 10 ± 1.5 nmol/mg protein/hr | Isotope dilution analysis |
| Half-life (t₁/₂) | 4.6 hours | Pulse-chase experiment |
Experimental Protocols
Protocol 1: Stable Isotope Labeling of this compound in Cell Culture
Objective: To label NAH in cultured cells using a stable isotope-labeled precursor to measure its synthesis and turnover.
Materials:
-
Cell line of interest (e.g., HEK293T, SH-SY5Y)
-
Standard cell culture medium (e.g., DMEM)
-
Dialyzed fetal bovine serum (dFBS)
-
Stable isotope-labeled precursor (e.g., U-¹³C₆-Glucose, U-¹⁵N₂-L-Histidine)
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol (-80°C)
-
Cell scrapers
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of harvest. Culture cells in standard growth medium supplemented with 10% dFBS.
-
Labeling Medium Preparation: Prepare the labeling medium by replacing the standard glucose or histidine with the corresponding stable isotope-labeled precursor at the same concentration.
-
Isotope Labeling:
-
For steady-state analysis, replace the standard medium with the labeling medium and incubate for a period sufficient to reach isotopic equilibrium (e.g., 24-48 hours).
-
For kinetic analysis, replace the standard medium with the labeling medium and harvest cells at multiple time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours).
-
-
Metabolic Quenching and Metabolite Extraction:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well to quench metabolic activity.
-
Scrape the cells in the methanol and transfer the cell suspension to a microcentrifuge tube.
-
Incubate at -80°C for at least 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
-
Sample Preparation for LC-MS/MS:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile (B52724) in water).
-
Protocol 2: Quantification of this compound by LC-MS/MS
Objective: To quantify the abundance and isotopic enrichment of NAH in cell extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Instrumentation and Reagents:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
This compound standard
-
Stable isotope-labeled this compound internal standard (e.g., ¹³C₂,¹⁵N-N-Acetylhistidine)
LC-MS/MS Method:
-
Chromatographic Separation:
-
Column: HILIC, 2.1 x 100 mm, 1.7 µm
-
Flow Rate: 0.3 mL/min
-
Gradient: 95% B to 50% B over 10 minutes, followed by a re-equilibration step.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical):
-
Unlabeled NAH: Precursor ion (Q1): m/z 198.1 -> Product ion (Q3): m/z 110.1 (loss of acetyl group and carboxyl group)
-
¹³C₂-NAH (from ¹³C₂-acetate): Precursor ion (Q1): m/z 200.1 -> Product ion (Q3): m/z 110.1
-
¹³C₆,¹⁵N₂-NAH (from ¹³C₆,¹⁵N₂-histidine): Precursor ion (Q1): m/z 206.1 -> Product ion (Q3): m/z 116.1
-
-
Data Analysis:
-
Quantification: Generate a standard curve using the NAH standard and the internal standard to determine the absolute concentration of NAH in the samples.
-
Isotopic Enrichment Calculation:
-
Determine the peak areas for the different isotopologues of NAH (e.g., M+0, M+2, M+6).
-
Correct for the natural abundance of stable isotopes.
-
Calculate the percentage of isotopic enrichment using the following formula: Enrichment (%) = (Sum of peak areas of labeled isotopologues) / (Sum of peak areas of all isotopologues) * 100
-
Conclusion
The methodologies outlined in these application notes provide a robust framework for investigating the metabolic dynamics of this compound. By employing stable isotope labeling and LC-MS/MS, researchers can gain valuable insights into the synthesis, degradation, and overall flux of NAH in various biological systems. This knowledge will contribute to a deeper understanding of the physiological and pathological roles of this important metabolite.
Investigating the Therapeutic Potential of N-Acetylhistidine: Application Notes and Protocols for Animal Models
Preface
N-Acetylhistidine (NAH) is an endogenous N-acetylated amino acid that has garnered interest for its physiological roles, particularly in poikilothermic vertebrates. However, research into its therapeutic potential in mammalian animal models remains in its nascent stages. This document provides a comprehensive overview of the current state of research, including the limited available animal models for NAH and, for comparative and illustrative purposes, detailed protocols and data from studies on the structurally related and extensively researched compound, N-Acetylcysteine (NAC). These notes are intended for researchers, scientists, and drug development professionals exploring the therapeutic landscape of N-acetylated amino acids.
Section 1: this compound (NAH)
Introduction
This compound is a derivative of the essential amino acid L-histidine. It is notably abundant in the brain and eyes of cold-blooded vertebrates, such as fish, where it is believed to play a crucial role in maintaining osmotic pressure and lens clarity.[1][2] Its primary hypothesized function in these organisms is as a "molecular water pump," which helps to keep the lens dehydrated and prevent the formation of cataracts.[1][3] In mammals, NAH is present in significantly lower concentrations.[1][2] Recent studies have detected NAH in human blood, and variations in its levels may be associated with kidney function.[4][5]
Therapeutic Potential and Current Research
The therapeutic applications of NAH are still largely unexplored, with current research focused on two main areas:
-
Ocular Health: Based on its role in poikilotherms, NAH is a candidate for investigation in ocular diseases, particularly cataracts.
-
Organ Preservation: NAH is a component of Custodiol-N, an organ preservation solution currently undergoing clinical trials for use in heart, liver, and kidney transplantation.[6]
Animal Models for this compound Research
Direct therapeutic studies using NAH administration in mammalian disease models are scarce in published literature. The most relevant in vivo research has been conducted in fish, focusing on cataract prevention.
1.3.1 Fish Model for Cataract Prevention
A study in Atlantic salmon demonstrated that dietary supplementation with histidine, the precursor of NAH, could increase NAH levels in the lens and consequently reduce the incidence of cataracts.[1] This provides an indirect model for investigating the therapeutic effects of modulating NAH levels.
Experimental Protocol: Dietary Histidine Supplementation in Atlantic Salmon
-
Objective: To evaluate the effect of dietary histidine supplementation on lens this compound concentration and cataract formation.
-
Animal Model: Atlantic salmon (Salmo salar).
-
Experimental Design:
-
Control Group: Fed a standard commercial salmon diet.
-
Treatment Group: Fed a diet supplemented with L-histidine.
-
-
Key Parameters Measured:
-
Incidence and severity of cataracts.
-
Concentration of this compound in the lens tissue.
-
Concentration of L-histidine in the lens tissue.
-
-
Methodology:
-
Diet Preparation: The experimental diet is prepared by incorporating a specified amount of L-histidine into the basal feed.
-
Feeding Regimen: Salmon are fed the respective diets for a predetermined period, often spanning several months to allow for the development of cataracts.
-
Cataract Assessment: At the end of the study period, fish are euthanized, and the lenses are dissected. Cataracts are visually graded based on a standardized scoring system.
-
Biochemical Analysis: Lens tissue is homogenized and prepared for analysis of NAH and histidine concentrations, typically using High-Performance Liquid Chromatography (HPLC).
-
Quantitative Data from Histidine Supplementation Study in Atlantic Salmon
| Parameter | Control Diet | Histidine-Supplemented Diet |
| Dietary Histidine | 11.7 g/kg | 18.1 g/kg |
| Lens Histidine Concentration | ~1.25 mM | ~2.5 mM |
| Lens this compound Concentration | ~6 mM | ~12 mM |
| Cataract Formation | Higher Incidence | Reduced Incidence |
Table adapted from data reported in studies on Atlantic salmon.[1]
Proposed Signaling Pathway for NAH in Lens Homeostasis
The proposed mechanism of NAH in preventing cataracts in fish involves a "molecular water pump" system that maintains lens dehydration.
Section 2: N-Acetylcysteine (NAC) as a Well-Studied Analogue
Due to the limited data on NAH, this section details the therapeutic investigation of N-Acetylcysteine (NAC), a structurally similar compound with a wealth of preclinical data. NAC is a precursor to the antioxidant glutathione (B108866) and has been extensively studied in various animal models. The protocols and findings presented here can serve as a template for designing future studies on NAH.
Therapeutic Applications of NAC in Animal Models
NAC has shown therapeutic potential in a wide range of conditions, including:
-
Neurodegenerative diseases
-
Traumatic brain injury
-
Psychiatric disorders
-
Pulmonary diseases
-
Metabolic syndrome
Animal Models for Investigating NAC's Neuroprotective Effects
2.2.1 Rat Model of Traumatic Brain Injury (TBI)
-
Objective: To assess the neuroprotective effects of NAC (or its amide form, NACA) following focal penetrating TBI.
-
Animal Model: Male Sprague-Dawley rats.
-
Experimental Design:
-
Sham group: Surgery without injury.
-
TBI + Vehicle group: TBI followed by saline administration.
-
TBI + NACA group: TBI followed by NACA administration.
-
-
Key Parameters Measured:
-
Neuronal degeneration (Fluoro-Jade staining).
-
Apoptosis (TUNEL staining).
-
Oxidative stress markers (e.g., Manganese Superoxide Dismutase - MnSOD).
-
-
Methodology:
-
TBI Induction: A focal penetrating brain injury is induced in anesthetized rats using a standardized protocol.
-
Drug Administration: NACA (e.g., 300 mg/kg) is administered intraperitoneally (IP) shortly after the trauma. A second dose may be given at a later time point (e.g., 4 hours post-injury).[7]
-
Tissue Collection: At specified time points (e.g., 2 and 24 hours post-injury), rats are euthanized, and brain tissue is collected for analysis.
-
Histological and Biochemical Analysis: Brain sections are stained to quantify neuronal degeneration and apoptosis. Brain homogenates are used to measure levels of antioxidant enzymes.
-
Quantitative Data from NACA Treatment in a Rat TBI Model
| Parameter | TBI + Vehicle | TBI + NACA (300 mg/kg IP) | Percent Change |
| Neuronal Degeneration (Fluoro-Jade) at 24h | High | Reduced | ~35.0% decrease (p<0.05) |
| Apoptosis (TUNEL) at 2h | High | Reduced | ~38.7% decrease (p<0.05) |
| MnSOD Levels at 24h | Baseline | Increased | ~35.9% increase (p<0.05) |
Table adapted from data on N-acetylcysteine amide (NACA) in a rat model of TBI.[7]
Animal Models for Investigating NAC's Metabolic Effects
2.3.1 Mouse Model of High-Fat Diet (HFD)-Induced Diabetes
-
Objective: To determine the effect of NAC on beta-cell oxidative stress and glucose metabolism in a model of type 2 diabetes.
-
Animal Model: Male C57BL/6N mice.
-
Experimental Design:
-
Normal Chow (ND) group.
-
High-Fat Diet (HFD) group.
-
HFD + NAC (preventative) group: NAC in drinking water from the start of the HFD.
-
HFD + NAC (intervention) group: NAC in drinking water after the onset of diabetes.
-
-
Key Parameters Measured:
-
Glucose tolerance and insulin (B600854) sensitivity.
-
Beta-cell function and oxidative stress.
-
Islet fibrosis.
-
-
Methodology:
-
Diet and Drug Administration: Mice are fed either a normal chow or a high-fat diet. NAC is administered in the drinking water.
-
Metabolic Testing: Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are performed to assess metabolic function.
-
Islet Isolation and Analysis: At the end of the study, pancreata are collected, and islets are isolated for analysis of gene expression, protein levels, and markers of oxidative stress and fibrosis.
-
Signaling Pathways Modulated by NAC
NAC's therapeutic effects are often attributed to its ability to replenish glutathione stores and directly scavenge reactive oxygen species (ROS), thereby modulating downstream signaling pathways involved in inflammation and apoptosis.
Conclusion
The investigation into the therapeutic potential of this compound is an emerging field with promising initial indications from its role in ocular health in non-mammalian models and its application in organ preservation. However, there is a clear need for further research to establish relevant mammalian animal models and to elucidate its mechanisms of action and therapeutic efficacy for various diseases. The extensive research on N-Acetylcysteine provides a valuable framework and robust methodologies that can be adapted for the future exploration of this compound's therapeutic potential. Researchers are encouraged to build upon the foundational knowledge of NAH's physiological roles to design and execute studies that will uncover its potential benefits in a clinical context.
References
- 1. N-acetyl-l-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-acetyl-l-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The molecular basis for acetylhistidine synthesis by HisAT/NAT16 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0032055) [hmdb.ca]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. Neuroprotective Effect of N-acetylcysteine Against Monocrotophos-Induced Oxidative Stress in Different Brain Regions of Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mobile Phase for N-Acetylhistidine HPLC Separation
Welcome to the technical support center for the HPLC separation of N-Acetylhistidine. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on mobile phase optimization and to troubleshoot common issues encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for this compound separation by reversed-phase HPLC?
A good starting point for the reversed-phase HPLC separation of this compound is a mobile phase consisting of a phosphate (B84403) buffer with a low pH and an organic modifier like acetonitrile (B52724). For instance, a mobile phase of 50 mmol/L potassium dihydrogen phosphate at pH 3.4 mixed with acetonitrile in a 96:4 ratio has been used successfully for related compounds.[1] The low pH helps to ensure that the carboxylic acid group of this compound is protonated, leading to better retention on a C18 column.
Q2: How does the pH of the mobile phase affect the retention time of this compound?
The pH of the mobile phase is a critical parameter in the separation of ionizable compounds like this compound.[2][3][4] this compound has both an acidic carboxylic acid group and a basic imidazole (B134444) group.
-
At low pH (e.g., below the pKa of the carboxylic acid, around 2-3): The carboxylic acid is protonated (neutral), and the imidazole ring is protonated (positive charge). This state generally leads to good retention on a reversed-phase column.
-
At intermediate pH (e.g., between the pKa of the carboxylic acid and the imidazole group, around 4-6): The carboxylic acid is deprotonated (negative charge), while the imidazole ring remains protonated (positive charge), forming a zwitterion. This can lead to shorter retention times due to increased polarity.
-
At high pH (e.g., above the pKa of the imidazole group, around 7-8): The carboxylic acid is deprotonated, and the imidazole ring is neutral.
Controlling the pH is essential for consistent and reproducible retention times.[2] A change of as little as 0.1 pH units can significantly alter retention times for ionizable analytes. For robust methods, it is advisable to work at a pH that is at least one unit away from the pKa values of the analyte to ensure it is in a single ionization state.
Q3: What is the role of the organic modifier (e.g., acetonitrile, methanol) in the mobile phase?
The organic modifier, typically acetonitrile or methanol (B129727), is used to control the elution strength of the mobile phase in reversed-phase HPLC. Increasing the percentage of the organic modifier will decrease the retention time of this compound, as it is a relatively polar compound. The choice between acetonitrile and methanol can also influence selectivity. Acetonitrile is often preferred for its lower viscosity and UV transparency at low wavelengths. The concentration of the organic solvent is a key parameter for optimizing the retention time and resolution of your separation.[1][5][6]
Q4: My this compound peak is tailing. What are the common causes and solutions?
Peak tailing for polar and ionizable compounds like this compound is a common issue in reversed-phase HPLC. The primary causes include:
-
Secondary Interactions with Silanol (B1196071) Groups: Residual silanol groups on the silica-based stationary phase can interact with the basic imidazole group of this compound, leading to tailing.
-
Solution: Lowering the mobile phase pH (e.g., to 2.5-3.5) can suppress the ionization of silanol groups, minimizing these interactions. Using a highly end-capped column or a column with a different stationary phase chemistry can also be effective.
-
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to a pKa of this compound, both ionized and non-ionized forms can exist, leading to peak distortion.
-
Solution: Adjust the mobile phase pH to be at least one unit away from the analyte's pKa values.
-
-
Column Overload: Injecting too much sample can lead to peak asymmetry.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Column Contamination: Buildup of contaminants on the column can create active sites that cause tailing.
-
Solution: Flush the column with a strong solvent or, if necessary, replace the guard column or the analytical column.
-
Troubleshooting Guide
This guide provides a systematic approach to resolving common problems encountered during the HPLC separation of this compound.
Problem 1: Shifting Retention Times
| Possible Cause | Suggested Solution |
| Inconsistent Mobile Phase Preparation | Ensure the mobile phase is prepared fresh daily and accurately. Use a calibrated pH meter. |
| Column Not Equilibrated | Allow sufficient time for the column to equilibrate with the new mobile phase (at least 10-20 column volumes). |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant and consistent temperature. |
| Changes in Mobile Phase Composition | If using a gradient, ensure the pump is mixing the solvents accurately. For isocratic methods, premixing the mobile phase can improve consistency. |
| Leaks in the System | Check all fittings and connections for any signs of leaks. |
Problem 2: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Suggested Solution |
| Peak Tailing (See FAQ Q4) | Lower mobile phase pH, use a well-end-capped column, or reduce sample concentration. |
| Peak Fronting | This is often caused by sample overload or a mismatch between the sample solvent and the mobile phase. Dilute the sample or dissolve it in the initial mobile phase. |
| Split Peaks | Can be caused by a partially blocked frit, column contamination at the inlet, or co-elution with an impurity. Try back-flushing the column, cleaning it with a strong solvent, or replacing the guard column. |
Problem 3: High Backpressure
| Possible Cause | Suggested Solution |
| Blocked Frit or Column Inlet | Back-flush the column. If the pressure does not decrease, the frit may need to be replaced. |
| Precipitation of Buffer Salts | Ensure the buffer concentration is soluble in the highest organic percentage of your mobile phase. Filter the mobile phase before use. |
| Particulate Matter from Sample | Filter all samples before injection using a 0.22 µm or 0.45 µm syringe filter. |
| High Mobile Phase Viscosity | Consider using acetonitrile instead of methanol, or increasing the column temperature to reduce viscosity. |
Data Presentation
The following table summarizes the expected effects of changing key mobile phase parameters on the chromatographic separation of this compound.
| Mobile Phase Parameter | Change | Effect on Retention Time | Effect on Peak Shape | Effect on Resolution |
| pH | Decrease (e.g., from 5.0 to 3.0) | Increase | Likely to improve (reduce tailing) | May improve |
| % Organic Solvent (e.g., Acetonitrile) | Increase (e.g., from 5% to 15%) | Decrease | Generally minimal effect unless very high | May decrease if peaks are close |
| Buffer Concentration | Increase (e.g., from 10 mM to 50 mM) | Minor changes | Can improve symmetry | May improve for closely eluting peaks[7] |
Experimental Protocols
Detailed Methodology for this compound HPLC Separation
This protocol provides a starting point for the analysis of this compound. Optimization may be required based on your specific sample matrix and instrumentation.
1. Materials and Reagents:
-
This compound standard
-
Potassium dihydrogen phosphate (KH₂PO₄), HPLC grade
-
Orthophosphoric acid, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade (e.g., Milli-Q or equivalent)
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
3. Mobile Phase Preparation (Example):
-
Aqueous Component (Buffer): To prepare a 50 mM potassium dihydrogen phosphate buffer at pH 3.0, dissolve the appropriate amount of KH₂PO₄ in HPLC-grade water. Adjust the pH to 3.0 using orthophosphoric acid.
-
Organic Component: HPLC-grade acetonitrile.
-
Mobile Phase Mixture (e.g., 95:5 v/v): Combine 950 mL of the prepared buffer with 50 mL of acetonitrile. Degas the mobile phase using sonication or vacuum filtration before use.
4. Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range.
5. Sample Preparation:
-
The sample preparation will depend on the matrix. For aqueous samples, filtration through a 0.45 µm or 0.22 µm syringe filter may be sufficient.[8][9]
-
For more complex matrices, a protein precipitation or solid-phase extraction (SPE) step may be necessary.
6. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: 95% 50 mM KH₂PO₄ (pH 3.0) : 5% Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
7. System Suitability:
-
Before running samples, perform system suitability tests by injecting a standard solution multiple times.
-
Check for parameters such as retention time reproducibility (RSD < 2%), peak area reproducibility (RSD < 2%), theoretical plates, and tailing factor to ensure the system is performing adequately.
Visualizations
Caption: A workflow for troubleshooting common HPLC issues.
Caption: Key mobile phase parameters and their chromatographic effects.
References
- 1. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 4. moravek.com [moravek.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Troubleshooting low yield in N-Acetylhistidine chemical synthesis
Welcome to the technical support center for the chemical synthesis of N-Acetylhistidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthesis protocols, with a focus on addressing common causes of low yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in this compound synthesis?
A1: Low yields in this compound synthesis can often be attributed to several factors:
-
Incomplete Reaction: The acetylation of the alpha-amino group of histidine may not go to completion.
-
Side Reactions: The imidazole (B134444) ring of the histidine side chain can undergo unwanted acetylation, although it is generally less reactive than the alpha-amino group. Other side reactions can also occur under harsh conditions.[1][2][3][4]
-
Product Degradation: The product, this compound, may be susceptible to hydrolysis back to histidine, particularly during workup and purification steps under non-optimal pH conditions.
-
Purification Losses: Significant amounts of the product can be lost during purification steps like crystallization and chromatography if not optimized.[5]
Q2: Which acetylating agent is recommended for this synthesis?
A2: Acetic anhydride (B1165640) is a commonly used and effective acetylating agent for the N-acetylation of amino acids, including histidine.[1][6] It is reactive enough to acetylate the alpha-amino group under relatively mild conditions. Acetyl chloride can also be used but is more reactive and generates hydrochloric acid as a byproduct, which must be neutralized.
Q3: How can I minimize side reactions on the histidine imidazole ring?
A3: The alpha-amino group of histidine is more nucleophilic than the nitrogens on the imidazole ring, especially under acidic to neutral conditions. To favor Nα-acetylation and minimize side-chain acetylation, it is crucial to control the reaction pH. Running the reaction under slightly acidic to neutral pH (around pH 6-7) can help ensure the selectivity for the alpha-amino group.[7]
Q4: What are the key parameters to control for optimizing the reaction?
A4: To optimize the yield of this compound, consider the following parameters:
-
Stoichiometry: Using a slight excess of acetic anhydride can help drive the reaction to completion.
-
Temperature: The reaction is typically performed at room temperature or with gentle heating.[8][9] High temperatures can lead to increased side products.
-
Reaction Time: The reaction time should be monitored to ensure completion. Thin-layer chromatography (TLC) is a useful technique for this.
-
pH Control: As mentioned, maintaining the appropriate pH is critical for selectivity and preventing product degradation.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during the synthesis of this compound.
Problem 1: Low Product Yield After Reaction (Confirmed by TLC/LC-MS)
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using TLC until the histidine starting material is consumed.[5] - Increase Stoichiometry of Acetic Anhydride: Use a slight excess (e.g., 1.1 to 1.5 equivalents) of acetic anhydride. - Optimize Temperature: If the reaction is sluggish at room temperature, gentle heating (e.g., 40-50°C) may be beneficial. However, avoid excessive heat to prevent side reactions.[8][9] |
| Side Reaction Products Detected | - Control pH: Ensure the reaction is performed under slightly acidic to neutral conditions to favor Nα-acetylation.[7] - Optimize Temperature: High temperatures can promote the formation of side products. |
| Product Degradation (Hydrolysis) | - Control pH during Workup: Avoid strongly acidic or basic conditions during the workup procedure. Neutralize the reaction mixture carefully. |
Problem 2: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Co-precipitation of Starting Material | - Optimize Crystallization Solvent: Use a solvent system in which this compound has lower solubility than histidine at low temperatures. Ethanol-water mixtures are often effective for crystallizing amino acid derivatives.[5] - Column Chromatography: If crystallization is ineffective, purification by ion-exchange or reversed-phase chromatography can be employed to separate the product from the more polar histidine. |
| Removal of Acetic Acid | - Azeotropic Removal: After the reaction, the solvent and excess acetic anhydride/acetic acid can be removed under reduced pressure. Co-evaporation with a non-polar solvent like toluene (B28343) can help remove residual acetic acid. - Aqueous Workup: A carefully controlled aqueous workup with a mild base can neutralize acetic acid, but care must be taken to avoid hydrolysis of the product. |
| Product is an Oil or Fails to Crystallize | - Purity Check: The presence of impurities can inhibit crystallization. Analyze the crude product by TLC or LC-MS to identify contaminants. - Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent. - Solvent System for Crystallization: Experiment with different solvent systems to find one that promotes crystallization. |
Experimental Protocols
Key Experiment: Synthesis of N-Acetyl-L-histidine
This protocol is a general guideline for the N-acetylation of L-histidine using acetic anhydride.
Materials:
-
L-Histidine
-
Glacial Acetic Acid
-
Acetic Anhydride
-
Diethyl Ether
-
Deionized Water
Procedure:
-
Dissolution: Dissolve L-histidine in glacial acetic acid. The concentration may need to be optimized based on solubility.
-
Acetylation: Cool the solution in an ice bath. Add acetic anhydride (typically 1.1 to 1.5 molar equivalents) dropwise with constant stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, remove the acetic acid under reduced pressure.
-
Purification (Crystallization):
-
Dissolve the crude product in a minimal amount of hot ethanol or an ethanol/water mixture.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold diethyl ether.
-
Dry the purified N-Acetyl-L-histidine under vacuum.
-
Visual Guides
Logical Workflow for Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low yield.
Reaction Pathway and Potential Side-Products
Caption: Reaction scheme for this compound synthesis.
References
- 1. Unexpected chain-terminating side reaction caused by histidine and acetic anhydride in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Side reactions in solid phase synthesis of histidine-containing peptides. Characterization of two major impurities by sample displacement chromatography and FAB-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactions of Histidine [employees.csbsju.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. opus.govst.edu [opus.govst.edu]
- 6. researchgate.net [researchgate.net]
- 7. Nα Selective Acetylation of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP3882256A1 - Method for producing n-acetyl dipeptide and n-acetyl amino acid - Google Patents [patents.google.com]
- 9. DE19546533A1 - Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids - Google Patents [patents.google.com]
Preventing degradation of N-Acetylhistidine during sample preparation
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of N-Acetylhistidine during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
N-Acetyl-L-histidine (NAH) is an acetylated derivative of the amino acid L-histidine.[1][2] It is found as a biomolecule in the brain and eyes of many vertebrates and is studied for its physiological roles, including acting as an osmolyte.[2] Its stability is critical for accurate quantification in research and for maintaining its integrity in pharmaceutical formulations. Degradation can lead to inaccurate experimental results and loss of biological activity.
Q2: What are the primary causes of this compound degradation during sample preparation?
The primary degradation pathway for this compound is the hydrolysis of the acetyl group, reverting the molecule to L-histidine and acetate. This can be caused by:
-
Enzymatic Activity: Specific enzymes, such as acylases (deacetylases), can cleave the acetyl group.[2] These enzymes may be present in biological samples.
-
Extreme pH: Both highly acidic and highly alkaline conditions can catalyze the hydrolysis of the amide bond.
-
High Temperatures: Elevated temperatures can accelerate the rate of chemical hydrolysis.
-
Oxidizing Agents: The imidazole (B134444) ring of the histidine moiety can be susceptible to oxidation, especially in the presence of strong oxidizing agents.[3]
Q3: How should I properly store this compound to ensure its stability?
Proper storage is crucial for preventing degradation. Recommendations for both solid and stock solutions are summarized below.
Q4: What are the best practices for preparing this compound solutions?
To prepare stable solutions, it is recommended to:
-
Use high-purity water or a suitable buffer as the solvent.[4]
-
If using water for a stock solution, it should be filtered and sterilized (e.g., with a 0.22 μm filter) before use.[4]
-
For in vivo experiments, it is best to prepare the working solution freshly on the day of use.[4]
-
Avoid extreme pH conditions. Histidine is often used as a buffer itself because its imidazole ring has a pKa near physiological pH (~6.0), which can help maintain pH stability.[5]
-
If precipitation occurs during preparation, sonication or gentle heating can be used to aid dissolution, but prolonged exposure to heat should be avoided.[4]
Q5: How can I prevent enzymatic degradation from my biological samples?
If your sample matrix (e.g., tissue homogenate, cell lysate) contains deacetylating enzymes, consider the following:
-
Work Quickly and at Low Temperatures: Keep samples on ice at all times to reduce enzyme activity.
-
Heat Inactivation: Briefly heating the sample (e.g., 95°C for 5-10 minutes) can denature and inactivate many enzymes. However, test this approach first to ensure it doesn't cause thermal degradation of this compound.
-
Enzyme Inhibitors: Use a broad-spectrum protease and phosphatase inhibitor cocktail. While specific acylase inhibitors are less common in general cocktails, reducing overall enzymatic activity is beneficial.
Q6: What analytical methods are recommended for detecting this compound and its degradation products?
High-Performance Liquid Chromatography (HPLC) is a common and effective method for the separation and quantification of this compound and related compounds like L-histidine.[6][7] Coupling HPLC with Mass Spectrometry (LC-MS) provides higher specificity and sensitivity, making it the gold standard for identifying and quantifying these molecules in complex biological matrices.[7][8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no detectable this compound signal | Degradation during storage. | Verify that solid compounds and stock solutions were stored according to the conditions outlined in the storage table. Prepare fresh solutions if necessary. |
| Degradation during sample processing. | Process all samples on ice. Avoid high temperatures and extreme pH. Ensure all buffers are within a neutral pH range (e.g., 6.0-7.5). | |
| Enzymatic degradation in biological samples. | Add a protease inhibitor cocktail to your lysis/homogenization buffer. If possible, perform a heat inactivation step before proceeding with extraction. | |
| Inconsistent or poor reproducibility of results | Incomplete dissolution. | Ensure the this compound is fully dissolved. Use gentle heating or sonication if necessary, but cool the solution promptly.[4] |
| Variable degradation between samples. | Standardize sample preparation time for all samples. Keep all samples on ice throughout the entire workflow. | |
| Appearance of unexpected peaks in chromatogram | Detection of degradation products. | The most common degradation product is L-histidine. Run an L-histidine standard to confirm if the retention time matches the unexpected peak. |
| Oxidation or other side reactions. | Ensure all reagents and solvents are fresh and of high purity. Avoid exposure to strong oxidizing agents.[3] Consider degassing solvents to remove dissolved oxygen. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | 2-8°C (Refrigerated) | Long-term | Keep sealed and dry.[3][9] |
| Stock Solution | -80°C | Up to 6 months | Ensure it is sealed to protect from moisture.[4] |
| Stock Solution | -20°C | Up to 1 month | Ensure it is sealed to protect from moisture.[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution for use in experiments.
Materials:
-
This compound powder
-
High-purity (e.g., Milli-Q) water or appropriate buffer (e.g., PBS, pH 7.4)
-
Sterile 0.22 μm syringe filter
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Allow the this compound powder container to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile tube.
-
Add the appropriate volume of solvent (water or buffer) to achieve the target concentration.
-
Vortex thoroughly until the powder is completely dissolved. If needed, gently warm the solution or sonicate briefly to aid dissolution.
-
Sterilize the solution by passing it through a 0.22 μm syringe filter into a new sterile tube.[4]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, date, and your initials.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[4]
Protocol 2: Extraction from Biological Tissue
Objective: To extract this compound from tissue samples while minimizing enzymatic and chemical degradation.
Materials:
-
Frozen tissue sample (~50 mg)
-
Ice-cold Homogenization Buffer (e.g., PBS with protease inhibitor cocktail)
-
Tissue homogenizer (e.g., bead beater, sonicator)
-
Ice-cold 100% Acetonitrile (B52724) or Methanol (B129727) (for protein precipitation)
-
Microcentrifuge tubes
-
Refrigerated centrifuge (4°C)
Procedure:
-
Pre-cool all tubes, buffers, and equipment. Perform all steps on ice.
-
Weigh approximately 50 mg of frozen tissue and place it in a pre-chilled microcentrifuge tube containing homogenization buffer.
-
Homogenize the tissue until no visible particles remain.
-
To precipitate proteins, add 3 volumes of ice-cold acetonitrile or methanol to the homogenate (e.g., 300 μL of solvent for every 100 μL of homogenate).
-
Vortex vigorously for 30 seconds to ensure thorough mixing.
-
Incubate the mixture on ice for 20 minutes to allow for complete protein precipitation.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.[8]
-
Carefully collect the supernatant, which contains the small molecule metabolites including this compound, without disturbing the protein pellet.
-
The supernatant can be analyzed directly by LC-MS or dried under a gentle stream of nitrogen and reconstituted in a suitable solvent for analysis.
-
Analyze the sample as soon as possible or store it at -80°C.
Visualizations
Key Degradation Pathway
Caption: Primary degradation pathway of this compound via hydrolysis.
Recommended Sample Preparation Workflow
Caption: Workflow to minimize degradation during biological sample preparation.
Troubleshooting Logic Flow
Caption: A logical flow for troubleshooting common this compound stability issues.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0032055) [hmdb.ca]
- 2. N-acetyl-l-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization and quantification of histidine degradation in therapeutic protein formulations by size exclusion-hydrophilic interaction two dimensional-liquid chromatography with stable-isotope labeling mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chemscene.com [chemscene.com]
Identifying and minimizing interferences in N-Acetylhistidine assays
Welcome to the technical support center for N-Acetylhistidine (NAH) assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize interferences in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound assays?
A1: Interferences in this compound assays can arise from several sources, broadly categorized as matrix effects, cross-reactivity, and issues related to sample handling and stability.
-
Matrix Effects: Components in the biological sample (e.g., plasma, serum, urine) other than NAH can interfere with the assay. Common sources include endogenous compounds, lipids, proteins, and anticoagulants.[1] These effects can lead to ion suppression or enhancement in LC-MS/MS analysis or non-specific binding in immunoassays, resulting in inaccurate quantification.
-
Cross-Reactivity: This is a significant concern in immunoassays, where antibodies may bind to molecules that are structurally similar to this compound. Potential cross-reactants include other N-acetylated amino acids, histidine, and histidine-containing dipeptides like carnosine and anserine.[2][3][4]
-
Sample Stability: this compound may be susceptible to degradation during sample collection, processing, and storage. Factors such as pH, temperature, and enzymatic activity can lead to the deacetylation of NAH, resulting in lower measured concentrations.[5]
Q2: How can I determine if my assay is experiencing interference?
A2: Several validation experiments can help identify the presence of interference:
-
Spike and Recovery: A known amount of this compound is added (spiked) into a sample and the recovery is measured. A recovery significantly different from 100% (typically outside the 80-120% range) suggests the presence of matrix effects.
-
Parallelism (Linearity of Dilution): A sample is serially diluted and the concentration of this compound is measured at each dilution. If the measured concentration after correcting for the dilution factor is not consistent across the dilution series, it indicates that the sample matrix is interfering with the assay.
-
Blank Analysis: Analyzing a blank sample (a matrix without the analyte) can help identify interfering signals from the matrix itself.
Q3: What are structurally similar molecules that could potentially cross-react in an this compound immunoassay?
A3: Molecules with a similar structure to this compound are potential cross-reactants. These include:
- Histidine: The precursor amino acid.
- Carnosine (β-alanyl-L-histidine) and Anserine (β-alanyl-N-methylhistidine): Dipeptides containing histidine.[2][4]
- Other N-acetylated amino acids: For example, N-acetyl-Nτ-methylhistidine.[6]
- Histamine: A metabolite of histidine.
It is crucial to test the cross-reactivity of the antibody with these and other related compounds during assay development and validation.
Q4: How should I handle and store my samples to ensure the stability of this compound?
A4: Proper sample handling and storage are critical for accurate quantification of this compound.
- Temperature: Samples should be kept on ice during processing to minimize enzymatic degradation. For long-term storage, freezing at -80°C is recommended.[5][7]
- pH: Avoid strongly acidic or basic conditions during sample preparation, as this can lead to the hydrolysis of the N-acetyl group.[5]
- Processing Time: Minimize the time between sample collection and analysis or freezing to reduce the risk of degradation.[5]
- Anticoagulants: If collecting plasma, be aware that some anticoagulants like Li-heparin can cause matrix effects in LC-MS/MS assays.[1]
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your this compound assays.
Issue 1: Poor Spike and Recovery
Symptom: The recovery of spiked this compound in your sample matrix is consistently below 80% or above 120%.
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Matrix Effects (Ion Suppression/Enhancement in LC-MS/MS) | Optimize sample preparation to remove interfering substances. Techniques like solid-phase extraction (SPE) are generally more effective at removing matrix components than protein precipitation.[8] Adjusting the chromatography to better separate NAH from interfering peaks can also help. |
| Matrix Effects (Non-specific binding in Immunoassays) | Optimize the sample dilution to reduce the concentration of interfering components.[5] Ensure the use of appropriate blocking agents in the assay buffer to prevent non-specific binding. |
| Analyte Degradation | Re-evaluate your sample handling and storage procedures. Ensure samples are kept at a low temperature and that the pH is controlled to prevent deacetylation.[5] |
| Incorrect Spiking Concentration | Verify the concentration of your spiking solution. Ensure the spiked amount results in a concentration that falls within the linear range of your standard curve. |
Issue 2: Non-Parallel Dilution Curves
Symptom: The measured concentration of this compound is not consistent when the sample is serially diluted.
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Matrix Interference | The interfering components in the sample are not being diluted out proportionally to the analyte. A higher initial sample dilution may be necessary to overcome this effect. |
| Prozone Effect (in Sandwich Immunoassays) | At very high concentrations of this compound, both the capture and detection antibodies can become saturated, leading to a decrease in signal. Diluting the sample will bring the analyte concentration into the optimal range of the assay. |
| Antibody Cross-Reactivity | An interfering, cross-reacting molecule is present at a high concentration and is not being diluted out in the same manner as this compound. Further investigation into potential cross-reactants is needed. |
Issue 3: High Background Signal in Immunoassay
Symptom: The signal from your blank or zero-standard wells is unusually high.
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Insufficient Washing | Increase the number of wash steps and the soaking time between washes to ensure all unbound reagents are removed. |
| Contaminated Reagents | Prepare fresh buffers and substrate solutions. Ensure that pipette tips are not a source of cross-contamination. |
| Non-specific Antibody Binding | Optimize the concentration of blocking agents (e.g., BSA, casein) in your assay buffer. |
| Cross-Reactivity of Secondary Antibody | Ensure the secondary antibody is specific to the primary antibody and is not cross-reacting with other components in the well. |
Quantitative Data on Interferences
The following tables provide illustrative quantitative data on potential interferences in this compound assays. Note: This data is representative and may not reflect the performance of all assays. It is essential to validate your specific assay.
Table 1: Illustrative Cross-Reactivity of Structurally Similar Molecules in an this compound ELISA
| Compound | Concentration Tested (µM) | % Cross-Reactivity |
| This compound | 1.0 | 100 |
| L-Histidine | 100 | < 0.1 |
| Carnosine | 100 | 1.5 |
| Anserine | 100 | 0.8 |
| N-acetyl-Nτ-methylhistidine | 10 | 12.0 |
| Histamine | 100 | < 0.1 |
Table 2: Illustrative Impact of Matrix Effects on this compound Quantification in LC-MS/MS
| Sample Matrix | This compound Concentration (µM) | % Recovery (Spike) |
| Neat Solution (Control) | 10 | 100 |
| Human Plasma (Protein Precipitation) | 10 | 65 |
| Human Plasma (Solid-Phase Extraction) | 10 | 92 |
| Human Urine (Dilute and Shoot) | 10 | 78 |
Table 3: Illustrative Effect of Hemolysis and Lipemia on a Competitive this compound ELISA
| Interference Level | Hemolysis (g/L Hemoglobin) | % Interference | Lipemia (mg/dL Triglycerides) | % Interference |
| None | 0 | 0 | 0 | 0 |
| Mild | 1 | -5 | 200 | -8 |
| Moderate | 5 | -25 | 500 | -30 |
| Severe | 10 | -50 | 1000 | -60 |
Experimental Protocols
Protocol 1: Spike and Recovery Experiment for this compound ELISA
Objective: To assess for matrix effects in a sample by measuring the recovery of a known amount of spiked this compound.
Materials:
-
This compound ELISA kit
-
This compound standard
-
Sample matrix (e.g., plasma, serum)
-
Assay diluent
Procedure:
-
Prepare a Spiking Solution: Reconstitute the this compound standard to a concentration that is approximately 10-fold higher than the expected endogenous concentration in your sample.
-
Prepare Samples:
-
Unspiked Sample: Aliquot your sample.
-
Spiked Sample: Add a small volume of the spiking solution to your sample. The volume should be small enough not to significantly dilute the sample (e.g., 1 part spike to 9 parts sample).
-
Control Spike: Add the same amount of spiking solution to an equal volume of assay diluent.
-
-
Assay: Run the unspiked sample, spiked sample, and control spike in the ELISA according to the kit protocol.
-
Calculate Recovery:
-
Recovery (%) = [ ( [Spiked Sample] - [Unspiked Sample] ) / [Control Spike] ] * 100
-
Where [ ] denotes concentration.
-
Acceptance Criteria: A recovery between 80% and 120% is generally considered acceptable.
Protocol 2: Parallelism (Linearity of Dilution) Experiment for this compound Immunoassay
Objective: To determine if the sample matrix affects the assay in a concentration-dependent manner.
Materials:
-
This compound immunoassay kit
-
Sample with a detectable endogenous level of this compound
-
Assay diluent
Procedure:
-
Prepare Serial Dilutions: Create a series of dilutions of your sample in the assay diluent (e.g., 1:2, 1:4, 1:8, 1:16).
-
Assay: Run the undiluted sample and each dilution in the immunoassay.
-
Calculate Corrected Concentrations: Determine the concentration of this compound in each diluted sample from the standard curve and then multiply by the corresponding dilution factor to get the corrected concentration.
-
Assess Parallelism: Compare the corrected concentrations across the dilution series. The coefficient of variation (CV) of the corrected concentrations should ideally be less than 20%.
Acceptance Criteria: The assay is considered to have good parallelism if the corrected concentrations are consistent across the dilution range.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. "Anti-Crosslinking Properties of Carnosine: Significance of Histidine" by Laura J. Hobart, Ines Seibel et al. [digitalcommons.kansascity.edu]
- 3. mdpi.com [mdpi.com]
- 4. Effects of carnosine and histidine-containing dipeptides on biomarkers of inflammation and oxidative stress: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Development and Validation of a Liquid Chromatography-Tandem Mass Spectrometry Method for the Simultaneous Quantification of Nτ-Methylhistidine, N-Acetyl-Nτ-Methylhistidine, and Creatinine in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. creative-biostructure.com [creative-biostructure.com]
Strategies to increase the sensitivity of N-Acetylhistidine detection
Welcome to the Technical Support Center for N-Acetylhistidine (NAH) detection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity and reliability of your NAH detection experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in detecting this compound at low concentrations?
A1: The main challenges in detecting this compound (NAH) at low concentrations include its high polarity, which can lead to poor retention on traditional reversed-phase chromatography columns, and its chemical structure, which can result in low ionization efficiency in mass spectrometry, particularly in positive ion mode. The acetyl group on the alpha-amino group neutralizes the positive charge, which can suppress the signal in electrospray ionization (ESI).
Q2: Which analytical techniques are most suitable for sensitive this compound detection?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of NAH in complex biological matrices. High-performance liquid chromatography (HPLC) with fluorescence or UV detection can also be used, but often requires derivatization to achieve adequate sensitivity.
Q3: How can I improve the retention of this compound on my HPLC column?
A3: To improve the retention of the highly polar NAH molecule, consider using Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC columns have polar stationary phases that retain polar analytes more effectively than traditional C18 columns. Alternatively, using a reversed-phase method with a highly aqueous mobile phase and no organic modifier at the beginning of the gradient can also enhance retention.
Q4: Is a stable isotope-labeled internal standard necessary for accurate quantification of this compound?
A4: Yes, using a stable isotope-labeled internal standard (SIL-IS), such as N-Acetyl-d3-histidine, is highly recommended for the most accurate and precise quantification. A SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression, allowing for reliable correction of these interferences.
Q5: Can derivatization improve the sensitivity of this compound detection?
A5: Absolutely. Derivatization can significantly enhance the sensitivity of NAH detection by introducing a moiety that is more readily ionizable in mass spectrometry or is fluorescent for HPLC-FLD analysis. For example, derivatizing the imidazole (B134444) ring or the carboxyl group can improve chromatographic behavior and detection sensitivity.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Issue 1: Poor or No Chromatographic Retention
| Possible Cause | Recommended Solution |
| Inappropriate Column Chemistry | For reversed-phase HPLC, ensure your mobile phase is sufficiently aqueous to retain the polar NAH. Consider starting with 100% aqueous mobile phase. For more robust retention, switch to a HILIC column.[1][2][3][4][5] |
| Incorrect Mobile Phase Composition | In HILIC, ensure a high organic content (typically >80% acetonitrile) in your mobile phase to promote retention. In reversed-phase, ensure your aqueous mobile phase has an appropriate pH to control the ionization state of NAH. |
| Sample Solvent Mismatch | Dissolve your sample in a solvent that is weaker than or equal in elution strength to your initial mobile phase to prevent peak distortion and poor retention. |
Issue 2: Low Signal Intensity in Mass Spectrometry
| Possible Cause | Recommended Solution |
| Poor Ionization Efficiency | The acetyl group neutralizes the positive charge on the alpha-amino group. Try switching to negative ion mode to detect the deprotonated carboxyl group. Alternatively, use chemical derivatization to add a permanently charged or more easily ionizable group. |
| Suboptimal MS Parameters | Optimize source parameters such as capillary voltage, source temperature, and gas flows. Perform a compound-specific optimization to determine the optimal fragmentor voltage and collision energy for your specific instrument. |
| Matrix Effects | Co-eluting compounds from the sample matrix can suppress the ionization of NAH. Improve sample clean-up using solid-phase extraction (SPE) or liquid-liquid extraction (LLE). The use of a stable isotope-labeled internal standard is crucial to compensate for matrix effects.[6][7] |
Issue 3: Inconsistent Peak Areas and Poor Reproducibility
| Possible Cause | Recommended Solution |
| Sample Degradation | Ensure proper storage of samples (typically at -80°C) and process them on ice to minimize enzymatic or chemical degradation of NAH. |
| Inconsistent Sample Preparation | Use a validated and standardized sample preparation protocol. Ensure accurate and consistent pipetting, especially when adding the internal standard. |
| LC System Variability | Ensure the LC system is properly equilibrated and that there are no leaks. Check for pressure fluctuations that might indicate pump issues. |
Experimental Protocols
Protocol 1: Sample Preparation from Human Plasma for LC-MS/MS Analysis
This protocol is adapted from methods for the similar compound N-Acetylcysteine.[8][9][10]
Materials:
-
Human plasma collected in K2EDTA tubes
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
This compound analytical standard
-
N-Acetyl-d3-histidine (or other suitable stable isotope-labeled internal standard)
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of 14,000 x g
Procedure:
-
Prepare a stock solution of the internal standard (e.g., 1 mg/mL N-Acetyl-d3-histidine) in methanol. Create a working solution by diluting the stock solution in ACN to a final concentration of 100 ng/mL.
-
Thaw plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the internal standard working solution to the plasma and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Incubate on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or an autosampler vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex to mix and inject into the LC-MS/MS system.
Protocol 2: Derivatization of this compound with Dansyl Chloride for Enhanced HPLC-FLD or LC-MS Detection
This protocol is based on general methods for amino acid derivatization with dansyl chloride.[11][12][13][14][15]
Materials:
-
This compound standard or sample extract
-
Dansyl chloride solution (5 mg/mL in acetone)
-
Sodium bicarbonate buffer (100 mM, pH 9.5)
-
Methylamine (B109427) hydrochloride solution (100 mM in water) to quench the reaction
-
Formic acid
-
Acetonitrile, HPLC grade
-
Heating block or water bath
Procedure:
-
To 50 µL of the NAH standard or sample in a microcentrifuge tube, add 50 µL of sodium bicarbonate buffer.
-
Add 100 µL of the dansyl chloride solution.
-
Vortex the mixture and incubate at 60°C for 30 minutes in the dark.
-
After incubation, cool the mixture to room temperature.
-
Add 25 µL of the methylamine hydrochloride solution to quench the excess dansyl chloride. Vortex and let it stand for 10 minutes at room temperature.
-
Acidify the reaction mixture by adding 5 µL of formic acid.
-
Centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitate.
-
Transfer the supernatant to an autosampler vial for analysis.
Quantitative Data Summary
The following tables provide example LC-MS/MS parameters and expected performance characteristics for NAH analysis, adapted from validated methods for similar N-acetylated amino acids.[9][10]
Table 1: Example LC-MS/MS Parameters for this compound
| Parameter | Setting |
| LC Column | HILIC, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 95% B to 50% B over 5 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| Precursor Ion (m/z) | 198.1 |
| Product Ions (m/z) | 110.1, 140.1 |
| Internal Standard (d3-NAH) | Precursor: 201.1, Product: 113.1 |
Table 2: Expected Method Performance (Based on Analogs)
| Parameter | Expected Value |
| Linear Range | 10 - 5000 ng/mL |
| Limit of Detection (LOD) | ~2 ng/mL |
| Limit of Quantification (LOQ) | ~10 ng/mL[9] |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | ± 15% |
Visualizations
Caption: Workflow for LC-MS/MS analysis of this compound.
Caption: Biosynthesis of this compound.
References
- 1. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 2. agilent.com [agilent.com]
- 3. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. Determination of N-acetylcysteine in human plasma by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]
- 13. mdpi.com [mdpi.com]
- 14. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives | PDF | High Performance Liquid Chromatography | Chromatography [scribd.com]
Addressing poor peak shape in N-Acetylhistidine chromatography
Technical Support Center: N-Acetylhistidine Chromatography
Welcome to the technical support center for troubleshooting chromatographic analyses of this compound. This guide provides detailed solutions in a question-and-answer format to address common issues, particularly poor peak shape, encountered by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for this compound?
Poor peak shape in the chromatography of this compound, a polar and zwitterionic compound, typically manifests as peak tailing, fronting, or splitting. The primary causes are often related to secondary chemical interactions, issues with the mobile or stationary phase, or problems with the instrument setup.[1][2]
-
Peak Tailing: This is the most frequent issue. It is often caused by strong interactions between the basic imidazole (B134444) group of this compound and acidic residual silanol (B1196071) groups on silica-based columns.[2][3][4][5] Other causes include column overload, low buffer concentration, and extra-column dead volume.[2][6][7][8]
-
Peak Fronting: This is less common and can be a result of column overload, where too much sample is injected, or a mismatch between the sample solvent and the mobile phase.[7][9]
-
Split Peaks: This issue often points to a physical problem, such as a partially blocked column frit, a void in the column packing material, or issues with the injector.[1][6][10]
Q2: How does the mobile phase composition affect the peak shape of this compound?
The mobile phase is a critical factor in achieving good peak shape for polar analytes like this compound, especially in Hydrophilic Interaction Liquid Chromatography (HILIC).
-
pH: The pH of the mobile phase controls the ionization state of this compound, which has a carboxylic acid group (pKa ≈ 3.5) and an imidazole ring (pKa ≈ 6.8).[11][12] Operating at a pH close to one of these pKa values can lead to mixed ionization states and result in peak broadening or tailing.[4] For robust methods, it is recommended to work at a pH at least two units away from the analyte's pKa.
-
Buffer Concentration: An adequate buffer concentration (typically 10-50 mM) is essential to maintain a stable pH and to minimize secondary ionic interactions between the analyte and the stationary phase, which can cause peak tailing.[8]
-
Organic Solvent Content (in HILIC): In HILIC, a high concentration of an organic solvent like acetonitrile (B52724) (>70%) is used.[13] The water content is crucial for establishing the aqueous layer on the stationary phase that facilitates the separation.[14] Inconsistent solvent composition can lead to poor reproducibility and distorted peaks.
Q3: My peak is tailing. How can I fix it?
Peak tailing for this compound is commonly due to interactions with the stationary phase. Here are several strategies to address this:
-
Optimize Mobile Phase pH: Adjust the pH to be well below the pKa of the imidazole ring (e.g., pH 3-4) to ensure it is fully protonated and reduce interactions with silanol groups.[8]
-
Increase Buffer Strength: Increasing the buffer concentration can help mask residual silanol groups on the column, improving peak symmetry.[8]
-
Use a Deactivated Column: Employ an end-capped column or a column with a polar-embedded phase to minimize the availability of silanol groups.[3][4] For HILIC, zwitterionic or amide phases can also offer better peak shapes for polar compounds.
-
Reduce Sample Load: Injecting too much sample can saturate the active sites on the column, leading to tailing.[2][7] Try reducing the injection volume or diluting the sample.[7][8]
-
Check for Extra-Column Volume: Ensure that tubing is as short and narrow as possible and that all fittings are secure to minimize dead volume, which can cause peaks to broaden and tail.[3][8]
Troubleshooting Guide: Step-by-Step Solutions
Problem: Severe Peak Tailing with this compound
This guide provides a systematic approach to diagnosing and resolving peak tailing.
Step 1: Evaluate the Mobile Phase
-
Action: Prepare a fresh batch of mobile phase, carefully verifying the pH and ensuring all components are fully dissolved and mixed.
-
Rationale: An incorrectly prepared mobile phase, especially with the wrong pH, is a common source of peak shape problems.[6]
Step 2: Test for Column Overload
-
Action: Reduce the injection volume by 50% or dilute the sample 10-fold and reinject.
-
Rationale: If the peak shape improves significantly, the issue is column overload.[6][7]
Step 3: Isolate the Column as the Problem
-
Action: If a guard column is being used, remove it and perform an injection. If the problem persists, replace the analytical column with a new one of the same type.
-
Rationale: This helps determine if the guard column has failed or if the analytical column itself is contaminated or has a degraded packing bed.[6][7]
Step 4: Address System-Related Issues
-
Action: Inspect all tubing and connections for leaks or improper fittings. Backflushing the column may also dislodge particulates from the inlet frit.[6]
-
Rationale: Physical issues within the HPLC system can distort peak shape for all analytes in the chromatogram.[6]
Data Presentation
The table below illustrates the theoretical effect of mobile phase pH on the retention and peak shape of this compound, based on its known pKa values of approximately 3.5 and 6.8.[11][12]
| Mobile Phase pH | Predicted Charge of this compound | Expected Interaction with Silica | Predicted Peak Asymmetry (Tf) | Predicted Retention Time |
| 3.0 | Positive (Imidazole Protonated) | Repulsive (Silanols Protonated) | ~1.1 - 1.3 | Shorter |
| 4.5 | Zwitterionic | Strong Ionic Interaction | > 1.8 | Longer |
| 7.0 | Negative (Carboxylate Deprotonated) | Strong Ionic Interaction | > 2.0 | Longest |
| 8.0 | Negative (Carboxylate Deprotonated) | Very Strong Ionic Interaction | > 2.2 | Very Long |
Note: This table provides a theoretical guide. Actual results will vary based on the specific column, mobile phase composition, and other experimental conditions.
Experimental Protocols
Protocol: HILIC Method for this compound Analysis
This protocol describes a typical HILIC method that can be used as a starting point for analysis and troubleshooting.
1. Materials and Equipment:
-
HPLC system with a UV or Mass Spectrometry (MS) detector
-
HILIC column (e.g., Zwitterionic, Amide, or Bare Silica, 2.1 x 100 mm, 2.7 µm)
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Deionized water
2. Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Prepare a 10 mM ammonium formate solution in deionized water. Adjust the pH to 3.2 with formic acid.
-
Mobile Phase B (Organic): 100% Acetonitrile.
3. Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 2 µL
-
Gradient Program:
-
0-1 min: 95% B
-
1-8 min: 95% to 60% B
-
8-9 min: 60% B
-
9.1-12 min: 95% B (Re-equilibration)
-
-
Detection: UV at 210 nm or MS in positive ion mode.
4. Sample Preparation:
-
Dissolve the this compound standard in a solvent that matches the initial mobile phase conditions (e.g., 95:5 Acetonitrile:Water) to a final concentration of 10 µg/mL.
-
Crucial Step: Ensure the sample diluent is as weak as or weaker than the initial mobile phase to prevent peak distortion.[10]
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting poor peak shape in this compound chromatography.
A troubleshooting workflow for poor peak shape in this compound chromatography.
References
- 1. silicycle.com [silicycle.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. chromtech.com [chromtech.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. mastelf.com [mastelf.com]
- 8. uhplcs.com [uhplcs.com]
- 9. uhplcs.com [uhplcs.com]
- 10. halocolumns.com [halocolumns.com]
- 11. Human Metabolome Database: Showing metabocard for this compound (HMDB0032055) [hmdb.ca]
- 12. Showing Compound this compound (FDB008762) - FooDB [foodb.ca]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. agilent.com [agilent.com]
Best practices for long-term storage of N-Acetylhistidine samples
This guide provides best practices for the long-term storage of N-Acetylhistidine samples, troubleshooting advice for common experimental issues, and detailed protocols for stability assessment.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term stability, solid this compound, particularly as N-Acetyl-L-histidine monohydrate, should be stored in a tightly sealed container, protected from moisture and light. Recommended temperatures vary, with options including 2-8°C or in a cool, dark place below 15°C.[1][2] For extended periods, storage at -20°C in a desiccator is a common practice for ensuring the stability of related compounds like peptides.[3]
Q2: How should I store this compound solutions for long-term use?
Stock solutions of this compound are best preserved when stored frozen. For instance, a stock solution can be stable for up to 6 months at -80°C or for 1 month at -20°C.[4] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the solution into single-use volumes before freezing.[5]
Q3: What solvents are suitable for dissolving and storing this compound?
This compound is soluble in water. For stock solutions, sterile, high-purity water is a common choice. If using water as the solvent for a stock solution that will be used in cell culture, it is advisable to filter-sterilize the solution through a 0.22 µm filter before use.[4] For compounds that are difficult to dissolve, small amounts of DMSO can be used, but it is generally not recommended for long-term storage of solutions.[3]
Q4: What are the potential degradation pathways for this compound during storage?
The primary degradation pathways for this compound include hydrolysis of the N-acetyl group, particularly under strongly acidic or basic conditions, and photo-oxidation, which can potentially lead to the formation of dimers. The stability of related N-acetylated amino acids has been shown to be pH-dependent.
Q5: How can I tell if my this compound sample has degraded?
Visual inspection for color changes or precipitation in solutions can be an initial indicator. However, the most reliable method is to use analytical techniques such as High-Performance Liquid Chromatography (HPLC) to assess the purity of the sample and quantify any degradation products. A decrease in the main this compound peak and the appearance of new peaks are indicative of degradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Difficulty Dissolving Solid this compound | - Low-quality solvent- Sample has absorbed moisture and formed aggregates- Incorrect pH of the solvent | - Use high-purity, sterile water or an appropriate buffer.- Allow the container to equilibrate to room temperature in a desiccator before opening to minimize moisture absorption.- Gentle warming and sonication can aid dissolution.[4] |
| Precipitation in this compound Solution Upon Storage | - Solution concentration is too high for the storage temperature- Change in pH of the solution- Degradation of the compound | - Store at a lower concentration or consider using a different solvent system.- Ensure the pH of the solution is stable and within the optimal range (typically pH 5-7 for similar compounds).- Analyze the precipitate and the supernatant by HPLC to check for degradation. |
| Inconsistent Experimental Results | - Degradation of this compound stock solution- Repeated freeze-thaw cycles- Contamination of the stock solution | - Prepare fresh stock solutions from solid material.- Aliquot stock solutions to avoid multiple freeze-thaw cycles.- Use sterile techniques when preparing and handling solutions to prevent microbial contamination. |
| Appearance of Unexpected Peaks in HPLC Analysis | - Sample degradation- Contamination from solvent or glassware- Interaction with other components in a complex mixture | - Perform a forced degradation study to identify potential degradation products.- Run a blank injection of the solvent to check for contaminants.- Analyze a simplified sample matrix to isolate the source of the interaction. |
Quantitative Stability Data
The following table summarizes storage recommendations and provides illustrative stability data for this compound and related compounds. Note that the quantitative degradation data for N-Acetylcysteine is provided as a reference to indicate potential stability profiles under different conditions.
| Compound | Form | Storage Condition | Duration | Stability/Observations | Reference |
| N-Acetyl-L-histidine monohydrate | Solid | 4°C, sealed, away from moisture | Long-term | Recommended storage condition. | [6] |
| This compound | Solid | 2-8°C, sealed, dry | Long-term | Recommended storage condition. | [1] |
| N-Acetyl-L-histidine monohydrate | Solution | -80°C | 6 months | Stable. | [4] |
| N-Acetyl-L-histidine monohydrate | Solution | -20°C | 1 month | Stable. | [4] |
| N-Acetylcysteine (Illustrative) | Solution (25 mg/mL in D5W) | 5 ± 3°C | 4 days | Content remained >95% of initial. | |
| N-Acetylcysteine (Illustrative) | Solution (25 mg/mL in D5W) | 25 ± 2°C | 3 days | Content remained >95% of initial. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol describes a hypothetical stability-indicating Reverse-Phase HPLC (RP-HPLC) method to assess the purity and stability of this compound samples.
1. Materials and Equipment:
-
This compound reference standard
-
HPLC grade acetonitrile (B52724) and water
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm)
-
HPLC system with UV detector
2. Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with 95% Water (containing 0.1% TFA) and 5% Acetonitrile (containing 0.1% TFA).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in water at a concentration of 1 mg/mL. Dilute further with the mobile phase to a working concentration (e.g., 0.1 mg/mL).
-
Sample Solution: Prepare the this compound sample to be tested at the same concentration as the working standard using the mobile phase as the diluent.
4. Analysis:
-
Inject the standard solution to determine the retention time and peak area of this compound.
-
Inject the sample solution.
-
Calculate the purity of the sample by comparing the peak area of this compound to the total peak area of all components in the chromatogram. The appearance of new peaks indicates the presence of degradation products.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to validate the stability-indicating nature of the HPLC method.
1. Preparation of Stressed Samples: Prepare solutions of this compound (e.g., 1 mg/mL in water) and subject them to the following stress conditions:
-
Acid Hydrolysis: Add 1N HCl to the sample solution and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH to the sample solution and heat at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide to the sample solution and store at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid this compound at 105°C for 24 hours, then dissolve in the mobile phase.
-
Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) for 24 hours.
2. Analysis of Stressed Samples:
-
Neutralize the acid and base hydrolyzed samples before injection.
-
Dilute all stressed samples to the working concentration with the mobile phase.
-
Analyze all samples by the stability-indicating HPLC method described in Protocol 1.
-
Monitor for the formation of new peaks and the decrease in the main this compound peak. The HPLC method is considered stability-indicating if the degradation product peaks are well-resolved from the parent peak.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting inconsistent results with this compound.
References
- 1. news-medical.net [news-medical.net]
- 2. foodaidquality.nutrition.tufts.edu [foodaidquality.nutrition.tufts.edu]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. azom.com [azom.com]
- 6. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
Calibration curve issues in N-Acetylhistidine quantification
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the quantification of N-Acetylhistidine.
Frequently Asked Questions (FAQs)
Q1: My calibration curve for this compound is non-linear. What are the potential causes?
A1: Non-linearity in your calibration curve can stem from several factors. The most common issues include:
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response.
-
Matrix Effects: Components in your sample matrix can interfere with the ionization of this compound, causing ion suppression or enhancement, which can affect the linearity of the response.[1][2]
-
Inappropriate Calibration Range: The selected concentration range for your calibration standards may not be appropriate for the detector's linear range.
-
Analyte Degradation: this compound may be unstable under the analytical conditions, leading to inconsistent measurements.[3]
-
Incorrect Regression Model: Using a linear regression model for an inherently non-linear response will result in a poor fit.
Q2: I'm observing high variability in the peak areas for my replicate injections. What should I investigate?
A2: High variability between replicate injections can be attributed to several factors throughout the analytical process:
-
Inconsistent Sample Preparation: Variations in extraction efficiency, pH, or temperature during sample processing can lead to inconsistent results.[3]
-
Analyte Instability: this compound can be susceptible to degradation in the autosampler.[3] Consider keeping the autosampler temperature controlled.
-
LC System Issues: Problems with the pump, injector, or column can cause fluctuations in retention time and peak area.
-
Mass Spectrometer Instability: Fluctuations in the ion source or detector can lead to inconsistent signal intensity.
Q3: What are the key considerations for selecting an internal standard for this compound quantification?
A3: The choice of an appropriate internal standard (IS) is critical for accurate and precise quantification. An ideal IS should have physicochemical properties as close as possible to this compound. The most effective choice is a stable isotope-labeled (SIL) version of this compound (e.g., N-Acetyl-L-[¹³C₆]histidine).[3] A SIL-IS will co-elute with the analyte and experience similar matrix effects and ionization efficiencies, thus providing the most accurate correction.[1][3] If a SIL-IS is not available, a structural analog with similar chromatographic behavior and ionization characteristics can be considered.
Q4: How can I minimize the risk of this compound degradation during sample preparation and analysis?
A4: To minimize the degradation of this compound, consider the following:
-
pH Control: Avoid strongly acidic or basic conditions during sample preparation, as this can lead to hydrolysis of the N-acetyl group.[3]
-
Temperature Control: Keep samples on ice or at 4°C during preparation and store them at -80°C.[3][4]
-
Enzyme Inhibition: If working with biological matrices, consider adding protease inhibitors to prevent enzymatic degradation.[5]
-
Antioxidants: If oxidation is a concern, adding antioxidants to the sample collection tubes and during preparation may be beneficial.
Troubleshooting Guides
Guide 1: Troubleshooting Poor Calibration Curve Linearity (r² < 0.99)
This guide provides a systematic approach to diagnosing and resolving issues with calibration curve linearity.
Step 1: Evaluate the Calibration Range and Data Points
-
Action: Visually inspect the calibration curve. Are there specific points, particularly at the high or low end, that deviate significantly from linearity?
-
Troubleshooting:
-
If the curve flattens at high concentrations, this suggests detector saturation. Reduce the upper limit of your calibration range.
-
If there is high variability at the lower limit, this may indicate issues with the limit of quantification (LOQ). Ensure your lowest standard is reliably detectable.
-
Consider removing outlier data points if a clear error can be identified (e.g., injection error). However, this should be done with caution and properly documented.[6][7]
-
Step 2: Investigate Potential for Matrix Effects
-
Action: Prepare a set of quality control (QC) samples in the same matrix as your study samples and another set in a clean solvent.
-
Troubleshooting:
-
A significant difference in the response between the matrix-based and solvent-based QCs indicates the presence of matrix effects.[1] Proceed to the "Investigating Matrix Effects" workflow.
-
Step 3: Assess Analyte Stability
-
Action: Re-inject aged samples from the autosampler and compare the peak areas to freshly prepared samples.
-
Troubleshooting:
-
A decrease in peak area over time suggests analyte degradation.[3] Implement stricter temperature control for the autosampler and consider the stability of your stock and working solutions.
-
Step 4: Review LC-MS/MS Method Parameters
-
Action: Scrutinize your liquid chromatography and mass spectrometry settings.
-
Troubleshooting:
-
Chromatography: Ensure adequate separation of this compound from other matrix components. Poor chromatography can lead to co-elution and ion suppression.[8]
-
Mass Spectrometry: Optimize ion source parameters (e.g., spray voltage, gas flows, temperature) to ensure efficient and stable ionization.[9][10]
-
Workflow for Troubleshooting Poor Linearity
Caption: A workflow for systematically troubleshooting poor calibration curve linearity.
Guide 2: Investigating and Mitigating Matrix Effects
Matrix effects, the alteration of ionization efficiency by co-eluting compounds, are a common challenge in LC-MS/MS bioanalysis.[1]
Step 1: Quantify the Matrix Effect
-
Protocol:
-
Prepare three sets of samples:
-
Set A: this compound standard in a clean solvent.
-
Set B: Blank matrix extract spiked with this compound standard post-extraction.
-
Set C: this compound standard spiked into the matrix before extraction.
-
-
Calculate the Matrix Factor (MF) and Recovery (RE).
-
MF (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
-
-
Interpretation:
-
MF < 100% indicates ion suppression.
-
MF > 100% indicates ion enhancement.
-
Low RE indicates inefficient extraction.
-
| Parameter | Formula | Interpretation |
| Matrix Factor (MF) | (Peak Area of Post-Spiked Sample / Peak Area of Neat Solution) * 100 | MF < 100%: Ion SuppressionMF > 100%: Ion Enhancement |
| Recovery (RE) | (Peak Area of Pre-Spiked Sample / Peak Area of Post-Spiked Sample) * 100 | Indicates the efficiency of the extraction process. |
| Process Efficiency (PE) | (Peak Area of Pre-Spiked Sample / Peak Area of Neat Solution) * 100 | Overall efficiency of the method. |
Step 2: Mitigate Matrix Effects
-
Improve Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[3]
-
Optimize Chromatography: Modify the LC gradient, mobile phase, or column to improve the separation of this compound from interfering compounds.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects, as the SIL-IS will be affected in the same way as the analyte.[3]
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.
Decision Tree for Investigating Matrix Effects
Caption: A decision tree to guide the investigation and mitigation of matrix effects.
Experimental Protocols
Protocol 1: Preparation of Standard Solutions and Calibration Curve
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol/water) in a 10 mL volumetric flask.
-
Working Stock Solutions: Prepare a series of working stock solutions by serially diluting the primary stock solution.
-
Calibration Standards: Spike the appropriate biological matrix (e.g., plasma, urine) or surrogate matrix with the working stock solutions to create a series of calibration standards. A typical range might be 1-1000 ng/mL.
-
Internal Standard Working Solution: Prepare a working solution of the internal standard (e.g., N-Acetyl-L-[¹³C₆]histidine) at a fixed concentration.
-
Sample Preparation: To each calibration standard, QC, and unknown sample, add a fixed volume of the internal standard working solution.
Protocol 2: Sample Preparation using Protein Precipitation
-
Pipette 50 µL of sample (calibrator, QC, or unknown) into a microcentrifuge tube.
-
Add 50 µL of the internal standard working solution.
-
Add 200 µL of cold acetonitrile (B52724) (or other suitable organic solvent) to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of 95:5 water:acetonitrile with 0.1% formic acid).
-
Inject into the LC-MS/MS system.
Protocol 3: Representative LC-MS/MS Parameters
The following table provides a starting point for LC-MS/MS method development for this compound. Optimization will be required for your specific instrumentation and application.
| Parameter | Typical Setting |
| LC System | |
| Column | C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transitions | This compound: To be determined empiricallyIS: To be determined empirically |
| Collision Energy | To be optimized for each transition |
General Experimental Workflow
Caption: A generalized workflow for the quantification of this compound in biological samples.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. e-b-f.eu [e-b-f.eu]
- 6. Calibration Curves in Quantitative Ligand Binding Assays: Recommendations and Best Practices for Preparation, Design, and Editing of Calibration Curves [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. tsapps.nist.gov [tsapps.nist.gov]
- 10. Optimizing High-Resolution Mass Spectrometry for the Identification of Low-Abundance Post-Translational Modifications of Intact Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Contamination sources in N-Acetylhistidine analysis and how to prevent them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and prevent contamination during the analysis of N-Acetylhistidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in this compound analysis?
A1: Contamination in this compound analysis can be broadly categorized into three main sources:
-
Chemical Contamination: This includes impurities from solvents, reagents, and labware. A significant source can be extractables and leachables from plastic consumables (e.g., pipette tips, microcentrifuge tubes, and vials) which can introduce plasticizers, antioxidants, and other chemical additives into your sample.[1][2][3]
-
Biological Contamination: This arises from the sample matrix itself or the surrounding environment. It can include interfering amino acids, peptides, or proteins from the biological sample.[4] Microbial contamination from bacteria, yeast, or fungi in the lab environment or in cell cultures can introduce exogenous enzymes and metabolites that may degrade this compound or co-elute during analysis.[5][6][7][8]
-
Cross-Contamination: This occurs when residual this compound or other analytes from previous samples are carried over into the current analysis. This is often due to inadequate cleaning of analytical instruments, particularly HPLC systems, autosamplers, and columns.
Q2: My this compound standard appears degraded. What are the potential causes?
A2: this compound, like other acetylated amino acids, can be susceptible to degradation. Potential causes include:
-
pH Instability: Exposure to strong acids or bases can lead to hydrolysis of the acetyl group or modifications to the imidazole (B134444) ring.
-
Oxidation: The imidazole ring of histidine can be susceptible to oxidation, especially in the presence of metal ions or reactive oxygen species.[9]
-
Thermal Stress: High temperatures during sample processing or storage can accelerate degradation.
-
Light Exposure: Prolonged exposure to light, particularly UV light, may cause degradation of the molecule.
-
Enzymatic Degradation: If the sample is of biological origin and not properly handled, endogenous enzymes (e.g., deacetylases) could cleave the acetyl group.[10]
Q3: I am observing unexpected peaks in my HPLC chromatogram. What could they be?
A3: Unexpected peaks in your chromatogram can originate from several sources:
-
Reagent Impurities: Impurities in solvents (e.g., HPLC-grade water or acetonitrile), buffers, or derivatizing agents can appear as distinct peaks.[4]
-
Derivatization By-products: If a derivatization step is used (e.g., with OPA for fluorescence detection), side reactions or excess reagent can result in extra peaks.[11][12]
-
Matrix Interferences: Components from the sample matrix (e.g., other amino acids, small molecules, or salts) that were not removed during sample preparation can co-elute with your analyte.[11][13]
-
System Contamination: Contaminants from the HPLC system itself, such as leachables from tubing, residual compounds from previous analyses, or microbial growth in the mobile phase reservoirs, can all contribute to extraneous peaks.
-
Leachables from Consumables: Chemicals leaching from plasticware like vials and caps (B75204) can be a significant source of unknown peaks.[1][14]
Q4: How can I prevent microbial contamination in my samples?
A4: To prevent microbial contamination, especially when working with biological samples or cell cultures, adhere to strict aseptic techniques.[8][15] Key practices include:
-
Work in a sterile environment, such as a laminar flow hood.
-
Use sterile reagents, media, and consumables.
-
Regularly decontaminate work surfaces and equipment with 70% ethanol (B145695) or another suitable disinfectant.[5]
-
Filter-sterilize solutions and buffers where appropriate.
-
If analyzing cell culture samples, routinely test for mycoplasma contamination, as it is not visible by standard microscopy.[5][7][15]
Troubleshooting Guides
Issue 1: High Background Noise or Baseline Instability in Chromatogram
| Possible Cause | Troubleshooting Step |
| Contaminated Mobile Phase | Prepare fresh mobile phase using high-purity (e.g., LC-MS grade) solvents and reagents. Degas the mobile phase thoroughly before use. |
| Dirty Flow Path | Flush the entire HPLC system, including the injector and detector, with a strong solvent (e.g., isopropanol) followed by the mobile phase. |
| Column Contamination | Wash the column according to the manufacturer's instructions. If the problem persists, consider using a guard column or replacing the analytical column. |
| Detector Lamp Issue | Check the detector lamp's age and intensity. A failing lamp can cause baseline noise. |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Troubleshooting Step |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Mismatch between Sample Solvent and Mobile Phase | Ensure the sample is dissolved in a solvent that is weaker than or similar in composition to the initial mobile phase. |
| Column Degradation | The column may be aging or contaminated. Try regenerating it as per the manufacturer's protocol or replace it. |
| Presence of Interfering Compounds | Improve the sample preparation procedure to remove matrix components that may be co-eluting and interfering with the peak shape. |
Issue 3: Inconsistent or Low Recovery of this compound
| Possible Cause | Troubleshooting Step |
| Sample Degradation | Minimize sample exposure to harsh temperatures, extreme pH, and light. Process samples quickly and store them at appropriate temperatures (e.g., -80°C). Consider adding antioxidants or enzyme inhibitors if enzymatic degradation is suspected. |
| Adsorption to Surfaces | This compound may adsorb to glass or plastic surfaces. Use low-adsorption vials and pipette tips. Silanizing glassware can also reduce adsorption. |
| Inefficient Extraction | Optimize the sample extraction protocol. Ensure the chosen solvent and method are effective for your specific sample matrix. |
| Inaccurate Standard Preparation | Carefully prepare fresh calibration standards. Verify the purity and correct storage of the this compound standard material.[16] |
Quantitative Data Summary
Table 1: Illustrative Degradation of a Related Compound (N-Acetylcysteine) Under Stress Conditions
| Stress Condition | Duration | Parameter | % Decrease in Concentration |
| Light Irradiation | 4 weeks | Sunlamp | ~3% |
| Heating | 3 hours | 80°C | ~24% |
| Acidic | 1 minute | 0.5 M HCl | ~15% |
| Basic | 10 minutes | 0.1 M NaOH | ~23% |
| Oxidative | 3 hours | 0.3% H₂O₂ | ~6% |
Data adapted from stability studies on N-acetylcysteine and should be considered as a qualitative guide for potential this compound instability.[17][18]
Experimental Protocols
Protocol: General Sample Preparation for this compound Analysis from Biological Fluids (e.g., Plasma)
This protocol outlines a general procedure to minimize contamination during the extraction of this compound from a biological matrix.
Materials:
-
Low-adsorption microcentrifuge tubes (1.5 mL)
-
Calibrated micropipettes with low-retention, sterile tips
-
Vortex mixer
-
Refrigerated centrifuge
-
High-purity solvents (e.g., LC-MS grade acetonitrile (B52724), methanol)
-
Precipitating agent (e.g., Trichloroacetic acid (TCA) or cold acetonitrile)
-
Syringe filters (0.22 µm, compatible with your solvent)
-
HPLC vials with appropriate caps and septa
Procedure:
-
Thawing: Thaw frozen samples on ice to prevent degradation.
-
Aliquoting: In a clean environment (ideally a laminar flow hood), pipette the required volume of the sample (e.g., 100 µL of plasma) into a pre-chilled low-adsorption microcentrifuge tube.
-
Deproteinization:
-
Add the precipitating agent. For example, add 300 µL of cold acetonitrile containing an internal standard.
-
The ratio of sample to solvent should be optimized but is typically 1:3 or 1:4 (v/v).
-
-
Mixing: Vortex the mixture thoroughly for 30-60 seconds to ensure complete protein precipitation.
-
Incubation: Incubate the samples at -20°C for at least 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) at 4°C for 15 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully collect the supernatant without disturbing the protein pellet and transfer it to a new clean tube.
-
Filtration (Optional but Recommended): Filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial to remove any remaining particulate matter.
-
Analysis: Cap the vial immediately and place it in the autosampler for analysis. If not analyzing immediately, store at 4°C for short-term storage or -80°C for long-term storage.
Visualizations
Contamination Sources and Prevention Workflow
Caption: Logical workflow from contamination sources to prevention.
Troubleshooting Logic for Unexpected Chromatographic Peaks
References
- 1. jordilabs.com [jordilabs.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Extractables & Leachables : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. cib.csic.es [cib.csic.es]
- 5. 细胞培养污染故障排除 [sigmaaldrich.com]
- 6. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 7. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Cell culture contamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. N-acetyl-l-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. myfoodresearch.com [myfoodresearch.com]
- 12. applications.emro.who.int [applications.emro.who.int]
- 13. Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Improving Reproducibility of N-Acetylhistidine Experimental Results
Welcome to the Technical Support Center for N-Acetylhistidine experimental reproducibility. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for obtaining consistent and reliable results in experiments involving this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and structured data tables.
General Handling and Storage
Proper handling and storage of this compound are crucial for maintaining its integrity and ensuring the reproducibility of your experimental results.
Q1: How should I properly store this compound powder and its solutions?
A1: For long-term storage, this compound powder should be kept in a tightly sealed container at 2-8°C. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
Q2: What is the stability of this compound in different solutions and temperatures?
A2: The stability of this compound can be influenced by the solvent, pH, and temperature. While specific stability data for this compound in all common buffers is not extensively published, studies on the similar compound N-Acetylcysteine (NAC) show that stability is generally greater at refrigerated temperatures (2-8°C) compared to room temperature. For instance, a 25 mg/mL solution of NAC in D5W is stable for at least 8 days under refrigerated conditions[1]. It is best practice to prepare fresh working solutions for each experiment.
Troubleshooting Experimental Assays
This section addresses common issues that may arise during various experimental procedures involving this compound.
Solubility Issues
Q3: I'm having trouble dissolving this compound. What can I do?
A3: this compound is generally soluble in water. However, if you encounter solubility issues, particularly at high concentrations, consider the following troubleshooting steps:
-
Gentle Warming: Warm the solution in a water bath at 37°C.
-
Sonication: Use a water-bath sonicator for 5-10 minutes to aid dissolution[2].
-
pH Adjustment: The solubility of amino acid derivatives can be pH-dependent. Adjusting the pH of your solvent may improve solubility. Histidine, for example, is used as a buffer and can affect protein stability at different pH values[3].
-
Alternative Solvents: For stock solutions, you can use solvents like DMSO or ethanol, but ensure the final concentration of the organic solvent is compatible with your experimental system (e.g., cell culture)[2].
Cell-Based Assays
Q4: My cell viability results with the MTT assay are inconsistent when using this compound. What could be the cause?
A4: Inconsistencies in MTT assays can arise from several factors. N-Acetyl-L-cysteine (NAC), a related compound, has been reported to interfere with the MTT reagent, leading to a color change independent of cellular metabolic activity[4][5]. It is possible that this compound could have a similar effect.
-
Run Proper Controls: Include a cell-free control with your media and this compound to check for any direct reaction with the MTT reagent.
-
Alternative Viability Assays: Consider using an alternative cell viability assay that does not rely on tetrazolium salt reduction, such as a trypan blue exclusion assay or a CyQUANT assay.
-
Media Instability: Some amino acid derivatives can be unstable in cell culture media, leading to degradation products that might affect the assay[6][7]. Prepare fresh media with this compound for each experiment.
Q5: I am not observing the expected cellular effects after treating cells with this compound. What should I check?
A5: If you are not seeing the expected biological activity, consider the following:
-
Compound Integrity: Ensure your this compound has been stored correctly and has not degraded.
-
Cellular Uptake: Verify that this compound is being taken up by the cells. While specific uptake mechanisms for this compound are not fully elucidated in all cell types, its transport could be a limiting factor.
-
Dosing and Incubation Time: Optimize the concentration of this compound and the incubation time. A dose-response and time-course experiment is recommended to determine the optimal conditions for your specific cell line and endpoint.
-
Cell Line Specificity: The response to this compound may be cell-type dependent.
Analytical Methods (HPLC, Mass Spectrometry, NMR)
Q6: I am seeing unexpected peaks in my HPLC chromatogram when analyzing this compound. What could be the cause?
A6: Unexpected peaks in HPLC analysis can be due to several factors:
-
Degradation Products: this compound may degrade in solution, leading to the formation of related compounds. Ensure your sample preparation and storage are optimized for stability[8].
-
Contaminants: Contamination can be introduced from solvents, glassware, or the sample itself. Always use high-purity solvents and clean equipment[9][10].
-
Matrix Effects: When analyzing biological samples, components of the sample matrix can interfere with the analysis. Proper sample preparation, such as protein precipitation or solid-phase extraction, is crucial[11].
-
Mobile Phase Issues: Inconsistent mobile phase preparation or degradation of mobile phase components can lead to artifacts[12].
Q7: My signal intensity for this compound is low in mass spectrometry analysis. How can I improve it?
A7: Low signal intensity for acetylated compounds in mass spectrometry is a common issue. Acetylation neutralizes the positive charge on the amine group, which can reduce ionization efficiency in positive-ion mode.
-
Switch Ionization Mode: Try analyzing in negative-ion mode, as the carboxylic acid group may deprotonate to form [M-H]⁻ ions.
-
Optimize Source Parameters: Adjust the electrospray ionization (ESI) source parameters, such as capillary voltage, gas temperature, and nebulizer pressure, to optimize for this compound.
-
Mobile Phase Additives: The addition of modifiers like formic acid or ammonium (B1175870) formate (B1220265) to the mobile phase can improve ionization.
Q8: I am having trouble getting a clean NMR spectrum of this compound. What are some common issues?
A8: Poor NMR spectra can result from several factors related to sample preparation:
-
Incomplete Dissolution: Ensure the sample is fully dissolved. Any solid particles can distort the magnetic field homogeneity.
-
Inappropriate Solvent: Use a high-quality deuterated solvent. If using a protonated solvent, the large solvent peak can obscure analyte signals.
-
Sample Concentration: The concentration should be sufficient for detection but not so high that it causes line broadening due to viscosity. For ¹H NMR of small molecules, a concentration of 2-10 mg in 0.6-1.0 mL of solvent is typically recommended.
Experimental Protocols
DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol provides a general method for assessing the antioxidant activity of this compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol (HPLC grade)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep violet color. Keep it protected from light.
-
Preparation of this compound Solutions: Prepare a series of dilutions of this compound in methanol or ethanol. A typical concentration range to test might be from 10 µM to 1 mM.
-
Assay:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of your this compound dilutions to the wells.
-
For the control (blank), add 100 µL of the solvent (methanol or ethanol) instead of the this compound solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes[13][14].
-
Measurement: Measure the absorbance at 517 nm using a microplate reader[14].
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Abs_control is the absorbance of the DPPH solution without the sample.
-
Abs_sample is the absorbance of the DPPH solution with the this compound sample.
-
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals)[15][16].
Quantitative Data Summary: DPPH Assay Parameters
| Parameter | Value/Range | Reference |
| DPPH Concentration | 0.1 mM | [13] |
| Solvent | Methanol or Ethanol | [14] |
| Incubation Time | 30 minutes | [13][14] |
| Wavelength | 517 nm | [14] |
Western Blot for p38 MAPK Activation
This protocol outlines a general procedure to investigate the effect of this compound on the phosphorylation of p38 MAPK, a key protein in a cellular signaling pathway.
Workflow Diagram:
Caption: A typical workflow for Western blot analysis.
Procedure:
-
Cell Culture and Treatment: Plate your cells of interest at an appropriate density. Once they reach the desired confluency, treat them with different concentrations of this compound for various time points. Include a positive control (e.g., a known activator of the p38 MAPK pathway like anisomycin) and a negative control (untreated cells).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK (p-p38) overnight at 4°C. After washing, you will re-probe the same membrane with an antibody for total p38 MAPK as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities for p-p38 and total p38. Normalize the p-p38 signal to the total p38 signal to determine the relative activation of the pathway.
Antibody Dilution Recommendations (Starting Point)
| Antibody | Dilution |
| Phospho-p38 MAPK | 1:1000 |
| Total p38 MAPK | 1:1000 |
| HRP-conjugated Secondary | 1:2000 - 1:5000 |
RT-qPCR for Gene Expression Analysis
This protocol describes how to analyze changes in gene expression in response to this compound treatment using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
Workflow Diagram:
Caption: The main steps of an RT-qPCR experiment.
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells with this compound as described for the Western blot protocol. Following treatment, harvest the cells and extract total RNA using a commercial kit or a standard method like TRIzol extraction.
-
RNA Quantification and Quality Check: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0. Assess RNA integrity using gel electrophoresis or a Bioanalyzer.
-
Reverse Transcription (cDNA Synthesis): Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and a mix of random primers and oligo(dT)s[17].
-
qPCR: Perform quantitative PCR using the synthesized cDNA, gene-specific primers for your target gene(s) and a reference (housekeeping) gene, and a fluorescent dye (e.g., SYBR Green) or a probe-based assay.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between treated and untreated samples. The expression of the target gene is normalized to the expression of the reference gene[18].
Signaling Pathway
While the direct effects of this compound on many signaling pathways are still under investigation, its structural similarity to other histidine-containing compounds and its antioxidant potential suggest it may play a role in modulating stress-responsive pathways such as the MAPK pathway.
Caption: A simplified diagram of the p38 MAPK signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of histidine stabilizing effects on LDH during freeze-drying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Is Your MTT Assay the Right Choice? [promega.com]
- 6. cellculturedish.com [cellculturedish.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. s10901.pcdn.co [s10901.pcdn.co]
- 9. researchgate.net [researchgate.net]
- 10. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 11. High-performance liquid chromatography assay for N-acetylcysteine in biological samples following derivatization with N-(1-pyrenyl)maleimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
- 15. google.com [google.com]
- 16. researchgate.net [researchgate.net]
- 17. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protocol for qPCR analysis that corrects for cDNA amplification efficiency - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of an HPLC Method for N-Acetylhistidine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantification of N-Acetylhistidine, alongside alternative analytical techniques. Detailed experimental protocols and supporting data are presented to assist in the selection and validation of a suitable method for research and quality control purposes.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC with UV detection is a widely used and robust method for the quantification of this compound. This technique offers a balance of sensitivity, specificity, and cost-effectiveness for routine analysis.
Experimental Protocol: A Validated RP-HPLC-UV Method
This protocol outlines a typical reversed-phase HPLC method with UV detection for the quantification of this compound.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (B84403)
-
Orthophosphoric acid
-
Water (HPLC grade or purified)
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector, pump, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and acetonitrile (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
3. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 to 100 µg/mL.
-
Sample Preparation: The sample preparation will depend on the matrix. For pharmaceutical formulations, this may involve dissolving the product in the mobile phase, followed by filtration through a 0.45 µm syringe filter. For biological samples, protein precipitation or solid-phase extraction may be necessary.
4. Method Validation Parameters:
The following parameters should be assessed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank and placebo sample.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated by a linear regression analysis of the calibration curve.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by a recovery study at three different concentration levels.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation: HPLC Method Validation
| Validation Parameter | Acceptance Criteria | Typical Performance |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | < 1.0% |
| - Intermediate Precision | ≤ 2.0% | < 1.5% |
| LOD | Signal-to-Noise Ratio ≥ 3 | Analyte-specific |
| LOQ | Signal-to-Noise Ratio ≥ 10 | Analyte-specific |
| Specificity | No interference at the retention time of the analyte | Peak purity > 99.5% |
Workflow for HPLC Method Validation
Workflow of the HPLC method validation process.
Comparison with Alternative Methods
While HPLC-UV is a reliable technique, other methods may offer advantages in specific applications.
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | Robust, cost-effective, widely available. | Moderate sensitivity, potential for interference from co-eluting compounds. |
| LC-MS/MS | Separation by liquid chromatography coupled with mass spectrometric detection.[1] | High sensitivity and specificity, requires minimal sample preparation.[1] | Higher equipment cost, more complex operation. |
| Capillary Electrophoresis (CE) | Separation based on charge-to-size ratio in an electric field. | High separation efficiency, small sample volume. | Lower sensitivity compared to LC-MS/MS, potential for reproducibility issues. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass spectrometric detection.[1] | High sensitivity for volatile compounds. | Requires derivatization for non-volatile analytes like this compound.[1] |
Logical Relationship of Method Selection
Decision tree for analytical method selection.
Conclusion
The choice of an analytical method for the quantification of this compound depends on the specific requirements of the application. For routine quality control in a pharmaceutical setting, a validated HPLC-UV method provides a reliable and cost-effective solution. For research applications requiring higher sensitivity and specificity, particularly when dealing with complex biological matrices, LC-MS/MS is the preferred technique.[1] This guide provides the foundational information to select, develop, and validate a suitable analytical method for this compound quantification.
References
A Comparative Analysis of the Antioxidant Activities of N-Acetylhistidine and Carnosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant activities of N-Acetylhistidine and the naturally occurring dipeptide, carnosine. The information presented herein is supported by experimental data from peer-reviewed studies to assist researchers in making informed decisions for their investigative pursuits. While direct comparative studies on this compound are limited, this guide will draw upon data for its close analogue, N-acetylcarnosine, to provide a comprehensive overview.
Executive Summary
Carnosine (β-alanyl-L-histidine) is well-documented for its multi-faceted antioxidant properties, which include direct radical scavenging, metal ion chelation, and the modulation of cellular antioxidant defense pathways. This compound, and more specifically its dipeptide form N-acetylcarnosine, is suggested to act as a more stable pro-drug of carnosine, exhibiting enhanced bioavailability and resistance to enzymatic degradation. This key difference in their metabolic stability may underlie the observed variations in their antioxidant efficacy in different biological contexts.
Quantitative Comparison of Antioxidant Activities
The following tables summarize the available quantitative data comparing the antioxidant capacities of carnosine and N-acetylcarnosine.
Table 1: In Vitro Antioxidant Activity of Carnosine
| Antioxidant Assay | Concentration | % Inhibition / Activity |
| TBARS Inhibition | 25 mM | 29.3% |
| 50 mM | 41.2% | |
| 100 mM | 55.6% | |
| Metal Chelating Activity | 25 mM | 20.1% |
| 50 mM | 35.4% | |
| 100 mM | 58.7% | |
| DPPH Radical Scavenging | 25 mM | 3.8% |
| 50 mM | 8.2% | |
| 100 mM | 15.6% |
Data adapted from a comparative study on carnosine and its constituents.[1]
Table 2: Comparative Inhibition of LPS-Induced Nitric Oxide Synthesis in BV2 Microglial Cells
| Compound | % Attenuation of Nitric Oxide Synthesis |
| Carnosine | ~60% |
| N-Acetylcarnosine | ~70% |
Data indicates that N-acetylcarnosine was more potent than carnosine in this cellular model of inflammation and oxidative stress.[2][3]
Mechanisms of Antioxidant Action
Carnosine exerts its antioxidant effects through several mechanisms:
-
Direct Radical Scavenging: Carnosine can directly quench reactive oxygen species (ROS), including hydroxyl radicals and peroxyl radicals.[4][5]
-
Metal Ion Chelation: By chelating pro-oxidant metal ions such as copper and iron, carnosine can inhibit the formation of highly reactive hydroxyl radicals via the Fenton reaction.[1][6]
-
Indirect Antioxidant Effects: Carnosine has been shown to activate the Nrf2 transcription factor, a key regulator of the cellular antioxidant response. This leads to the increased expression of a battery of antioxidant enzymes.
This compound and N-Acetylcarnosine: The primary advantage of N-acetylated forms appears to be their enhanced stability and bioavailability.
-
Pro-drug Function: N-acetylcarnosine is more resistant to degradation by the enzyme carnosinase, which is prevalent in blood plasma.[7] This allows it to reach target tissues more effectively, where it can be de-acetylated to release carnosine.
-
Enhanced Cellular Uptake: The acetyl group increases the lipophilicity of the molecule, potentially facilitating its passage across cell membranes.[7]
The following diagram illustrates the proposed comparative mechanisms of action.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
This assay measures malondialdehyde (MDA), a secondary product of lipid peroxidation.
-
Sample Preparation: Prepare concentrations ranging from 5 to 100 mM of the test compound (e.g., carnosine) in an appropriate buffer.
-
Reaction Mixture: Combine the sample with a source of lipid peroxidation, such as a tissue homogenate or liposomes, and an oxidizing agent.
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 1 hour).
-
TBARS Reagent Addition: Add a solution of thiobarbituric acid (TBA) in an acidic medium (e.g., trichloroacetic acid - TCA).
-
Color Development: Heat the mixture at 95-100°C for 15-30 minutes to facilitate the reaction between MDA and TBA, forming a pink-colored adduct.
-
Measurement: After cooling, centrifuge the samples to pellet any precipitate. Measure the absorbance of the supernatant at 532 nm.
-
Calculation: The percentage inhibition of TBARS formation is calculated relative to a control sample without the antioxidant.[1]
Ferrous Ion Chelating Activity Assay
This assay determines the ability of a compound to chelate ferrous ions (Fe²⁺).
-
Sample Preparation: Prepare various concentrations of the test compound.
-
Reaction Mixture: Mix the sample with a solution of ferrous chloride (FeCl₂).
-
Ferrozine (B1204870) Addition: Add ferrozine to the mixture. Ferrozine forms a stable magenta-colored complex with Fe²⁺.
-
Incubation: Incubate the reaction mixture at room temperature for 10 minutes.
-
Measurement: Measure the absorbance of the ferrozine-Fe²⁺ complex at 562 nm.
-
Calculation: The metal chelating activity is calculated based on the reduction in absorbance in the presence of the test compound compared to a control.[1]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
-
DPPH Solution: Prepare a fresh solution of DPPH in a suitable solvent (e.g., ethanol (B145695) or methanol).
-
Reaction: Mix the test compound with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: Measure the decrease in absorbance at 517 nm as the DPPH radical is scavenged and its color changes from purple to yellow.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated relative to a control.[1]
Inhibition of LPS-Induced Nitric Oxide (NO) Synthesis in Microglial Cells
This cell-based assay assesses the anti-inflammatory and antioxidant potential of a compound by measuring its ability to inhibit NO production in stimulated immune cells.
-
Cell Culture: Culture BV2 microglial cells in appropriate medium.
-
Cell Seeding: Seed the cells in 96-well plates and allow them to adhere.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds (carnosine or N-acetylcarnosine) for a specified time (e.g., 1 hour).
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.
-
Incubation: Incubate the cells for 24 hours.
-
NO Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (B80452) (a stable product of NO) using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at 540-570 nm.
-
Calculation: The percentage inhibition of NO production is calculated relative to LPS-stimulated cells without the test compound.[2][3]
Conclusion
Both carnosine and this compound (via its analogue N-acetylcarnosine) demonstrate significant antioxidant properties. Carnosine's activity is well-characterized through direct radical scavenging and metal chelation. N-acetylcarnosine appears to offer the advantage of increased stability and potency in cellular models, likely due to its role as a pro-drug that can more effectively deliver carnosine to its site of action. The choice between these compounds for research or therapeutic development may therefore depend on the specific application, with N-acetylated forms being potentially superior for applications requiring transport across biological membranes and resistance to enzymatic degradation. Further direct comparative studies employing a wider range of antioxidant assays are warranted to fully elucidate the relative potencies of these two molecules.
References
- 1. ccsenet.org [ccsenet.org]
- 2. Inhibitory effect of carnosine and N-acetyl carnosine on LPS-induced microglial oxidative stress and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jcdr.net [jcdr.net]
- 6. N-acetylcarnosine lubricant eyedrops possess all-in-one universal antioxidant protective effects of L-carnosine in aqueous and lipid membrane environments, aldehyde scavenging, and transglycation activities inherent to cataracts: a clinical study of the new vision-saving drug N-acetylcarnosine eyedrop therapy in a database population of over 50,500 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
N-Acetylhistidine vs N-acetylcysteine for neuroprotection: a comparative study
A Comparative Guide to N-Acetylhistidine and N-Acetylcysteine for Neuroprotection
For researchers and drug development professionals, the exploration of novel neuroprotective agents is a critical endeavor in the fight against neurodegenerative diseases and brain injuries. This guide provides a comparative analysis of two such compounds: N-acetylcysteine (NAC), a well-researched antioxidant and glutathione (B108866) precursor, and this compound (NAH), a less-studied molecule with theoretical neuroprotective potential. While both are N-acetylated amino acids, the volume of scientific evidence supporting their neuroprotective roles differs significantly.
N-Acetylcysteine (NAC): A Multifaceted Neuroprotective Agent
N-acetylcysteine is a derivative of the amino acid L-cysteine and has been extensively studied for its neuroprotective properties. It is an FDA-approved medication used for acetaminophen (B1664979) overdose and as a mucolytic agent.[1][2] Its neuroprotective effects are attributed to several mechanisms of action, making it a promising candidate for a range of neurological disorders.[2][3]
Mechanisms of Neuroprotection
The primary neuroprotective mechanisms of NAC include:
-
Glutathione Precursor: NAC is a precursor to L-cysteine, which is a rate-limiting substrate for the synthesis of the major intracellular antioxidant, glutathione (GSH).[1][4] By replenishing and maintaining intracellular GSH levels, NAC enhances the brain's capacity to neutralize reactive oxygen species (ROS) and reduce oxidative stress, a key factor in the pathology of many neurodegenerative diseases.[1][4]
-
Antioxidant and Anti-inflammatory Effects: NAC directly scavenges free radicals and reduces inflammation in the central nervous system (CNS).[5][6] It can inhibit the production of pro-inflammatory cytokines and modulate inflammatory signaling pathways, such as NF-κB.[2][5][6]
-
Modulation of Glutamatergic Neurotransmission: NAC can influence the glutamatergic system, which is implicated in excitotoxicity, a process that leads to neuronal damage.[1][7] While high concentrations of NAC have been shown to induce excitotoxic neuronal death in vitro, its role in modulating glutamate (B1630785) levels in vivo is considered a key aspect of its neuroprotective effects.[1][8][9]
Supporting Experimental Data
Numerous preclinical and clinical studies have investigated the efficacy of NAC in various models of neurological disorders. A summary of key findings is presented in the table below.
| Model/Disease | Experimental System | Key Findings | Reference |
| Traumatic Brain Injury (TBI) | Animal models | Reduced oxidative stress, improved cognitive function, and cortical tissue sparing. | [10] |
| Traumatic Brain Injury (TBI) | Human clinical trial | Reduced markers of inflammation and improved brain function. | [11] |
| Ischemic Stroke | Animal models | Reduced infarct size and tissue damage, increased brain GSH levels, and decreased pro-inflammatory mediators. | [6] |
| Parkinson's Disease | Cellular model | Reduced inflammation and cell death. | [12] |
| Aging | Rat model | Augmented antioxidant levels, reduced prooxidants, and downregulated inflammatory markers. | [13] |
| Monocrotophos-induced Oxidative Stress | Rat model | Improved antioxidant response and decreased oxidative stress in different brain regions. | [14] |
| Spinal Cord Injury | Rat model | Rescued motoneurons, restored dendritic and presynaptic markers, and attenuated microglial reaction. | [15] |
Experimental Protocol: In Vitro Neuroprotection Assay
A common method to assess the neuroprotective effects of a compound against oxidative stress is the hydrogen peroxide (H₂O₂) induced cytotoxicity assay in neuronal cell cultures.
-
Cell Culture: Primary cortical neurons are isolated from embryonic rodents and cultured in appropriate media.
-
Treatment: Neurons are pre-treated with varying concentrations of the test compound (e.g., NAC) for a specified period (e.g., 24 hours).
-
Induction of Oxidative Stress: Hydrogen peroxide is added to the culture medium to induce oxidative stress and neuronal cell death.
-
Assessment of Cell Viability: Cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which quantifies mitochondrial metabolic activity, or by measuring the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell membrane damage.
-
Data Analysis: The percentage of cell viability in treated groups is compared to the control group (H₂O₂ alone) to determine the neuroprotective efficacy of the compound.
Experimental workflow for an in vitro neuroprotection assay.
Signaling Pathways
The neuroprotective effects of NAC are mediated through several interconnected signaling pathways. A simplified representation is provided below.
Key neuroprotective signaling pathways of N-Acetylcysteine.
This compound (NAH): A Molecule of Untapped Potential
In stark contrast to NAC, this compound is a far less studied compound in the context of mammalian neuroprotection. It is primarily known as a prominent biomolecule in the brain, retina, and lens of poikilothermic (cold-blooded) vertebrates.[16][17][18]
Known Roles and Theoretical Neuroprotective Mechanisms
The current understanding of NAH's function is largely derived from studies in fish and amphibians:
-
Osmolyte and Molecular Water Pump: In the lens of fish, NAH is thought to function as a molecular water pump, helping to maintain lens dehydration and prevent cataract formation.[16][17][18]
-
Antioxidant: Histidine, the precursor to NAH, and related dipeptides like carnosine, possess antioxidant properties.[19] Studies on histidine analogues have shown they can scavenge toxic byproducts of lipid peroxidation, suggesting a potential antioxidant role for NAH.[19][20]
Based on this limited information, the theoretical neuroprotective mechanisms of NAH could involve:
-
Direct Antioxidant Activity: By scavenging free radicals, similar to other histidine-containing compounds.
-
Osmotic Regulation: Maintaining cellular homeostasis under stress conditions.
However, there is a significant lack of direct experimental evidence to support these hypotheses in the mammalian central nervous system.
Supporting Experimental Data
Direct comparative or even standalone studies evaluating the neuroprotective efficacy of NAH in mammalian models of neurodegenerative diseases are currently lacking in the scientific literature. Research on histidine and its analogues provides some indirect clues to its potential.
| Compound | Experimental System | Key Findings | Reference |
| Histidyl hydrazide (Histidine analogue) | Mouse model of ischemic stroke & cultured rat neurons | Reduced brain damage, improved functional outcome, and protected neurons against various insults. | [19][20] |
| Histidine | Rat model of cerebral ischemia | Provided long-term neuroprotection by promoting astrocyte migration. | [21][22] |
| Carnosine (dipeptide of β-alanine and histidine) | In vitro and in vivo models of ischemic stroke | Demonstrated neuroprotective effects, though not primarily through the histidine/histamine pathway. | [23] |
Metabolic Pathway of NAH in the Fish Lens
The metabolism of NAH has been primarily characterized in the lens of fish, where it undergoes a unique compartmentalized cycling process.
Metabolic cycling of this compound in the fish lens.
Conclusion: A Tale of Two N-Acetyl Amino Acids
This comparative guide highlights the significant disparity in the current state of research between N-acetylcysteine and this compound for neuroprotection.
N-acetylcysteine stands as a well-established neuroprotective agent with a robust body of preclinical and clinical evidence supporting its multifaceted mechanisms of action. Its role as a glutathione precursor, antioxidant, and anti-inflammatory agent makes it a strong candidate for further investigation and therapeutic development for a range of neurological conditions.
This compound , on the other hand, remains a molecule of largely theoretical potential in the context of mammalian neuroprotection. While its known functions as an osmolyte and antioxidant in lower vertebrates, and the neuroprotective properties of related histidine compounds, are intriguing, there is a clear need for direct experimental investigation to validate its efficacy and mechanisms in models of neurodegenerative diseases.
For researchers and drug development professionals, NAC represents a compound with a solid foundation for further clinical translation and optimization, including the development of more bioavailable forms like N-acetylcysteine amide (NACA).[4][10][24][25] In contrast, NAH presents an unexplored frontier, offering an opportunity for novel basic research to determine if its theoretical potential can be translated into tangible neuroprotective effects. Future studies should focus on elucidating the presence, metabolism, and function of NAH in the mammalian brain and systematically evaluating its neuroprotective properties in relevant disease models.
References
- 1. vinmec.com [vinmec.com]
- 2. N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview on the Effects of N-Acetylcysteine in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EVALUATION OF THE NEUROPROTECTIVE POTENTIAL OF N-ACETYLCYSTEINE FOR PREVENTION AND TREATMENT OF COGNITIVE AGING AND DEMENTIA • The Journal of Prevention of Alzheimer's Disease [jpreventionalzheimer.com]
- 5. N-Acetylcysteine Suppresses Microglial Inflammation and Induces Mortality Dose-Dependently via Tumor Necrosis Factor-α Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Excitotoxicity - Wikipedia [en.wikipedia.org]
- 8. N-Acetylcysteine Induces Apoptotic, Oxidative and Excitotoxic Neuronal Death in Mouse Cortical Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Acetylcysteine Induces Apoptotic, Oxidative and Excitotoxic Neuronal Death in Mouse Cortical Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-acetylcysteine amide confers neuroprotection, improves bioenergetics and behavioral outcome following TBI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. examine.com [examine.com]
- 12. Post‐inflammatory administration of N‐acetylcysteine reduces inflammation and alters receptor levels in a cellular model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N-acetyl-l-cysteine attenuates oxidative damage and neurodegeneration in rat brain during aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuroprotective Effect of N-acetylcysteine Against Monocrotophos-Induced Oxidative Stress in Different Brain Regions of Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neuroprotective effects of N-acetyl-cysteine and acetyl-L-carnitine after spinal cord injury in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. N-acetyl-l-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. N-acetyl-L-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Neuroprotective actions of a histidine analogue in models of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Histidine provides long-term neuroprotection after cerebral ischemia through promoting astrocyte migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Role of histidine/histamine in carnosine-induced neuroprotection during ischemic brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Neuroprotective effects of N-acetylcysteine amide on experimental focal penetrating brain injury in rats [research.chalmers.se]
- 25. dovepress.com [dovepress.com]
A Comparative Guide to the Cross-Validation of HPLC and NMR for N-Acetylhistidine Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the quantitative analysis of N-Acetylhistidine. The information presented is based on established analytical methodologies for related compounds and general principles of quantitative analysis, offering a framework for method selection, development, and cross-validation.
Introduction
This compound is a naturally occurring acetylated derivative of the amino acid histidine, found in various tissues and implicated in several biological processes.[1] Accurate and reliable quantification of this compound is crucial for understanding its physiological roles and for its potential applications in drug development and as a biomarker.[1] Both HPLC and NMR are powerful analytical techniques capable of quantifying this compound, each with its own set of advantages and limitations. This guide aims to provide a comprehensive comparison to aid researchers in selecting the most appropriate method for their specific needs and to outline the process of cross-validation to ensure data consistency between the two techniques.
Quantitative Performance Comparison
The following table summarizes typical quantitative performance characteristics for the analysis of N-acetylated amino acids using HPLC and NMR. It is important to note that these values can vary depending on the specific instrumentation, experimental conditions, and sample matrix.
| Parameter | HPLC (with UV or FLD detection) | qNMR (Quantitative NMR) |
| Limit of Detection (LOD) | Typically in the low nanomolar (nM) to micromolar (µM) range. For similar compounds like N-acetylcysteine, LODs as low as 5 nM have been reported with fluorescence detection.[2] | Generally in the micromolar (µM) to millimolar (mM) range. |
| Limit of Quantification (LOQ) | Typically in the nanomolar (nM) to micromolar (µM) range. For N-acetylcysteine, LOQs of around 240 nM have been achieved.[3] | A signal-to-noise ratio (SNR) of 150 or higher is recommended for an uncertainty level below 1%.[4] |
| **Linearity (R²) ** | Excellent, typically ≥ 0.99.[5][6] | Excellent, typically ≥ 0.999.[7] |
| Precision (%RSD) | High, with relative standard deviations (RSD) typically < 5%.[2] | High, with RSD values generally < 2%.[7] |
| Accuracy (% Recovery) | High, with recovery rates typically between 95% and 105%.[2] | High, with recoveries around 100%.[7] |
| Analysis Time | Relatively short, with run times typically ranging from 10 to 30 minutes per sample.[2] | Can be longer, especially if a high number of scans are required for sensitivity. |
| Sample Throughput | High, especially with the use of autosamplers. | Lower compared to HPLC. |
| Structural Information | Limited to retention time and spectral properties (UV, fluorescence). | Provides detailed structural information, enabling unambiguous identification.[8] |
| Quantification Principle | Relative quantification based on comparison to an external standard curve. | Can be a primary ratio method, allowing for absolute quantification against a certified internal standard without the need for a specific analyte standard.[9][10] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is a generalized procedure for the analysis of N-acetylated amino acids and can be adapted for this compound.
1. Sample Preparation:
-
For biological samples such as plasma or tissue homogenates, a protein precipitation step is typically required. This can be achieved by adding a threefold volume of a cold organic solvent like acetonitrile (B52724) or methanol, followed by vortexing and centrifugation to pellet the precipitated proteins.
-
The resulting supernatant is then filtered through a 0.22 µm syringe filter before injection into the HPLC system.
-
For pharmaceutical formulations, a simple dissolution in the mobile phase followed by filtration may be sufficient.[6]
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[5][6]
-
Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with 0.1% trifluoroacetic acid) and an organic modifier (e.g., acetonitrile or methanol) is typical.[5][6]
-
Flow Rate: A flow rate of 1.0 mL/min is often employed.[5][6]
-
Column Temperature: Maintained at a constant temperature, for example, 25°C, to ensure reproducible retention times.[5][6]
-
Detection: UV detection at a wavelength around 210-220 nm is suitable for the peptide bond in this compound.[1][6] For enhanced sensitivity and selectivity, fluorescence detection can be used after pre- or post-column derivatization.[2][3]
3. Quantification:
-
A calibration curve is constructed by plotting the peak area of this compound standards against their known concentrations.
-
The concentration of this compound in the samples is then determined by interpolating their peak areas from the calibration curve.[5][6]
Quantitative NMR (qNMR) Protocol
This protocol outlines a general procedure for the quantitative analysis of this compound using NMR.
1. Sample Preparation:
-
Accurately weigh a specific amount of the sample (e.g., 5-25 mg for ¹H NMR) and a certified internal standard into a vial.[11]
-
Dissolve the sample and internal standard in a known volume of a deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.[11]
2. NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.[11]
-
Nucleus: ¹H is the most commonly used nucleus for qNMR due to its high sensitivity.
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Relaxation Delay (d1): This is a critical parameter. A relaxation delay of at least 5 times the longest T₁ relaxation time of the signals of interest (both the analyte and the internal standard) must be used to ensure full relaxation and accurate integration.[9]
-
Number of Scans: Sufficient scans should be acquired to achieve a high signal-to-noise ratio (ideally >250:1 for <1% integration error).[4][9]
-
Temperature: Maintain a constant temperature throughout the experiment.[12]
3. Data Processing and Quantification:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.[11]
-
Integrate the well-resolved signals of this compound and the internal standard. For this compound, the acetyl methyl protons or the imidazole (B134444) protons can be used for quantification.
-
The concentration of this compound is calculated using the following equation:
Cx = (Ix / Nx) * (Nstd / Istd) * (Mx / Mstd) * (mstd / mx) * Pstd
Where:
-
Cx = Concentration of this compound
-
I = Integral area of the signal
-
N = Number of protons giving rise to the signal
-
M = Molar mass
-
m = Mass
-
P = Purity of the standard
-
x = Analyte (this compound)
-
std = Internal standard
-
Mandatory Visualizations
Experimental Workflows
Caption: HPLC analysis workflow for this compound.
Caption: qNMR analysis workflow for this compound.
Cross-Validation of HPLC and NMR Methods
Cross-validation is essential to ensure that different analytical methods produce comparable results.[13][14] When analyzing this compound using both HPLC and NMR, a cross-validation study should be performed by analyzing the same set of samples with both methods.
Cross-Validation Protocol:
-
Sample Selection: A minimum of three batches of samples with varying concentrations of this compound should be selected.
-
Analysis: Analyze each sample in triplicate using both the validated HPLC and qNMR methods.
-
Data Comparison: The quantitative results obtained from both methods should be statistically compared. The agreement between the methods can be assessed by calculating the percentage difference for each sample:
% Difference = [ (ResultHPLC - ResultNMR) / Mean(ResultHPLC, ResultNMR) ] * 100
-
Acceptance Criteria: The acceptance criterion for the percentage difference is typically within ±15-20%, depending on the concentration level and the regulatory guidelines being followed.
By performing a thorough cross-validation, researchers can confidently use HPLC for high-throughput screening and routine analysis, while employing NMR for structural confirmation and as a primary reference method. This integrated approach ensures the generation of robust and reliable data for this compound quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Separation and quantification of N-acetyl-l-cysteine and N-acetyl-cysteine-amide by HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NMR Blog: Limits that Matter: How LoD and LoQ Shape Analytical Results — Nanalysis [nanalysis.com]
- 5. cdn.insights.bio [cdn.insights.bio]
- 6. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
- 7. Quantitative 1H-NMR Method for the Determination of Tadalafil in Bulk Drugs and its Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMR-based detection of acetylation sites in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. news-medical.net [news-medical.net]
- 13. e-b-f.eu [e-b-f.eu]
- 14. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
The Pivotal Role of N-Acetylhistidine in Fish: A Comparative Metabolomic Perspective
For researchers, scientists, and drug development professionals, understanding the nuanced metabolic pathways of different species is paramount. This guide provides a comparative analysis of N-Acetylhistidine (NAH), a significant biomolecule in the physiology of many fish species. By presenting quantitative data, detailed experimental protocols, and pathway visualizations, this document serves as a vital resource for further investigation into the roles of NAH in aquatic health and its potential applications.
This compound, a derivative of the essential amino acid L-histidine, is a prominent metabolite found in high concentrations in the brain, lens, retina, and skeletal muscle of many poikilothermic vertebrates, particularly teleost (bony) fish.[1][2] Its accumulation and metabolism appear to be phylogenetically significant, with markedly lower levels observed in homeothermic vertebrates like birds and mammals.[1] Research has illuminated its crucial functions as a major osmolyte, participating in a "molecular water pump" system to maintain tissue hydration and prevent conditions like cataracts in the lens.[1][2][3] This guide delves into the comparative metabolomics of NAH across various fish species, offering insights into its distribution and physiological importance.
Quantitative Analysis of this compound Across Fish Species
The concentration of this compound varies significantly among different fish species and tissues. The following table summarizes the quantitative data on NAH levels as reported in various studies. These differences underscore the diverse physiological strategies employed by fish to adapt to their environments.
| Fish Species | Tissue | This compound Concentration | Analytical Method | Reference |
| Siamese fighting fish (Betta splendens) | Skeletal Muscle | 10.37 µmol/g | Not Specified | [4][5] |
| Three spot gourami (Trichogaster trichopterus) | Skeletal Muscle | 3.17–6.16 µmol/g | Not Specified | [4][5] |
| Glass catfish (Kryptopterus bicirrhis) | Skeletal Muscle | 3.17–6.16 µmol/g | Not Specified | [4][5] |
| Nile tilapia (Oreochromis niloticus) | Skeletal Muscle | 3.17–6.16 µmol/g | Not Specified | [4][5] |
| Ram cichlid (Mikrogeophagus ramirezi) | Skeletal Muscle | 3.17–6.16 µmol/g | Not Specified | [4][5] |
| Guapote tigre (Parachromis managuensis) | Skeletal Muscle | 3.17–6.16 µmol/g | Not Specified | [4][5] |
| Various Freshwater Fish (13 species) | Skeletal Muscle | > 1 µmol/g | Not Specified | [4][5] |
| Goldfish (Carassius auratus) | Brain | 8.28 mM | High-Pressure Liquid Chromatography (HPLC) | [1] |
| Goldfish (Carassius auratus) | Brain | ~50% decrease when acclimated from 13.3°C to 27°C | Not Specified | [1] |
| Goldfish (Carassius auratus) | Brain | ~50% decrease when acclimated from 25°C to 30°C | Not Specified | [1] |
| Killifish (Fundulus heteroclitus) | Brain | ~50% decrease when acclimated from 13.3°C to 27°C | Not Specified | [1] |
| Carp (Cyprinus carpio) | Lens | ~12 mM | Not Specified | [1] |
| Various Fish Species (14 species) | Lens | 3.3–21.7 mM | Not Specified | [1] |
| Atlantic salmon (Salmo salar) | Lens | Increased from 2.3-2.6 mM to 6.5-8.2 mM with His supplementation | Not Specified | [1] |
| Atlantic salmon (Salmo salar) | Lens | ~12 mM with dietary His supplementation | Not Specified | [1] |
| Giant danio (Devario aequipinnatus) | Brain | Clearly identifiable peak | Proton Magnetic Resonance Spectroscopy (MRS) | [1] |
| Atlantic salmon (Salmo salar) | Brain | Clearly identifiable peak | Proton Magnetic Resonance Spectroscopy (MRS) | [1] |
Experimental Protocols
The quantification of this compound in fish tissues involves several key steps, from sample collection to sophisticated analytical techniques. The following is a generalized protocol based on methodologies cited in the literature.
Sample Preparation
-
Tissue Collection: Tissues of interest (e.g., brain, lens, skeletal muscle) are rapidly dissected from the fish.
-
Homogenization: The collected tissue is weighed and homogenized in a suitable buffer, often a cold solution like physiological saline or a methanol-chloroform mixture to precipitate proteins and extract metabolites.[2]
-
Centrifugation: The homogenate is centrifuged at high speed to pellet cellular debris and proteins.
-
Supernatant Extraction: The resulting supernatant, containing the metabolites, is carefully collected for analysis.
Analytical Techniques
HPLC is a widely used technique for the separation and quantification of NAH.
-
Chromatographic System: A standard HPLC system equipped with a UV detector is used.
-
Column: A reverse-phase C18 column is typically employed for the separation of NAH from other compounds.
-
Mobile Phase: The composition of the mobile phase can vary but often consists of a buffer solution (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., methanol (B129727) or acetonitrile). Isocratic or gradient elution may be used.
-
Detection: NAH is detected by its absorbance in the UV range, typically around 210 nm.
-
Quantification: The concentration of NAH in the sample is determined by comparing the peak area of the sample to that of a known concentration of an NAH standard.
MRS is a non-invasive technique that can be used to identify and quantify metabolites in tissue extracts and even in vivo.
-
Sample Preparation for MRS: For in vitro analysis, the extracted supernatant is placed in an NMR tube. For in vivo analysis, the live fish is appropriately positioned within the spectrometer.
-
Spectrometer: A high-field NMR spectrometer is used to acquire the proton spectra.
-
Data Acquisition: Standard proton MRS pulse sequences are used to acquire the data.
-
Spectral Analysis: The resulting spectrum shows a series of peaks, with each peak corresponding to a specific metabolite. The NAH peak is typically identified around 1.99 ppm.[1]
-
Quantification: The concentration of NAH is determined by integrating the area under its characteristic peak and comparing it to an internal or external standard of known concentration.
Visualizing the Metabolic Landscape
The following diagrams, generated using Graphviz, illustrate the key processes involved in the study and function of this compound in fish.
Caption: Experimental workflow for comparative metabolomics of this compound in fish.
References
- 1. N-acetyl-l-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The molecular basis for acetylhistidine synthesis by HisAT/NAT16 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Function of the N-acetyl-L-histidine system in the vertebrate eye. Evidence in support of a role as a molecular water pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Occurrence of a novel acetylated amino acid, N(alpha)-acetylhistidine, in skeletal muscle of freshwater fish and other ectothermic vertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of N-Acetylhistidine and anserine's buffering capacity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the buffering capacities of N-Acetylhistidine and anserine (B1665513), two naturally occurring histidine-containing compounds. This document summarizes their key physicochemical properties, outlines the experimental methodology for evaluating buffering capacity, and discusses their physiological roles, particularly in maintaining pH homeostasis.
Executive Summary
Data Presentation: Physicochemical Properties
The buffering capacity of a molecule is intrinsically linked to its acid dissociation constant (pKa). The following table summarizes the key pKa values for this compound and anserine.
| Compound | Structure | pKa (Imidazole Ring) | Key Role |
| This compound | 7.05 | Osmolyte, pH Buffer | |
| Anserine | 7.04[1] | pH Buffer in Muscle |
Note: While direct comparative experimental data on the buffering capacity (β) of this compound and anserine is not available in the reviewed literature, their nearly identical pKa values for the imidazole (B134444) ring strongly suggest a very similar buffering effectiveness around neutral pH.
Experimental Protocols: Determining Buffering Capacity
The buffering capacity of dipeptides like this compound and anserine is experimentally determined using potentiometric acid-base titration. This method involves monitoring the pH of a solution of the compound as a strong acid or base is incrementally added.
Objective: To determine the buffering capacity and pKa of this compound and anserine.
Materials:
-
This compound powder
-
Anserine powder
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter with a glass electrode, calibrated with standard buffer solutions (pH 4.0, 7.0, and 10.0)
-
Magnetic stirrer and stir bar
-
Burette (50 mL)
-
Beakers (100 mL)
-
Volumetric flasks
Procedure:
-
Solution Preparation: Prepare aqueous solutions of this compound and anserine of a known concentration (e.g., 10 mM) in volumetric flasks.
-
Titration Setup:
-
Place a known volume (e.g., 50 mL) of the dipeptide solution into a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.
-
Begin gentle stirring to ensure homogeneity.
-
-
Initial pH Measurement: Record the initial pH of the solution.
-
Titration with Acid:
-
Fill a burette with the standardized HCl solution.
-
Add small, precise increments (e.g., 0.5 mL) of HCl to the dipeptide solution.
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of HCl added.
-
Continue this process until the pH has dropped significantly (e.g., to pH 2).
-
-
Titration with Base (for a separate sample):
-
For a fresh sample of the dipeptide solution, repeat the titration process using the standardized NaOH solution, adding it in small increments until the pH rises significantly (e.g., to pH 12).
-
-
Data Analysis:
-
Plot the pH values against the volume of titrant (HCl or NaOH) added to generate a titration curve.
-
The pKa is determined as the pH at the midpoint of the buffering region (the flattest part of the curve).
-
The buffering capacity (β) can be calculated from the titration curve using the formula: β = dC/dpH, where dC is the molar equivalent of added acid or base and dpH is the change in pH.
-
Mandatory Visualization
Caption: Experimental workflow for determining the buffering capacity of this compound and anserine.
Caption: Role of anserine in buffering protons in muscle cells during anaerobic exercise.
Discussion of Physiological Roles
Anserine: Anserine, along with carnosine, is found in high concentrations in the skeletal muscle and brain of many vertebrates. Its primary physiological role is to act as an intracellular pH buffer. During intense, anaerobic exercise, the production of lactic acid leads to an accumulation of protons (H+), which can cause a drop in intracellular pH. This acidification can inhibit the activity of key glycolytic enzymes and impair muscle contraction. With a pKa of 7.04, anserine is ideally suited to buffer these protons, thereby helping to maintain pH homeostasis and delay the onset of fatigue.[1] The concentration of anserine is particularly high in fast-twitch muscle fibers, which are more reliant on anaerobic metabolism.
This compound: this compound is found in significant concentrations in the brain and eyes of many poikilothermic (cold-blooded) vertebrates, where its primary established role is that of an osmolyte, helping to regulate cell volume in response to changes in extracellular osmolarity. While its buffering capacity is an inherent chemical property due to the histidine moiety with a pKa of 7.05, its physiological significance as a pH buffer is less well-characterized compared to anserine. However, in tissues where it is present in high concentrations, it would undoubtedly contribute to the overall buffering capacity.
Conclusion
This compound and anserine exhibit remarkably similar pKa values for their imidazole rings, positioning them as effective physiological buffers around neutral pH. Anserine has a well-defined role in pH regulation within muscle tissue, which is crucial for performance during anaerobic exercise. The primary recognized function of this compound is as an osmolyte, though its chemical properties enable it to also act as a pH buffer. For researchers and drug development professionals, the choice between these molecules for formulation or therapeutic applications where pH buffering is critical may depend on other factors such as tissue distribution, metabolic stability, and specific biological activities beyond buffering. Further direct comparative studies are warranted to fully elucidate the nuances of their buffering capacities under various physiological conditions.
References
Navigating the Detection of N-Acetylhistidine: A Comparative Guide to Available Methods
A critical evaluation of analytical techniques for the specific detection of N-Acetylhistidine reveals a notable absence of commercially available, validated antibodies. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of existing, non-antibody-based detection methods and outlines the rigorous validation required for any potential future antibody-based assays.
While immunoassays are often a preferred method for their convenience and high-throughput capabilities, the current landscape for this compound (NAH) detection is dominated by chromatographic and mass spectrometric techniques. This is likely due to the challenges in generating antibodies that can specifically recognize this small molecule without cross-reacting with histidine or other acetylated compounds. For researchers investigating the role of NAH in various biological processes, understanding the strengths and limitations of the available methods is paramount for generating reliable and reproducible data.
Alternative Methods for this compound Detection
Given the lack of specific commercial antibodies, researchers primarily rely on analytical chemistry techniques for the quantification of this compound. The most common and well-validated methods include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparison of this compound Detection Methods
| Method | Principle | Sensitivity | Specificity | Throughput | Key Advantages | Key Limitations |
| HPLC | Separation based on polarity, with UV detection. | Moderate | Moderate | Moderate | Cost-effective, robust. | Potential for co-eluting compounds, lower sensitivity than MS methods. |
| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | High | High | High | Gold standard for quantitative analysis, high sensitivity and specificity.[1] | Requires specialized equipment and expertise. |
| GC-MS | Separation of volatile derivatives by gas chromatography followed by mass detection. | High | High | Moderate | Can be very sensitive and specific. | Requires derivatization of the analyte, which can add complexity. |
| Colorimetric Assay | Based on a chemical reaction that produces a color change, often involving a metal ion that interacts with histidine. | Low to Moderate | Low | High | Simple, rapid, and does not require sophisticated instrumentation.[2] | Prone to interference from other molecules that can chelate metal ions.[2] |
The Path Forward: Developing and Validating an Anti-N-Acetylhistidine Antibody
Should a research team endeavor to produce an antibody against this compound, a rigorous and multi-faceted validation process is crucial to ensure its specificity. The challenges associated with generating antibodies against small molecules, coupled with the potential for cross-reactivity with structurally similar compounds, necessitate a comprehensive evaluation.
Key Experimental Validations for a Novel Anti-N-Acetylhistidine Antibody:
-
Competitive ELISA: To determine the antibody's specificity, a competitive ELISA should be performed. In this assay, the antibody is pre-incubated with varying concentrations of this compound, histidine, acetylated lysine, and other structurally related molecules before being added to a plate coated with an this compound conjugate. A specific antibody will show a significant decrease in signal only in the presence of free this compound.
-
Western Blotting with Peptide Blocking: To test specificity in a complex mixture of proteins, western blotting should be performed on cell lysates. The antibody's ability to detect a specific band should be confirmed, and this binding should be blocked by pre-incubation of the antibody with this compound but not with histidine or other control molecules.
-
Immunoprecipitation followed by Mass Spectrometry (IP-MS): This powerful technique can confirm the identity of the molecule being captured by the antibody. After immunoprecipitation from a biological sample, the captured material should be analyzed by mass spectrometry to confirm that it is indeed this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to guide researchers in the evaluation of this compound detection methods.
Protocol 1: this compound Detection by LC-MS/MS
This protocol provides a general framework. Specific parameters will need to be optimized for the instrument and matrix being used.
1. Sample Preparation (from biological fluid):
- To 100 µL of sample (e.g., plasma, urine), add 400 µL of ice-cold methanol (B129727) containing an internal standard (e.g., isotopically labeled this compound).
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.[3]
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the sample in 100 µL of mobile phase A.
2. LC-MS/MS Conditions:
- Column: A C18 reversed-phase column is typically used.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from 5% to 95% mobile phase B over 10 minutes.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5-10 µL.[1]
- Mass Spectrometry: Operate in positive ion mode using multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transition for this compound.
Protocol 2: Competitive ELISA for Antibody Specificity
1. Plate Coating:
- Coat a 96-well plate with a conjugate of this compound (e.g., NAH-BSA) overnight at 4°C.
- Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
- Block the plate with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
2. Competitive Reaction:
- In a separate plate, pre-incubate the anti-N-Acetylhistidine antibody with varying concentrations of competitors (this compound, histidine, acetyl-lysine, etc.) for 2 hours at room temperature.
- Transfer the antibody-competitor mixtures to the coated and blocked plate.
- Incubate for 1 hour at room temperature.
3. Detection:
- Wash the plate three times with wash buffer.
- Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG) and incubate for 1 hour at room temperature.
- Wash the plate five times with wash buffer.
- Add the enzyme substrate and measure the signal using a plate reader. A decrease in signal with increasing concentration of the specific competitor (this compound) indicates specificity.
Protocol 3: Western Blotting with Peptide Blocking
1. Sample Preparation and SDS-PAGE:
- Prepare whole-cell lysates from cells of interest.[3]
- Determine the protein concentration of each sample.
- Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.[3]
2. Protein Transfer and Blocking:
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[4]
3. Antibody Incubation:
- Divide the membrane if necessary to test blocked and unblocked conditions.
- For the blocking condition, pre-incubate the primary antibody with a high concentration of this compound (e.g., 10 µg/mL) for 1 hour at room temperature.
- Incubate the membrane with the primary antibody (with and without the blocking peptide) overnight at 4°C.[4]
4. Detection:
- Wash the membrane three times with TBST.
- Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
- Wash the membrane three times with TBST.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.[3] A specific antibody will show a band in the unblocked lane that is absent or significantly reduced in the blocked lane.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for LC-MS/MS analysis and antibody specificity testing using competitive ELISA.
References
N-Acetylhistidine vs. Other Histidine Derivatives: A Comparative Guide to Neuroprotective Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective efficacy of N-Acetylhistidine (NAH) against other key histidine derivatives: L-Carnosine, L-Anserine, and L-Histidine. Due to a notable gap in the scientific literature regarding the direct neuroprotective properties of this compound, this guide draws inferences from the well-documented neuroprotective effects of the structurally similar compound, N-Acetylcysteine (NAC). The information presented herein is intended to guide future research and drug development by highlighting the known benefits of related compounds and outlining the experimental frameworks necessary for a direct comparative assessment.
Executive Summary
Histidine and its derivatives have emerged as promising candidates for neuroprotective therapies due to their antioxidant and anti-inflammatory properties. L-Carnosine has demonstrated significant neuroprotection in models of cerebral ischemia. L-Anserine has also shown protective effects, particularly in mitigating cognitive decline. L-Histidine has been found to offer long-term neuroprotection post-ischemia.
While direct experimental data on the neuroprotective efficacy of this compound is currently lacking, its structural similarity to N-Acetylcysteine (NAC) suggests it may share similar mechanisms of action. NAC is a well-researched compound known to protect neuronal cells by replenishing glutathione (B108866) stores, mitigating oxidative stress, and modulating inflammatory pathways. This guide presents the available quantitative data for carnosine, anserine, and histidine, and provides a hypothetical framework for assessing the potential of this compound.
Data Presentation: Comparative Neuroprotective Effects
The following tables summarize the available quantitative data from preclinical studies on the neuroprotective effects of histidine derivatives. It is important to note the absence of direct comparative data for this compound.
Table 1: In Vivo Neuroprotection Against Cerebral Ischemia
| Compound | Animal Model | Dosage | Key Findings | Reference |
| L-Carnosine | Mouse (pMCAO) | Not specified | Significant reduction in infarct volume and improvement in neurological function.[1][2] | [1][2] |
| L-Anserine | Mouse (pMCAO) | Same as Carnosine | Reduction in infarct size (not statistically significant); no significant improvement in neurological scores.[1][2] | [1][2] |
| L-Histidine | Rat (tMCAO) | 1000 mg/kg (early), 500 mg/kg (late) | Decreased infarct volume and improved neurological function long-term.[3][4] | [3][4] |
| N-Acetylcarnosine | Mouse (pMCAO) | Same as Carnosine | Reduction in infarct size (not statistically significant); no significant improvement in neurological scores.[1][2] | [1][2] |
| This compound | - | - | No direct data available. | - |
Table 2: Effects on Cognitive Function and Neuronal Viability
| Compound | Model | Dosage | Key Findings | Reference |
| L-Anserine | Human (Mild Cognitive Impairment) | 500 mg/day | Significant improvement in MMSE scores after 12 weeks. | [1] |
| L-Histidine | Rat (Transient Brain Ischemia) | 500 & 1000 mg/kg | Significant decrease in neuronal degeneration in the CA1 region of the hippocampus. | [5] |
| N-Acetylcysteine (NAC) (as a proxy for NAH) | Mouse Cortical Cultures | 100 µmol/l | Ameliorated H2O2-induced reduction in cell viability.[6] | [6] |
| This compound | - | - | No direct data available. | - |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the design of comparative studies.
Cell Viability Assessment: MTT Assay
This assay is used to assess the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9]
-
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[7]
-
Protocol:
-
Cell Plating: Seed neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat cells with various concentrations of this compound or other histidine derivatives for a specified duration (e.g., 1-2 hours).
-
Induction of Neurotoxicity: Introduce a neurotoxic agent (e.g., H₂O₂, glutamate, or amyloid-β peptide) to induce cell death.
-
MTT Addition: After the neurotoxicity induction period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated, non-neurotoxin exposed) cells.
-
Apoptosis Detection: TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[10][11][12]
-
Principle: The enzyme Terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA. These labeled fragments can then be visualized using fluorescence microscopy.[10]
-
Protocol for Brain Tissue Sections:
-
Sample Preparation: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded brain tissue sections.
-
Permeabilization: Incubate the sections with Proteinase K (20 µg/mL) for 15 minutes at room temperature to permeabilize the tissue.[10]
-
Equilibration: Rinse the sections and apply an equilibration buffer to prime the DNA ends.
-
TdT Labeling: Add the TdT reaction mix containing the enzyme and fluorescently labeled dUTPs. Incubate for 60 minutes at 37°C in a humidified chamber.[10]
-
Washing: Wash the sections to remove unincorporated nucleotides.
-
Counterstaining (Optional): Counterstain with a nuclear stain like DAPI to visualize all cell nuclei.
-
Imaging: Mount the sections and visualize under a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
-
Oxidative Stress Measurement: Intracellular ROS Assay
This assay measures the levels of intracellular reactive oxygen species (ROS) using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[13][14][15][16][17]
-
Principle: DCFH-DA is a cell-permeable, non-fluorescent compound. Once inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.[15][16][17]
-
Protocol for Cultured Neurons:
-
Cell Culture: Culture neuronal cells in a suitable format (e.g., 96-well plate or on coverslips).
-
Treatment: Treat the cells with the histidine derivatives followed by an oxidative stress-inducing agent.
-
Loading with DCFH-DA: Wash the cells with a serum-free medium and then incubate with DCFH-DA solution (typically 10-25 µM) for 30-60 minutes at 37°C in the dark.[15][16][17]
-
Washing: Gently wash the cells to remove the excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[13]
-
Anti-inflammatory Effect Assessment: Cytokine ELISA
The Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in brain tissue homogenates or cell culture supernatants.[6][18]
-
Principle: A sandwich ELISA is commonly used. A capture antibody specific for the target cytokine is coated onto the wells of a microplate. The sample is added, and the cytokine binds to the antibody. A second, detection antibody (often biotinylated) is added, which binds to a different epitope on the cytokine. Finally, an enzyme-conjugated streptavidin is added, followed by a substrate that produces a measurable color change. The intensity of the color is proportional to the concentration of the cytokine.
-
Protocol for Brain Tissue Homogenate:
-
Tissue Homogenization: Homogenize dissected brain tissue in a cold lysis buffer containing protease inhibitors.[6][18]
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.[6]
-
Sample Collection: Collect the supernatant, which contains the soluble proteins, including cytokines.
-
Protein Quantification: Determine the total protein concentration of the supernatant (e.g., using a BCA assay) for normalization.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit being used. This typically involves coating the plate with the capture antibody, adding the samples and standards, followed by the detection antibody, enzyme conjugate, and substrate.
-
Data Analysis: Generate a standard curve from the absorbance readings of the standards and use it to calculate the concentration of the cytokine in the samples. Normalize the cytokine concentration to the total protein concentration of the sample.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially involved in the neuroprotective effects of histidine derivatives and a typical experimental workflow for their assessment.
Caption: Proposed signaling pathways for histidine derivative-mediated neuroprotection.
Caption: A typical in vitro experimental workflow for comparative neuroprotection studies.
Conclusion and Future Directions
The existing body of research strongly supports the neuroprotective potential of histidine derivatives, particularly L-Carnosine, L-Anserine, and L-Histidine. Their mechanisms of action are primarily attributed to their antioxidant and anti-inflammatory properties.
A significant knowledge gap exists concerning the neuroprotective efficacy of this compound. Given the well-documented neuroprotective effects of the structurally analogous compound N-Acetylcysteine, it is highly probable that this compound possesses similar beneficial properties. Future research should prioritize direct comparative studies of this compound against other histidine derivatives using the standardized experimental protocols outlined in this guide. Such studies are essential to fully elucidate the therapeutic potential of this compound and to guide the development of novel neuroprotective agents. Key areas for future investigation include:
-
Direct comparative in vitro and in vivo studies of this compound, L-Carnosine, L-Anserine, and L-Histidine in models of neurodegenerative diseases and ischemic stroke.
-
Elucidation of the specific signaling pathways modulated by this compound, with a focus on the Nrf2-ARE and NF-κB pathways.
-
Pharmacokinetic and pharmacodynamic studies to determine the bioavailability and optimal dosing of this compound for CNS applications.
References
- 1. N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Acetylaspartate in the CNS: From Neurodiagnostics to Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytoprotective Effects of N-Acetylcysteine on Streptozotocin- Induced Oxidative Stress and Apoptosis in RIN-5F Pancreatic β-Cells | Semantic Scholar [semanticscholar.org]
- 4. Neuroprotective effects of N-acetyl cysteine on primary hippocampus neurons against hydrogen peroxide-induced injury are mediated via inhibition of mitogen-activated protein kinases signal transduction and antioxidative action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Central Nervous System Modulatory Activities of N-Acetylcysteine: A Synthesis of Two Decades of Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays for Neural Stem Cells | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. The Cytoprotective Effect of N-acetyl-L-cysteine against ROS-Induced Cytotoxicity Is Independent of Its Ability to Enhance Glutathione Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-acetyl-l-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The neuroprotective effects of N-acetylcysteine in psychiatric and neurodegenerative disorders: From modulation of glutamatergic transmission to restoration of synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Overview on the Effects of N-Acetylcysteine in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]
- 15. N-acetylaspartate mitigates pro-inflammatory responses in microglial cells by intersecting lipid metabolism and acetylation processes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. N-Acetylcysteine Induces Apoptotic, Oxidative and Excitotoxic Neuronal Death in Mouse Cortical Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. N-acetylcysteine Provides Cytoprotection in Murine Oligodendrocytes through Heme Oxygenase-1 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of histidine and N-acetylcysteine on doxorubicin-induced cardiomyopathy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of N-Acetylhistidine Synthesis: Chemical vs. Enzymatic Routes
For researchers and professionals in drug development, the synthesis of N-Acetylhistidine, a key biomolecule, presents a choice between traditional chemical methods and modern enzymatic approaches. This guide offers a comparative analysis of these two synthetic strategies, focusing on yield, purity, and experimental protocols to inform process development and optimization. While direct comparative studies on this compound synthesis are not extensively documented, this analysis draws upon established protocols for analogous N-acetylated amino acids to provide a representative overview.
At a Glance: Comparing Synthesis Methodologies
| Parameter | Chemical Synthesis (Acetic Anhydride (B1165640) Method) | Enzymatic Synthesis (Histidine N-acetyltransferase) |
| Starting Materials | L-Histidine, Acetic Anhydride | L-Histidine, Acetyl-CoA |
| Key Reagents/Catalyst | Acetic Anhydride, Base (e.g., Pyridine) or Acetic Acid | Histidine N-acetyltransferase (HISAT/NAT16) |
| Typical Yield | High (often >90% for similar amino acids) | Potentially high with optimized enzyme and reaction conditions |
| Purity | Generally high (>99%) after purification | High due to enzyme specificity, potentially reducing downstream purification |
| Reaction Conditions | Can involve organic solvents and basic or acidic conditions | Mild aqueous conditions (near-neutral pH, physiological temperature) |
| By-products | Acetic acid and potential side-reaction products requiring removal | Minimal by-products, primarily Coenzyme A |
| Stereoselectivity | Prone to racemization if not carefully controlled | Inherently high, preserving the L-stereochemistry |
| Environmental Impact | Use of organic solvents and reagents can be a concern | "Greener" approach with biodegradable catalyst and aqueous media |
| Scalability | Well-established and readily scalable | Scalability depends on the availability and stability of the enzyme |
Experimental Protocols
Chemical Synthesis: N-Acetylation using Acetic Anhydride
This protocol is a representative method for the N-acetylation of L-histidine based on common procedures for other amino acids.
Materials:
-
L-Histidine
-
Acetic Anhydride
-
Glacial Acetic Acid
-
Pyridine (B92270) (optional, as a base and solvent)
-
Deionized Water
-
Ethanol
Procedure:
-
Dissolution: Dissolve L-Histidine in glacial acetic acid. Alternatively, a suspension in pyridine can be used.
-
Acetylation: Cool the mixture in an ice bath. Slowly add acetic anhydride (typically in slight molar excess) to the stirred solution while maintaining the low temperature.
-
Reaction: Allow the reaction to proceed at room temperature or with gentle heating, monitoring the progress by a suitable technique like Thin Layer Chromatography (TLC).
-
Quenching and Precipitation: After completion, the reaction can be quenched by the addition of water. The product may precipitate upon cooling or adjustment of pH.
-
Isolation and Purification: The crude this compound is collected by filtration. Purification is typically achieved by recrystallization from a solvent mixture, such as ethanol-water, to yield a pure crystalline product.
Enzymatic Synthesis: Using Histidine N-acetyltransferase (HISAT)
This protocol outlines a potential procedure for the enzymatic synthesis of this compound based on the known properties of HISAT.
Materials:
-
L-Histidine
-
Acetyl-Coenzyme A (Acetyl-CoA)
-
Recombinant Histidine N-acetyltransferase (HISAT/NAT16)
-
Buffer solution (e.g., phosphate (B84403) or Tris buffer, pH 7.5)
-
Centrifugal filters for enzyme and product separation
Procedure:
-
Enzyme Preparation: The HISAT enzyme would first need to be expressed in a suitable host (e.g., E. coli) and purified, for instance, via affinity chromatography if a tag is used.[1][2]
-
Reaction Setup: In a temperature-controlled vessel, dissolve L-Histidine and Acetyl-CoA in the reaction buffer.
-
Enzymatic Reaction: Initiate the reaction by adding the purified HISAT enzyme. The reaction is typically incubated at a mild temperature (e.g., 37°C) with gentle agitation.[1]
-
Monitoring: The formation of this compound can be monitored over time using methods like High-Performance Liquid Chromatography (HPLC).
-
Product Isolation: Once the reaction reaches completion or equilibrium, the enzyme can be removed by ultrafiltration. The resulting solution containing this compound can then be further purified, for example, by ion-exchange chromatography to remove unreacted substrates and co-products.
Workflow and Pathway Visualizations
To better illustrate the processes, the following diagrams outline the experimental workflows and the enzymatic reaction pathway.
References
Comparison of extraction methods for N-Acetylhistidine from brain and eye tissues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods for the extraction of N-Acetylhistidine (NAH) from brain and eye tissues. This compound, a naturally occurring amino acid derivative, is found in significant concentrations in the brain and eye tissues of many vertebrates, where it is believed to play a role in osmoregulation and neurotransmission. Accurate and efficient extraction of NAH is critical for its quantification and the study of its physiological functions. This document outlines various extraction methodologies, presents their theoretical advantages and disadvantages, and provides a detailed experimental protocol for a commonly used technique.
Comparison of Extraction Methodologies
The selection of an appropriate extraction method is paramount for achieving high recovery and purity of this compound. The optimal choice depends on the specific research goals, available equipment, and the nature of the tissue sample. The following table summarizes the key characteristics of three prevalent extraction techniques.
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Supercritical Fluid Extraction (SFE) |
| Principle | Partitioning of NAH between two immiscible liquid phases based on its differential solubility. | Selective adsorption of NAH onto a solid sorbent, followed by elution with a suitable solvent. | Utilization of a supercritical fluid (e.g., CO2) as the extraction solvent, offering properties of both a liquid and a gas. |
| Selectivity | Moderate; can be influenced by solvent choice and pH adjustment. | High; can be tailored by selecting specific sorbent chemistries. | High; tunable by modifying pressure and temperature. |
| Efficiency | Can be variable and may require multiple extraction steps for high recovery.[1][2] | Generally high and reproducible.[3] | High, with efficient penetration into the sample matrix. |
| Solvent Consumption | High, often requiring large volumes of organic solvents.[1] | Lower compared to LLE.[1] | Minimal, as the supercritical fluid is easily removed by depressurization. |
| Speed | Can be time-consuming due to manual steps and phase separation. | Can be faster than LLE, especially with automated systems.[1] | Relatively fast extraction times. |
| Cost | Generally lower initial equipment cost. | Moderate; requires cartridges and potentially specialized vacuum manifolds. | High initial equipment cost. |
| Automation | Can be automated, but may be complex. | Readily amenable to high-throughput automation.[3] | Often involves automated systems. |
Experimental Protocols
A detailed protocol for a commonly employed liquid-liquid extraction method for metabolites from brain tissue, adapted for this compound, is provided below. This method, often referred to as the Folch method, utilizes a chloroform-methanol-water system to partition polar metabolites like NAH into the aqueous phase.
Methanol-Chloroform Liquid-Liquid Extraction Protocol for Brain Tissue
1. Tissue Homogenization:
-
Excise the brain or eye tissue and immediately freeze it in liquid nitrogen to halt metabolic activity.
-
Weigh the frozen tissue (typically 50-100 mg).
-
In a pre-chilled glass homogenizer, add the frozen tissue to a 2:1 mixture of chloroform (B151607) and methanol (B129727) (e.g., 2 mL of chloroform and 1 mL of methanol per 100 mg of tissue).
-
Homogenize the tissue on ice until a uniform suspension is achieved.
2. Phase Separation:
-
Transfer the homogenate to a centrifuge tube.
-
Add 0.25 volumes of water to the homogenate (e.g., 0.75 mL of water to the 3 mL of chloroform/methanol mixture).
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.
-
Centrifuge the sample at a low speed (e.g., 2000 x g) for 10-15 minutes at 4°C to induce phase separation. Three layers will form: an upper aqueous phase (containing polar metabolites like NAH), a lower organic phase (containing lipids), and a protein disk at the interface.
3. Collection of the Aqueous Phase:
-
Carefully aspirate the upper aqueous phase containing this compound, avoiding the protein disk and the lower organic phase.
-
Transfer the aqueous extract to a new tube.
4. Sample Concentration and Reconstitution:
-
Dry the collected aqueous extract using a centrifugal vacuum concentrator or a stream of nitrogen.
-
Reconstitute the dried extract in a suitable buffer or solvent for subsequent analysis, such as by Liquid Chromatography-Mass Spectrometry (LC-MS).
This compound Metabolic Pathway
This compound is synthesized from the amino acid L-histidine and acetyl-coenzyme A (acetyl-CoA) through an enzymatic reaction. Its breakdown, or hydrolysis, regenerates L-histidine and acetate. This metabolic cycle is particularly active in certain tissues like the lens of the eye.
Caption: Metabolic pathway of this compound synthesis and hydrolysis.
Experimental Workflow for NAH Extraction and Quantification
The overall process for extracting and quantifying this compound from tissue samples involves several key stages, from sample collection to data analysis.
Caption: General workflow for this compound extraction and analysis.
References
The Efficacy of N-Acetylhistidine and Its Analogs in Preventing Protein Aggregation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The aggregation of proteins is a central pathological event in a host of debilitating human diseases, including Alzheimer's, Parkinson's, and cataracts. The search for effective inhibitors of this process is a critical area of therapeutic research. Among the promising candidates are N-Acetylhistidine and its naturally occurring analogs, such as carnosine, N-acetylcarnosine, anserine, and homocarnosine. These histidine-containing molecules are of significant interest due to their potential to interfere with the complex cascade of protein misfolding and aggregation.
This guide provides a comparative overview of the available experimental data on the relative efficacy of these compounds in preventing protein aggregation. While direct comparative studies on this compound are limited, this guide synthesizes findings from research on its close structural analogs to provide a comprehensive picture of their potential.
Comparative Efficacy in Inhibiting Protein Aggregation
While direct head-to-head experimental data comparing the anti-aggregation efficacy of this compound with its analogs is not extensively available in the current literature, studies on individual compounds and molecular modeling provide valuable insights into their relative potential.
Key Analogs of this compound:
-
Carnosine (β-alanyl-L-histidine): A dipeptide of β-alanine and histidine, carnosine has been the most extensively studied analog.
-
N-Acetylcarnosine: An acetylated form of carnosine, it is believed to have enhanced stability and bioavailability.
-
Anserine (β-alanyl-3-methyl-L-histidine): A methylated derivative of carnosine found in the skeletal muscle and brain of many vertebrates.
-
Homocarnosine (γ-aminobutyryl-L-histidine): A brain-specific dipeptide, an analog of carnosine with a γ-aminobutyric acid (GABA) moiety instead of β-alanine.
The following table summarizes the available quantitative data on the inhibition of protein aggregation by these compounds.
| Compound | Protein Model | Assay | Key Findings | Reference |
| Carnosine | Amyloid-β (Aβ) 1-42 | Thioflavin T (ThT) Assay & Atomic Force Microscopy (AFM) | Showed a dose-dependent inhibition of Aβ1-42 fibrillogenesis, with 10 mM carnosine reducing aggregation by 40-60%. | [1] |
| Carnosine | Amyloid-β (Aβ) 40 | Thioflavin T (ThT) Assay | High concentrations of carnosine (5-10 mM) mildly inhibited Aβ40 aggregation, reducing the final ThT fluorescence by approximately 20% and 53%, respectively. | [1] |
| N-Acetylcarnosine | - | Inhibition of inflammatory and oxidative stress mediators | More potent than carnosine in inhibiting the release of nitric oxide, TNF-α, and carbonyl formation in LPS-stimulated microglial cells. | |
| Carnosine, Homocarnosine, Anserine | Amyloid-β (Aβ) 1-42 | Molecular Docking | Carnosine was predicted to be the most efficient binder to Aβ1-42 among the tested natural histidine-containing dipeptides. | [1] |
It is important to note that direct IC50 values for the inhibition of protein aggregation by this compound and its analogs are not consistently reported across the literature, making a precise quantitative comparison challenging.
Proposed Mechanisms of Action
The anti-aggregation properties of this compound and its analogs are thought to stem from a combination of physicochemical properties, primarily centered around the imidazole (B134444) ring of the histidine residue and the N-acetyl group.
References
A critical evaluation of different analytical techniques for N-Acetylhistidine measurement
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to selecting the optimal analytical method for the quantification of N-Acetylhistidine.
This compound (NAH) is an acetylated derivative of the amino acid histidine, implicated in various physiological processes and increasingly recognized as a potential biomarker in diverse biomedical research areas. Accurate and reliable quantification of NAH in biological matrices is paramount for elucidating its functional roles and exploring its therapeutic potential. This guide provides a critical evaluation of the principal analytical techniques employed for NAH measurement, presenting a comparative analysis of their performance, detailed experimental protocols, and visual workflows to aid in methodological selection.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique for this compound measurement is contingent upon the specific requirements of the study, including sensitivity, selectivity, sample throughput, and available instrumentation. The following table summarizes the key quantitative performance parameters of the most commonly employed methods: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Capillary Electrophoresis (CE), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Data for N-Acetylcysteine (NAC), a structurally similar compound, is included for LC-MS/MS to provide a reasonable estimation of expected performance for NAH.
| Analytical Technique | Analyte | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (RSD%) | Reference |
| HPLC-UV | Histidine-containing dipeptides | 0.1 - 250 µmol/L | - | 0.11 - 0.21 µmol/L | < 6% | [1] |
| N-Acetylcysteine | 25 - 5000 nM | 5 nM | - | < 5.23% | ||
| UPLC-MS/MS | N-Acetylcysteine | 1 - 120 µg/mL (plasma) | 0.20 µg/mL | 0.66 µg/mL | < 15% | [2][3] |
| N-Acetyl-Nτ-methylhistidine | 5 pmol/mL - 10 nmol/mL | - | - | - | [4] | |
| Capillary Electrophoresis (CE-UV) | Histidine & Methylhistidines | - | 20 nmol/L | - | - | [5] |
| Amino Acids | 2.5 - 40 mg/L | 0.32 - 0.56 mg/L | - | - | [6] | |
| Quantitative NMR (¹H-NMR) | General Metabolites | Typically wide linear range | Higher than MS-based methods | Higher than MS-based methods | < 1% (with optimization) | [7][8] |
| Enzyme-Based Fluorometric Assay | N-Acetyltransferase Activity | - | 6 mU | - | ~6% | [9] |
Experimental Protocols and Methodologies
Detailed and robust experimental protocols are critical for achieving accurate and reproducible quantification of this compound. Below are representative methodologies for each of the discussed analytical techniques.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a widely accessible and reliable technique for the quantification of NAH, particularly at higher concentrations.
Sample Preparation:
-
Deproteinization: For biological samples such as plasma or tissue homogenates, proteins must be removed to prevent column fouling and interference. This is typically achieved by precipitation with an equal volume of a strong acid, such as 10% trichloroacetic acid (TCA), followed by centrifugation.[1]
-
Supernatant Collection: The resulting supernatant containing the deproteinized sample is carefully collected for analysis.
-
Filtration: The supernatant is filtered through a 0.22 µm syringe filter prior to injection into the HPLC system.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.[1]
-
Mobile Phase: An isocratic or gradient elution with a buffer such as 50 mM potassium dihydrogen phosphate (B84403) (pH adjusted to 3.4) and an organic modifier like acetonitrile (B52724) is typical.[1]
-
Flow Rate: A flow rate of 1.0 mL/min is standard.
-
Detection: UV detection is performed at a wavelength of 210 nm.[1]
-
Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the gold standard for quantifying low abundance analytes in complex biological matrices.
Sample Preparation:
-
Internal Standard Spiking: A known concentration of a stable isotope-labeled internal standard (e.g., d3-N-Acetylhistidine) is added to the sample to account for matrix effects and variations in sample processing.
-
Deproteinization: Similar to the HPLC protocol, proteins are precipitated using an organic solvent (e.g., acetonitrile) or an acid (e.g., TCA).[10][11]
-
Centrifugation and Supernatant Transfer: The sample is centrifuged, and the supernatant is transferred to a clean tube.
-
Evaporation and Reconstitution: The supernatant may be dried under a stream of nitrogen and reconstituted in the initial mobile phase to concentrate the analyte.
LC-MS/MS Conditions:
-
Chromatography: Ultra-performance liquid chromatography (UPLC) with a C18 or HILIC column is often employed for rapid and efficient separation.
-
Mobile Phase: A gradient elution using water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%) to improve ionization, is common.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is typically used.
-
Detection: Detection is performed using Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both NAH and its internal standard. For N-acetylated histidine, the transition would be specific to its mass.[4]
Capillary Electrophoresis (CE)
Capillary electrophoresis separates molecules based on their charge-to-size ratio in an electric field, offering high separation efficiency and minimal sample consumption.
Sample Preparation:
-
Deproteinization: As with chromatographic methods, protein removal is essential.
-
Dilution: The deproteinized sample is diluted in the background electrolyte (BGE) before injection.
CE Conditions:
-
Capillary: A fused-silica capillary (e.g., 50 µm internal diameter, 50-60 cm total length) is used.
-
Background Electrolyte (BGE): A buffer with a specific pH is used to control the charge of the analyte and the electroosmotic flow. For amino acids, acidic buffers (e.g., 60 mmol/L Tris-phosphate, pH 2.2) can be effective.[5]
-
Voltage: A high separation voltage (e.g., 20-30 kV) is applied across the capillary.
-
Injection: Samples are introduced into the capillary using hydrodynamic or electrokinetic injection.
-
Detection: Detection can be performed using UV absorbance (e.g., at 200 nm) or by coupling the CE system to a mass spectrometer (CE-MS) for enhanced sensitivity and specificity.[6][12]
Quantitative Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
¹H-NMR spectroscopy is a powerful non-destructive technique that provides both structural and quantitative information. It is particularly useful for the analysis of relatively abundant metabolites without the need for extensive sample separation.[13]
Sample Preparation:
-
Lyophilization: Biological fluids may be lyophilized to remove water.
-
Reconstitution: The dried sample is reconstituted in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., trimethylsilylpropanoic acid - TSP).[8]
-
pH Adjustment: The pH of the sample is adjusted to a specific value to ensure consistent chemical shifts.
NMR Acquisition Parameters:
-
Pulse Sequence: A one-dimensional ¹H NMR spectrum is acquired using a pulse sequence with water suppression (e.g., NOESYPRESAT).
-
Relaxation Delay (d1): A sufficiently long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) is crucial for accurate quantification.[7]
-
Number of Scans: A sufficient number of scans are acquired to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[7]
-
Quantification: The concentration of NAH is determined by comparing the integral of a specific NAH proton signal (e.g., the acetyl methyl protons) to the integral of the known concentration of the internal standard.[8]
Enzyme-Based Fluorometric Assay
Enzyme-based assays can be highly specific and sensitive for measuring the activity of enzymes involved in NAH metabolism, such as histidine N-acetyltransferase (NAT). This provides an indirect measure of NAH production.
Assay Principle: The activity of NATs can be measured by monitoring the production of Coenzyme A (CoA), a co-product of the acetylation reaction. CoA can react with a fluorogenic probe, such as ThioGlo4, to produce a highly fluorescent product.[9][14][15]
Experimental Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0), the enzyme source (e.g., cell lysate or purified enzyme), acetyl-CoA, the substrate (histidine), and the fluorogenic probe.[16]
-
Initiation of Reaction: The reaction is initiated by the addition of the enzyme or substrate.
-
Fluorescence Measurement: The increase in fluorescence is monitored over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen probe (e.g., Ex/Em = 380/505 nm for some probes).
-
Quantification: The rate of the reaction is determined from the linear portion of the fluorescence versus time plot. The enzyme activity is then calculated by comparison to a standard curve generated with known concentrations of CoA.
Visualization of Workflows and Pathways
To further clarify the experimental processes and biological context, the following diagrams have been generated using the DOT language.
Experimental Workflow for NAH Quantification
Caption: General experimental workflow for the quantification of this compound.
This compound Metabolic Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Development and Validation of a Liquid Chromatography-Tandem Mass Spectrometry Method for the Simultaneous Quantification of Nτ-Methylhistidine, N-Acetyl-Nτ-Methylhistidine, and Creatinine in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. chem.tamu.edu [chem.tamu.edu]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Development of A Continuous Fluorescence-Based Assay for N-Terminal Acetyltransferase D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of N-acetylcysteine in human plasma by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CE-MS for the Analysis of Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 14. mdpi.com [mdpi.com]
- 15. Purification and activity assays of N-terminal acetyltransferase D - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Benchmarking N-Acetylhistidine's Therapeutic Potential: A Comparative Guide to Existing Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for effective neuroprotective agents to combat the devastating impact of neurodegenerative diseases and acute brain injuries is a paramount challenge in modern medicine. While established drugs have shown modest efficacy, the exploration of novel therapeutic candidates is crucial. This guide provides a comparative analysis of existing neuroprotective agents—Edaravone, Riluzole (B1680632), and N-Acetylcysteine (NAC)—to serve as a benchmark for evaluating the potential of emerging compounds like N-Acetylhistidine.
This compound, an acetylated derivative of the amino acid histidine, is a molecule of interest due to the known antioxidant and anti-inflammatory properties of histidine and related compounds. However, a comprehensive review of current scientific literature reveals a significant gap in research directly investigating the neuroprotective effects of this compound. In contrast, its structural analog, N-Acetylcysteine (NAC), has been extensively studied and has demonstrated notable neuroprotective capabilities.
This guide will summarize the quantitative data on the efficacy of Edaravone, Riluzole, and NAC, detail the experimental protocols used to generate this data, and visualize their known mechanisms of action. By providing a clear framework of the current landscape, we aim to facilitate the objective assessment of novel candidates like this compound and highlight critical areas for future research.
Quantitative Comparison of Neuroprotective Efficacy
The following tables summarize the performance of Edaravone, Riluzole, and N-Acetylcysteine in various preclinical and clinical studies. This data provides a quantitative basis for comparing their therapeutic potential.
Table 1: In Vitro Neuroprotective Efficacy
| Agent | Cell Model | Insult | Concentration | Outcome Measure | Result |
| Edaravone | Primary cortical neurons | Glutamate-induced excitotoxicity | 1-100 µM | Cell Viability (MTT Assay) | Dose-dependent increase in cell viability |
| SH-SY5Y cells | H₂O₂-induced oxidative stress | 10-100 µM | Reactive Oxygen Species (ROS) Levels | Significant reduction in intracellular ROS | |
| Riluzole | Cultured spinal motor neurons | Glutamate-induced excitotoxicity | 1-10 µM | Neuronal Firing Frequency | Reduction in repetitive firing |
| Rat cortical neurons | Oxygen-glucose deprivation (OGD) | 10 µM | Lactate Dehydrogenase (LDH) Release | Significant decrease in LDH release | |
| N-Acetylcysteine (NAC) | Mouse cortical cultures | H₂O₂-induced oxidative stress | 1 mM | Cell Viability | Increased cell viability[1] |
| SH-SY5Y cells | Amyloid-β induced toxicity | 1-5 mM | Apoptosis Rate (TUNEL Assay) | Reduction in apoptotic cells |
Table 2: In Vivo Neuroprotective Efficacy in Animal Models
| Agent | Animal Model | Disease/Injury Model | Dosage | Outcome Measure | Result |
| Edaravone | Rat | Middle Cerebral Artery Occlusion (MCAO) - Stroke | 3 mg/kg | Infarct Volume | Significant reduction in infarct volume[2] |
| Mouse | Amyotrophic Lateral Sclerosis (ALS) model (SOD1 mutation) | 30 mg/kg/day | Motor Neuron Survival | Delayed motor neuron loss and prolonged survival | |
| Riluzole | Rat | 6-OHDA model of Parkinson's Disease | 8 mg/kg | Tyrosine Hydroxylase (TH) positive cells | Protection of dopaminergic neurons[3] |
| Rat | Spinal Cord Injury | 6 mg/kg | Locomotor Function | Improved functional recovery | |
| N-Acetylcysteine (NAC) | Rat | Traumatic Brain Injury (TBI) | 150 mg/kg | Cognitive Function (Morris Water Maze) | Improved spatial learning and memory |
| 5xFAD Mouse | Alzheimer's Disease | 1 g/L in drinking water | Brain Aβ40 levels | 2.5-fold reduction in Aβ40 levels[4] |
Table 3: Clinical Trial Outcomes
| Agent | Condition | Key Finding |
| Edaravone | Acute Ischemic Stroke | Improved neurological deficits on short-term follow-up[2] |
| Amyotrophic Lateral Sclerosis (ALS) | Slowed decline in functional motor scores | |
| Riluzole | Amyotrophic Lateral Sclerosis (ALS) | Modestly increased survival duration |
| N-Acetylcysteine (NAC) | Traumatic Brain Injury (TBI) | Reduced inflammatory markers and improved Glasgow Coma Scale scores[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to assess neuroprotection.
In Vitro Assays
1. Cell Viability Assessment (MTT Assay)
-
Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Protocol:
-
Seed neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in a 96-well plate and allow them to adhere.
-
Pre-treat cells with various concentrations of the test compound (e.g., this compound) for a specified duration.
-
Induce neuronal injury by adding a neurotoxic agent (e.g., glutamate (B1630785), H₂O₂, or Aβ oligomers).
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilize the resulting formazan (B1609692) crystals with DMSO or another suitable solvent.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
-
2. Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Principle: Uses a fluorescent probe (e.g., DCFH-DA) that becomes fluorescent upon oxidation by intracellular ROS.
-
Protocol:
-
Culture neuronal cells in a black, clear-bottom 96-well plate.
-
Treat the cells with the test compound followed by an oxidative stressor (e.g., H₂O₂).
-
Wash the cells with phosphate-buffered saline (PBS).
-
Load the cells with DCFH-DA solution and incubate in the dark.
-
Wash the cells to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~488 nm, emission ~525 nm).
-
In Vivo Models
1. Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke in Rats
-
Principle: This model mimics the focal cerebral ischemia that occurs in human stroke.
-
Protocol:
-
Anesthetize the rat (e.g., Sprague-Dawley) and monitor physiological parameters.
-
Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Introduce a nylon monofilament suture into the ICA and advance it to occlude the origin of the middle cerebral artery.
-
After a defined period of occlusion (e.g., 90 minutes), the suture can be withdrawn to allow for reperfusion.
-
Administer the test compound at a specified time point (before, during, or after MCAO).
-
Assess neurological deficits at various time points post-surgery.
-
At the end of the experiment, sacrifice the animal and remove the brain.
-
Slice the brain and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume. Healthy tissue stains red, while the infarcted area remains white.
-
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways modulated by neuroprotective agents is critical for targeted drug development. The following diagrams illustrate the known mechanisms of Edaravone, Riluzole, and N-Acetylcysteine.
Edaravone: A Potent Free Radical Scavenger
Edaravone is a powerful antioxidant that mitigates oxidative stress, a key contributor to neuronal damage in various neurological conditions.[6][7] It directly scavenges free radicals and can also activate the Nrf2 signaling pathway, a master regulator of the antioxidant response.[8]
Caption: Mechanism of Edaravone's neuroprotective action.
Riluzole: A Glutamate Modulator
Riluzole's neuroprotective effects are primarily attributed to its ability to modulate glutamatergic neurotransmission, thereby reducing excitotoxicity.[9][10] It inhibits glutamate release and blocks postsynaptic glutamate receptors.
References
- 1. N-Acetylcysteine Induces Apoptotic, Oxidative and Excitotoxic Neuronal Death in Mouse Cortical Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Edaravone for Acute Ischemic Stroke: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-Acetylcysteine Attenuates Aβ-Mediated Oxidative Stress, Blood–Brain Barrier Leakage, and Renal Dysfunction in 5xFAD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. examine.com [examine.com]
- 6. Neuroprotective effects of edaravone: a novel free radical scavenger in cerebrovascular injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Edaravone's free radical scavenging mechanisms of neuroprotection against cerebral ischemia: review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Riluzole pharmacokinetics in young patients with spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective effects of riluzole in Alzheimer's disease: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of N-Acetylhistidine: A Procedural Guide
The proper disposal of N-Acetylhistidine is a critical component of laboratory safety and environmental responsibility. While the substance is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, adherence to established laboratory waste management protocols is essential to ensure a safe and compliant operational environment.[1] This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste streams effectively.
Key Properties for Handling and Disposal
Understanding the physical and chemical properties of this compound is fundamental to its safe handling. The following table summarizes key data points.
| Property | Data | Source |
| Physical State | Solid | [1] |
| Appearance | White | [1] |
| Melting Point | 163 °C / 325.4 °F | [1][2] |
| Primary Hazards | Not considered hazardous by OSHA. However, some aggregated GHS data indicates potential for skin and eye irritation. | [1][3] |
| Incompatible Materials | Oxidizing agents. | [1] |
Disposal Protocol: A Step-by-Step Methodology
This protocol outlines the procedures for handling various forms of this compound waste. The overarching principle is to manage it as a non-hazardous chemical waste through your institution's official waste program, avoiding sewer or regular trash disposal.
Personal Protective Equipment (PPE)
Before handling this compound in any form, ensure you are wearing appropriate PPE.[4]
-
Eye Protection : Wear safety glasses with side shields or chemical safety goggles.[1][5]
-
Hand Protection : Use compatible protective gloves.
-
Body Protection : A standard laboratory coat is required.[1]
Managing Solid this compound Waste
This applies to unused, expired, or surplus solid this compound.
-
Step 1: Containment : Carefully sweep up solid material, avoiding dust formation.[1]
-
Step 2: Transfer : Place the swept material into a sturdy, leak-proof container with a secure screw-top lid.[6][7] Plastic containers are often preferred for chemical waste.[8] The original container may be used if it is in good condition.[6]
-
Step 3: Labeling : Affix a completed chemical waste label to the container (see labeling section below).
-
Step 4: Storage : Store the sealed container in a designated Satellite Accumulation Area (SAA) away from incompatible materials.[6][8][9]
Managing Aqueous Solutions
For solutions containing this compound, drain disposal should be avoided as a precautionary measure.[4]
-
Step 1: Collection : Pour the aqueous waste into a designated, leak-proof waste container suitable for aqueous chemical waste.
-
Step 2: pH Neutralization : While this compound itself is not a strong acid or base, if it is in a solution that is acidic or basic, the solution should be neutralized to a pH between 5.5 and 9.5 before collection, provided no other hazardous characteristics are present.[10]
-
Step 3: Labeling and Storage : Securely cap the container, label it with its contents (including concentrations), and store it in the SAA.
Decontamination and Disposal of Labware and Empty Containers
Properly managing contaminated items is crucial to prevent unintended exposure or environmental release.
-
Step 1: Gross Decontamination : Remove as much solid or liquid residue as possible from labware or the empty container.
-
Step 2: Rinsing : Rinse the item with a suitable solvent (e.g., water). This rinsate must be collected and treated as aqueous chemical waste, as described in the section above.[4][11] For containers that held acutely hazardous "P-list" chemicals, a triple rinse is mandatory, though this compound is not on this list.[11][12]
-
Step 3: Final Disposal : After decontamination, the labware (e.g., beakers, flasks) can be washed for reuse. Disposable items and empty containers can typically be discarded in the regular solid waste or designated broken glass box, after defacing the original label.[7][12]
Waste Container Labeling and Storage
Proper labeling and storage are mandated by federal and local regulations to ensure safety and facilitate compliant disposal.[13][14]
-
Labeling : Each waste container must be clearly labeled.[9] The label must include:
-
The words "Hazardous Waste" (this is a standard practice for all chemical waste, regardless of its specific hazard classification).[9][14]
-
The full chemical name(s) of the contents (i.e., "this compound Waste" or "Aqueous this compound Waste"). Avoid abbreviations.
-
The approximate concentrations of the components.[11]
-
Relevant hazard warnings (a pictogram for irritation may be prudent).[9]
-
-
Storage :
-
Store waste in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[6][8]
-
Keep waste containers securely capped at all times, except when adding waste.[6][11]
-
Ensure secondary containment is used for liquid waste containers to prevent spills.
-
Arrange for waste pickup through your institution's Environmental Health & Safety (EH&S) department in a timely manner.[8]
-
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste streams.
References
- 1. fishersci.com [fishersci.com]
- 2. N-Acetyl-L-histidine 39145-52-3 | TCI AMERICA [tcichemicals.com]
- 3. N-Acetyl-L-histidine | C8H11N3O3 | CID 75619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. ehs.uc.edu [ehs.uc.edu]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 14. MedicalLab Management Magazine [medlabmag.com]
Essential Safety and Logistics for Handling N-Acetylhistidine
For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This document provides immediate, essential safety and logistical information for the handling and disposal of N-Acetylhistidine, presented to build trust and provide value beyond the product itself.
Personal Protective Equipment (PPE)
While N-Acetyl-L-histidine monohydrate is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, it is recommended to follow standard laboratory safety practices.[1] Some sources indicate that it may cause skin and eye irritation, as well as potential allergic skin reactions.[2] Therefore, appropriate personal protective equipment should be worn to minimize exposure.
| PPE Category | Recommended Equipment | Specifications |
| Eye and Face Protection | Safety glasses or chemical safety goggles | Should comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Lab coat and appropriate protective gloves | Wear a standard lab coat and gloves to prevent skin contact.[1] |
| Respiratory Protection | Not required under normal use | If dust formation is significant, a particle filter respirator may be used.[1] Ensure adequate ventilation in the work area.[1] |
Operational Plan: Handling and Storage
Handling:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Prevent ingestion and inhalation.[1]
-
Minimize dust formation during handling.[1]
-
Use in a well-ventilated area.[1]
Storage:
-
Store in a tightly sealed container.
-
Keep in a refrigerated environment.[1]
-
Store away from incompatible materials, such as oxidizing agents.[1]
First Aid Measures
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If symptoms occur, seek medical attention.[1]
-
Inhalation: Move to fresh air. If symptoms occur, seek medical attention.[1]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.[1]
Disposal Plan
Proper disposal of this compound and its containers is crucial to maintain a safe laboratory environment.
Chemical Disposal:
-
Sweep up any solid spills and place the material into a suitable, labeled container for disposal.[1]
-
Avoid generating dust during cleanup.[1]
-
Do not release the chemical into the environment.[1]
-
Dispose of the waste in accordance with local, state, and federal regulations.
Container Disposal:
-
For empty containers, the first rinse with a solvent should be collected and disposed of as hazardous waste.
-
After thorough rinsing and air-drying, the container can be disposed of or recycled.
Experimental Workflow: Safe Handling of this compound
The following diagram outlines the procedural steps for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
